molecular formula C2H3N<br>CH3CN<br>CH3CN<br>C2H3N B125043 Acetonitrile CAS No. 148642-19-7

Acetonitrile

Cat. No.: B125043
CAS No.: 148642-19-7
M. Wt: 41.05 g/mol
InChI Key: WEVYAHXRMPXWCK-UHFFFAOYSA-N
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Description

Acetonitrile (MeCN), with the formula CH₃CN, is a vital polar aprotic solvent and building block in scientific research. Its high polarity and dielectric constant (εr = 36) make it an exceptional solvent for a wide range of organic and inorganic compounds . A primary application is as a mobile phase in High-Performance Liquid Chromatography (HPLC) and LC-MS due to its low viscosity, which ensures efficient system flow, low UV absorbance for high-sensitivity detection, and chemical inertness that provides reproducible results . In organic synthesis, this compound serves as a versatile C1 or C2 synthon. It is a preferred solvent for electrochemical conversions and a key reagent in cyanomethylation reactions, facilitating the introduction of the cyanomethyl group (-CH₂CN) . Its metabolism in biological systems liberates cyanide, which is the mechanism behind its observed toxicity; symptoms of exposure may be delayed due to the time required for this metabolic conversion . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetonitrile
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InChI

InChI=1S/C2H3N/c1-2-3/h1H3
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InChI Key

WEVYAHXRMPXWCK-UHFFFAOYSA-N
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Canonical SMILES

CC#N
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Molecular Formula

CH3CN, Array, C2H3N
Record name ACETONITRILE
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Related CAS

66016-35-1, 26809-02-9
Record name Acetonitrile, dimer
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DSSTOX Substance ID

DTXSID7020009
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Molecular Weight

41.05 g/mol
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Physical Description

Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42 °F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air., Liquid, Colorless liquid with an aromatic odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

178.9 °F at 760 mmHg (NTP, 1992), 81.6 °C at 760 mm Hg, Burns with luminous flame; dielectric constant: 38.8 at 20 °C; constant boiling mixture with water contains 16% H2O and bp: 76 °C, 82 °C, 179 °F
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Flash Point

42 °F (NTP, 1992), 12.8 °C, 42 °F (6 °C) (Open Cup), 2 °C c.c., 42 °F (open cup), (oc) 42 °F
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Solubility

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), In water, >800 g/L at 25 °C, In water, infinite solubility at 25 °C, Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions)., Soluble in alcohol, For more Solubility (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 1390 (very good), Miscible
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Density

0.787 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.78745 at 15 °C/4 °C, Percent in saturated air: 9.6; Density of saturated air: 1.04 (Air = 1), Saturated liquid density: 48.730 lb/cu ft; liquid heat capacity: 0.540 Btu/lb-F; saturated vapor pressure: 1.383 lb/sq in; saturated vapor density: 0.00998 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.8, 0.787, 0.78
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Vapor Density

1.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.42 (Air = 1), Relative vapor density (air = 1): 1.4, 1.42
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Vapor Pressure

73 mmHg at 68 °F (NTP, 1992), 88.8 [mmHg], 88.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9.9, 73 mmHg
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Impurities

The principal organic impurity in commercial acetonitrile is propionitrile; small amounts of allyl alcohol may be present., Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/
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Color/Form

Colorless, limpid liquid

CAS No.

75-05-8
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Melting Point

-49 °F (NTP, 1992), -44 °C, -46 °C, -49 °F
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Foundational & Exploratory

Acetonitrile: A Spectroscopic Workhorse - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile (CH₃CN), a colorless, polar aprotic solvent, is a cornerstone of modern spectroscopic analysis. Its unique combination of physical and optical properties makes it an ideal medium for a wide array of spectroscopic techniques, from routine quality control to advanced research in drug discovery and materials science. This technical guide provides an in-depth exploration of the physical properties of this compound that are most relevant to its application in spectroscopy, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.

Core Physical and Spectroscopic Properties

The utility of this compound in spectroscopy stems from its transparency across a broad range of the electromagnetic spectrum, its ability to dissolve a wide variety of analytes, and its relatively simple and well-characterized spectral features.

General Physical Properties

A summary of the key physical properties of this compound is presented below. These properties influence its behavior as a solvent and its suitability for various applications.

PropertyValueReference
Molecular FormulaC₂H₃N[1]
Molecular Weight41.05 g/mol [1][2][3]
Boiling Point81-82 °C[2][3][4]
Melting Point-45 °C[2][3]
Density0.786 g/mL at 25 °C[2][3]
Refractive Index (n₂₀/D)1.344[2][3][4]
Dielectric Constant (at 20°C)37.5[5][6]
Spectroscopic Transparency and Cutoff

A critical parameter for any spectroscopic solvent is its transparency in the region of interest. This compound exhibits excellent transmission in the ultraviolet (UV), visible, and near-infrared regions, making it a preferred solvent for these techniques. The UV cutoff is the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to one absorbance unit (AU).[7][8] For high-purity, spectroscopy-grade this compound, this value is exceptionally low.

Spectroscopic ParameterValueReference
UV Cutoff190 nm[7][8][9][10]

Spectroscopic Signatures of this compound

Understanding the intrinsic spectral features of this compound is crucial for interpreting the spectra of dissolved analytes and for recognizing potential solvent interference.

Infrared (IR) Spectroscopy

In infrared spectroscopy, this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent of these is the C≡N (nitrile) stretching vibration.

Vibrational ModeWavenumber (cm⁻¹)Reference
C≡N Stretch~2253[11][12]
CH₃ Symmetric Deformation~1370
CH₃ Asymmetric Deformation~1420
C-C Stretch~920[13]
Raman Spectroscopy

This compound is also Raman active, providing complementary vibrational information to IR spectroscopy. The key Raman shifts for liquid this compound are summarized below.

Vibrational ModeRaman Shift (cm⁻¹)Reference
C≡N Stretch2248[14]
C-H Stretch2937[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated this compound (CD₃CN) is a common solvent. The residual proton and carbon signals of the solvent are important to recognize.

NucleusChemical Shift (ppm)Reference
¹H (Residual CHD₂CN)1.94[15]
¹³C (CD₃CN)1.32, 118.26[16][17]

This compound in Spectroscopic Applications

The unique properties of this compound lend themselves to a variety of spectroscopic applications, particularly in analytical and research settings.

UV-Visible (UV-Vis) Spectroscopy

Due to its low UV cutoff of 190 nm, this compound is an excellent solvent for UV-Vis spectroscopy, allowing for the analysis of compounds that absorb in the far UV region.[7][8][9][10] Its polarity enables the dissolution of a wide range of polar and moderately nonpolar compounds.

Fluorescence Spectroscopy

This compound is a widely used solvent in fluorescence spectroscopy. Its polarity can influence the fluorescence emission spectra of polar fluorophores.[18] For many compounds, fluorescence intensity is enhanced in polar solvents like this compound compared to nonpolar solvents.[18]

Mass Spectrometry (MS)

In liquid chromatography-mass spectrometry (LC-MS), this compound is a common mobile phase component due to its low viscosity, high elution strength, and compatibility with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[3] However, it's important to be aware that this compound can sometimes cause ion suppression for certain analytes.

Experimental Protocols

To ensure high-quality and reproducible spectroscopic data, it is essential to follow standardized experimental protocols. The following sections provide detailed methodologies for key spectroscopic experiments using this compound.

UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of a sample dissolved in this compound.

Materials:

  • Spectroscopy-grade this compound

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analyte of interest

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a volumetric flask with spectroscopy-grade this compound to achieve the desired concentration. Ensure the solution is clear and free of particulates.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan. For a full scan, a range of 190 nm to 800 nm is common.

  • Baseline Correction:

    • Fill a clean quartz cuvette with spectroscopy-grade this compound to be used as the blank.

    • Place the blank cuvette in the reference holder of the spectrophotometer.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range.[5]

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorbance spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εbc) to determine the concentration of the analyte if the molar absorptivity (ε) is known.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in this compound weigh->dissolve baseline Baseline Correction (this compound Blank) dissolve->baseline warmup Warm up Spectrophotometer set_params Set Wavelength Range warmup->set_params set_params->baseline measure Measure Sample Absorbance baseline->measure analyze Determine λmax & Quantify measure->analyze

Experimental Workflow for UV-Visible Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

  • Spectroscopy-grade this compound

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates)

  • Pasteur pipette

Procedure:

  • Sample Preparation:

    • Place a drop of this compound onto the center of a clean, dry salt plate.[4]

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.[4]

    • Alternatively, for volatile samples, use a sealed liquid cell and fill it using a syringe.[14]

  • Instrument Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Run a background spectrum with the empty salt plates or an empty cell in the beam path. This will subtract the absorbance of the cell material and any atmospheric CO₂ and water vapor.

  • Sample Measurement:

    • Place the prepared sample cell in the sample holder of the spectrometer.

    • Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Compare the spectrum to a reference spectrum of this compound to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of a sample dissolved in deuterated this compound.

Materials:

  • Deuterated this compound (CD₃CN)

  • NMR tube (5 mm diameter)

  • Analyte of interest

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-10 mg of the analyte for ¹H NMR or 10-50 mg for ¹³C NMR.[10]

    • Dissolve the sample in approximately 0.6-0.7 mL of CD₃CN in a clean, dry vial.[10]

    • Ensure the sample is fully dissolved; use a vortex mixer if necessary.

    • Transfer the solution to a clean NMR tube. The solution height should be around 4-5 cm.[10]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking: The spectrometer will lock onto the deuterium signal of the CD₃CN to stabilize the magnetic field.[10]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to obtain sharp, symmetrical peaks.[10]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[10]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

    • Acquire the NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of this compound (¹H: 1.94 ppm; ¹³C: 1.32, 118.26 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integrals to elucidate the molecular structure.

The Influence of this compound's Physical Properties on Spectroscopy

The physical properties of this compound, particularly its polarity, play a significant role in the spectroscopic behavior of dissolved analytes. This phenomenon is known as the solvent effect.

Solvent_Effects cluster_properties Solvent Properties cluster_analyte Analyte Spectroscopic Properties polarity Polarity (Dielectric Constant) absorption Absorption Maxima (λmax) polarity->absorption Influences π → π* transitions emission Emission Maxima & Quantum Yield polarity->emission Affects Stokes Shift chem_shift NMR Chemical Shifts polarity->chem_shift Causes Solvent-Induced Shifts h_bonding Hydrogen Bonding Capability h_bonding->absorption Can shift n → π* transitions ref_index Refractive Index ref_index->absorption Contributes to solvatochromism

References

Acetonitrile as a polar aprotic solvent in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acetonitrile as a Polar Aprotic Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound (CH₃CN), also known as methyl cyanide or ethanenitrile, is the simplest organic nitrile.[1][2][3] It is a colorless, volatile liquid that has established itself as an indispensable polar aprotic solvent in the landscape of modern organic synthesis.[3][4] Produced primarily as a byproduct of acrylonitrile manufacturing, its unique combination of physical and chemical properties makes it highly versatile.[1][3] this compound is widely used as a reaction medium, a reagent, and a critical component of analytical and purification techniques, particularly high-performance liquid chromatography (HPLC), which is fundamental to the pharmaceutical industry.[4][5][6][7][8][9] Its utility extends from facilitating classical nucleophilic substitution reactions to enabling advanced electrochemical transformations, often playing a dual role as both a solvent and a reactive building block.[10][11][12]

Physicochemical Properties of this compound

The efficacy of this compound in organic synthesis is rooted in its distinct physicochemical properties. As a polar aprotic solvent, it possesses a significant dipole moment and a high dielectric constant, allowing it to dissolve a wide array of both polar and nonpolar compounds, yet it lacks acidic protons to participate in hydrogen bonding.[3][4][7][13] This characteristic is crucial for its role in modulating reaction pathways and kinetics.

PropertyValueReferences
Chemical Formula CH₃CN[1][5][6]
Molar Mass 41.053 g·mol⁻¹[5][6][14][15]
Appearance Colorless liquid[3][5][6][14]
Odor Faint, aromatic, sweetish[2][3][5][14]
Density 0.786 g/cm³ (at 25°C)[3][5][6][14][15]
Melting Point -48°C to -44°C[2][3][5][6][15]
Boiling Point 81.3°C to 82.1°C[2][3][5][6][15][16]
Solubility in Water Miscible[2][3][5][14]
log P -0.334[5]
Vapor Pressure 9.71 kPa (at 20.0°C)[5]
Acidity (pKa) ~25[5]
UV Cutoff 190 nm[5]
Refractive Index (n_D) 1.344 (at 20°C)[5][16]
Dielectric Constant 37.5 (at 20°C)[17]
Dipole Moment 3.92 D[18]

The Role of this compound in Modulating Reactivity

The term "polar aprotic" defines the core strength of this compound as a solvent. Its polarity, arising from the large dipole moment of the carbon-nitrogen triple bond, allows it to effectively solvate cations.[3] However, its inability to act as a hydrogen bond donor means that anions are only weakly solvated.[19] This differential solvation has a profound impact on the kinetics of many reactions, most notably the bimolecular nucleophilic substitution (S_N2) reaction.

In an S_N2 reaction, a "naked," poorly solvated nucleophile is significantly more reactive. This compound excels at creating this condition by strongly solvating the counter-cation while leaving the anionic nucleophile relatively free and available for attack.[19] This contrasts sharply with polar protic solvents (e.g., water, ethanol), which form a tight hydrogen-bonded "cage" around the nucleophile, stabilizing it and thereby reducing its reactivity.[19]

G cluster_0 S_N2 Reaction Environment cluster_1 This compound (Polar Aprotic) cluster_2 Protic Solvent (e.g., H₂O) ACN_Nu Nu⁻ (Highly Reactive) ACN_Solv MeCN ACN_Nu->ACN_Solv Weak Solvation S_N2 Rate++ S_N2 Rate++ ACN_Nu->S_N2 Rate++ Accelerates ACN_Cat Cation⁺ ACN_Cat->ACN_Solv Strong Solvation Protic_Nu Nu⁻ (Stabilized & Less Reactive) Protic_Solv H₂O Protic_Nu->Protic_Solv Strong H-Bonding (Solvent Cage) S_N2 Rate-- S_N2 Rate-- Protic_Nu->S_N2 Rate-- Hinders Protic_Cat Cation⁺ Protic_Cat->Protic_Solv Strong Solvation G start Setup Reaction Vessel (Inert Atmosphere) reagents Add Substrates, Ligand, and Base start->reagents solvent Add Anhydrous this compound reagents->solvent catalyst Add Transition Metal Pre-catalyst (e.g., Pd(OAc)₂) solvent->catalyst reaction Heat to Reaction Temperature (e.g., 80-100°C) catalyst->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end Characterize Final Product purify->end G Alkene Alkene (Substrate) Anode Anode (Oxidation) Alkene->Anode -1e⁻ RadicalCation Radical Cation Intermediate Anode->RadicalCation Intermediate2 Adduct Intermediate RadicalCation->Intermediate2 + MeCN MeCN1 This compound (Solvent/Reagent) MeCN1->Intermediate2 Intermediate3 Trapped Intermediate Intermediate2->Intermediate3 + MeCN MeCN2 This compound MeCN2->Intermediate3 Hydrolysis Hydrolysis Intermediate3->Hydrolysis Product Amide Product Hydrolysis->Product G cluster_0 Ritter Reaction Alkene Alkene or Alcohol Carbocation Carbocation Intermediate Alkene->Carbocation + H⁺ Acid Strong Acid (e.g., H₂SO₄) Acid->Carbocation Nitrile_Adduct Nitrile Adduct Carbocation->Nitrile_Adduct MeCN This compound (Nucleophile) MeCN->Nitrile_Adduct Nucleophilic Attack Amide N-Substituted Amide Nitrile_Adduct->Amide Hydration H₂O Hydration->Amide Hydration & Tautomerization G start API Synthesis synthesis Reaction in this compound (as solvent) start->synthesis workup Extraction & Isolation synthesis->workup purification Preparative HPLC workup->purification hplc_purify Mobile Phase: This compound/Water purification->hplc_purify analysis Quality Control Analysis purification->analysis hplc_analyze Mobile Phase: This compound/Water analysis->hplc_analyze end Final Drug Product analysis->end

References

Understanding the UV cutoff and transparency of acetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the UV Cutoff and Transparency of Acetonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃CN) is a widely utilized solvent in scientific research and the pharmaceutical industry, particularly favored for its application as a mobile phase in High-Performance Liquid Chromatography (HPLC) and as a solvent for UV-Visible spectroscopy.[1][2] Its low viscosity, miscibility with water, and elution strength are key attributes; however, its most critical property for these applications is its low ultraviolet (UV) cutoff and high transparency in the UV region.[1][2] This guide provides a comprehensive technical overview of the UV cutoff and transparency of this compound, including the factors that influence these properties, standardized measurement protocols, and the implications for various analytical applications.

Understanding UV Cutoff

The UV cutoff of a solvent is a critical parameter in spectrophotometric analysis. It is defined as the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to one Absorbance Unit (AU), using purified water as a reference.[3][4][5] Below this wavelength, the solvent itself absorbs a significant amount of UV light, rendering it unsuitable for analytical purposes as it can interfere with the detection of the analyte of interest. This compound is highly valued for its very low UV cutoff, typically around 190 nm, which allows for the detection of compounds that absorb at low UV wavelengths.[3][4][6]

Factors Influencing the UV Cutoff and Transparency of this compound

The UV cutoff and overall UV transparency of this compound are primarily dictated by its purity. The presence of impurities that absorb UV radiation will increase the solvent's absorbance and shift the UV cutoff to a higher wavelength.

Common Impurities in this compound

This compound is often produced as a byproduct of acrylonitrile manufacturing and may contain various impurities even after purification.[2][7] These impurities can significantly impact its UV absorbance characteristics. Common impurities include:

  • Acrylonitrile

  • α(β)-methacrylonitrile

  • cis/trans butenenitrile

  • Acetaldehyde

  • Acetone

  • Methanol

  • Ethyl cyanide

  • Acrolein

  • Allyl alcohol

  • Propenoic acid

  • Oxazole

  • Acetic acid[2]

Even trace amounts of these substances can lead to a higher baseline, the appearance of "ghost peaks" in gradient HPLC, and a general decrease in the analytical sensitivity.[1][2]

Solvent Grades and their Impact on UV Transparency

To meet the stringent requirements of modern analytical techniques, this compound is available in various grades, each with specific purity levels and guaranteed UV absorbance specifications.

  • HPLC Grade: This grade is manufactured to have low UV absorbance, making it suitable for most HPLC applications. It has a specified maximum absorbance at various wavelengths.[1][8][9]

  • Gradient Grade: Specifically purified for use in gradient HPLC, where changes in the mobile phase composition can amplify the signal from impurities, leading to a drifting baseline. This grade has even stricter specifications for UV-absorbing impurities.

  • Spectroscopy Grade (UV Grade): This is a high-purity solvent intended for UV-Visible spectroscopy, ensuring minimal absorbance in the UV range to allow for accurate sample measurement.

  • LC-MS Grade: This grade undergoes additional purification steps to remove non-volatile impurities and metal ions that can interfere with mass spectrometry detection. It also has very low UV absorbance.[1]

The selection of the appropriate grade is crucial, as using a lower-grade solvent for a sensitive application can compromise the quality and reliability of the analytical results.[10]

Quantitative Data: UV Absorbance of this compound

The following tables summarize the typical UV absorbance specifications for different grades of this compound. It is important to consult the certificate of analysis from the specific manufacturer for lot-specific values.

Table 1: Typical UV Absorbance Specifications for HPLC Grade this compound

Wavelength (nm)Maximum Absorbance (AU) in a 1 cm cell vs. water
190≤ 1.00[11]
200≤ 0.10[12]
210≤ 0.05[12]
220≤ 0.03[12]
254≤ 0.01[12]
280≤ 0.01[12]
350≤ 0.01[12]
400≤ 0.01[12]

Table 2: Comparison of UV Absorbance Specifications for Different Grades of this compound

Wavelength (nm)HPLC Grade (AU)Gradient Grade (AU)
190 (cutoff)1.00[11]1.00[11]
2200.03[11]0.01[11]
2540.01[11]0.005[11]
4000.01[11]0.005[11]

Experimental Protocol for Determining UV Cutoff and Absorbance

This section details a generalized experimental protocol for the determination of the UV cutoff and the measurement of the UV absorbance spectrum of this compound.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Visible spectrophotometer capable of scanning from at least 400 nm down to 180 nm. The instrument should have a spectral bandwidth of 2 nm or less.

  • Cuvettes (Cells): A matched pair of quartz cuvettes with a 1.00 cm path length. For more accurate measurements of low-absorbing samples, 5.00 cm path length cuvettes can be used.[2]

  • Reference Solvent: High-purity, deionized water, freshly prepared or from a reliable source.

  • Sample: The this compound sample to be tested.

  • Nitrogen Gas (Optional): For sparging the solvent to remove dissolved oxygen, which can affect UV absorbance at low wavelengths.[13]

Instrument Preparation and Setup
  • Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Instrument Parameters: Set the following parameters on the spectrophotometer:

    • Scan Range: 400 nm to 180 nm.

    • Scan Speed: Medium or as recommended for survey scans.

    • Slit Width (Spectral Bandwidth): 1.0 nm or 2.0 nm.

    • Data Interval: 1.0 nm.

    • Display Mode: Absorbance.

Measurement Procedure
  • Cuvette Cleaning: Ensure the quartz cuvettes are scrupulously clean. Rinse them several times with the reference solvent (high-purity water).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with high-purity water.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline scan over the entire wavelength range. This corrects for any absorbance from the cuvettes and the reference solvent.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it thoroughly with the this compound sample to be tested.

    • Fill the sample cuvette with the this compound.

    • Place the sample cuvette back into the sample holder. The reference cuvette with water remains in the reference beam.

    • Perform a sample scan over the same wavelength range as the baseline.

  • Data Analysis:

    • The resulting spectrum shows the absorbance of the this compound sample relative to water.

    • UV Cutoff Determination: Identify the wavelength at which the absorbance value is equal to 1.0 AU. This is the UV cutoff wavelength.

    • Absorbance at Specific Wavelengths: Record the absorbance values at key wavelengths as specified by the grade of the solvent (e.g., 200 nm, 220 nm, 254 nm).

Considerations and Best Practices
  • Reference Medium: While water is the standard reference, some procedures may specify air as the reference.[2] Using air will result in a different absorbance spectrum, as air has a higher UV absorption than water due to oxygen and carbon dioxide.[2]

  • Cell Path Length: For highly pure solvents with very low absorbance, using a longer path length cell (e.g., 5 cm) can increase the measured absorbance to a range where the spectrophotometer is more accurate (typically 0.2-0.8 AU).[2] The absorbance value can then be normalized to a 1 cm path length by dividing by the path length in cm.

  • Dissolved Gases: Dissolved oxygen in organic solvents can form complexes that absorb in the low UV region.[13] For highly sensitive measurements, sparging the this compound with nitrogen gas before measurement can remove dissolved oxygen and provide a more accurate UV spectrum at lower wavelengths.[13]

Visualizations

Logical Workflow for this compound Grade Selection

The following diagram illustrates the decision-making process for selecting the appropriate grade of this compound based on the analytical application's requirements.

Acetonitrile_Grade_Selection start Define Analytical Application hplc HPLC Analysis start->hplc Type of Analysis? spectroscopy UV-Vis Spectroscopy start->spectroscopy lcms LC-MS Analysis start->lcms isocratic Isocratic Elution? hplc->isocratic Yes gradient Gradient Elution? hplc->gradient No spectroscopy_grade Use Spectroscopy (UV) Grade this compound spectroscopy->spectroscopy_grade Yes lcms_grade Use LC-MS Grade this compound lcms->lcms_grade Yes hplc_grade Use HPLC Grade this compound isocratic->hplc_grade Yes gradient_grade Use Gradient Grade this compound gradient->gradient_grade Yes

Caption: this compound grade selection workflow.

Experimental Workflow for UV Cutoff Determination

This diagram outlines the key steps in the experimental procedure for determining the UV cutoff of this compound.

UV_Cutoff_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis instrument_prep Instrument Warm-up & Setup cuvette_clean Clean Quartz Cuvettes instrument_prep->cuvette_clean baseline Perform Baseline Scan (Water vs. Water) cuvette_clean->baseline sample_scan Perform Sample Scan (this compound vs. Water) baseline->sample_scan analyze_spectrum Analyze Absorbance Spectrum sample_scan->analyze_spectrum determine_cutoff Identify Wavelength at 1 AU analyze_spectrum->determine_cutoff record_values Record Absorbance at Key Wavelengths analyze_spectrum->record_values

Caption: UV cutoff determination workflow.

Conclusion

The UV cutoff and transparency of this compound are fundamental properties that underpin its utility in sensitive analytical techniques such as HPLC and UV-Visible spectroscopy. A low UV cutoff, indicative of high purity, is essential for achieving low detection limits and reliable quantification, particularly for analytes that absorb in the far-UV region. By understanding the factors that affect this compound's UV absorbance, selecting the appropriate solvent grade for the application, and adhering to rigorous experimental protocols for its characterization, researchers, scientists, and drug development professionals can ensure the accuracy and integrity of their analytical results.

References

The Linchpin of Synthesis: Acetonitrile's Critical Role in Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase oligonucleotide synthesis, the choice of solvent is paramount to the success of each chemical reaction in the synthesis cycle. Acetonitrile (ACN) has firmly established itself as the solvent of choice, playing a multifaceted role that is indispensable for the production of high-purity, full-length oligonucleotides. This technical guide delves into the core functions of this compound, detailing its critical properties, impact on reaction efficiencies, and the stringent specifications required for optimal performance in research and large-scale therapeutic manufacturing.

The Pivotal Functions of this compound in Oligonucleotide Synthesis

This compound's utility in the phosphoramidite method for oligonucleotide synthesis stems from its unique combination of physical and chemical properties. It serves two primary functions: as a reaction solvent and as a washing agent.[1][2]

  • Reaction Solvent: this compound is an excellent polar aprotic solvent, capable of dissolving the diverse range of reagents used in the synthesis cycle.[1][3] This includes the phosphoramidite monomers, the activator (e.g., tetrazole or its derivatives), and capping agents.[4][5] Its ability to maintain these crucial components in solution is fundamental for the liquid-solid phase reactions that occur on the solid support.[6]

  • Washing Solvent: The majority of this compound consumed during synthesis is used for washing the solid support between reaction steps.[1] These wash steps are critical for removing unreacted reagents and by-products, preventing them from interfering with subsequent reactions in the cycle and ensuring the fidelity of the growing oligonucleotide chain.[1]

Physicochemical Properties and Specifications

The performance of this compound in oligonucleotide synthesis is directly tied to its physical properties and purity. DNA synthesis grade this compound is a high-purity organic solvent, typically a colorless liquid with a characteristic ether-like odor.[3][7]

PropertyValueReference
Chemical FormulaCH₃CN[3]
Molar Mass41.053 g·mol⁻¹[3]
Density0.786 g/cm³ at 25 °C[3]
Boiling Point81.3 to 82.1 °C[3]
Dielectric Constant37.5 at 20 °C
Dipole Moment3.44 D
Solubility in WaterMiscible[3]
UV CutoffLow, making it suitable for HPLC analysis[3]

For successful oligonucleotide synthesis, the purity of this compound, particularly its water content, is a critical parameter. The presence of even trace amounts of water can significantly compromise the efficiency of the coupling step.[3]

SpecificationRecommended LimitImpact of Exceeding LimitReference
Water Content (Anhydrous)< 10 ppmHydrolysis of phosphoramidites, leading to reduced coupling efficiency.[8]
Water Content (Standard)< 30 ppmIncreased risk of side reactions and lower yield of full-length product.[9]
Acidity≤ 0.5 µE/gCan cause premature detritylation.[9]
Purity (GC)≥ 99.9%Impurities can interfere with reactions and contaminate the final product.[8][9]

The Synthesis Cycle: A Step-by-Step Look at this compound's Role

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle adding a single nucleotide to the growing chain. This compound is integral to each step of this cycle.

Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle cluster_reagents Key Reagents & Solvents Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Capping 3. Capping (Blocking Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Start Next Cycle ACN_Wash This compound Wash ACN_Wash->Detritylation ACN_Wash->Coupling ACN_Wash->Capping ACN_Wash->Oxidation Amidite_ACN Phosphoramidite in this compound Amidite_ACN->Coupling Activator_ACN Activator in this compound Activator_ACN->Coupling Capping_Reagents Capping Reagents Capping_Reagents->Capping Oxidizer Oxidizing Agent Oxidizer->Oxidation Deblocking_Agent Deblocking Agent Deblocking_Agent->Detritylation

Fig. 1: The role of this compound in the oligonucleotide synthesis cycle.
Detritylation

The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM).[4] Following detritylation, the solid support is thoroughly washed with this compound to remove the acid and the cleaved DMT group, preparing the support for the coupling reaction.[10]

Coupling

This is the most critical step in the synthesis cycle and is highly sensitive to moisture.[3] A phosphoramidite monomer and an activator, both dissolved in anhydrous this compound, are delivered to the solid support.[5] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the formation of a phosphite triester bond between the phosphoramidite and the free 5'-hydroxyl group of the support-bound nucleoside.[5] this compound's ability to dissolve these reagents and its anhydrous nature are essential for achieving high coupling efficiencies, which are typically in the range of 98-99%.[4]

The impact of water in this compound on coupling efficiency is significant. Water can react with the activated phosphoramidite, leading to the formation of a phosphonate and preventing its coupling to the growing oligonucleotide chain.[3] This results in a lower yield of the desired full-length product.

Water Content in this compoundExpected Coupling EfficiencyImpact on a 30-mer Synthesis (Theoretical Yield)Reference
< 10 ppm (Anhydrous)~99%~75%
> 30 ppm< 98%< 55%
Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the solid support remain unreacted.[4] To prevent these unreacted sites from participating in subsequent coupling steps, which would lead to deletion mutations, a capping step is introduced.[9] This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.[4] While the capping reagents themselves are often dissolved in tetrahydrofuran (THF) and pyridine, this compound is used for the crucial wash steps before and after capping to remove any residual reagents.[5]

Oxidation

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphotriester.[4] This is typically done using a solution of iodine in a mixture of THF, pyridine, and water.[4] Following oxidation, the solid support is washed extensively with this compound to remove the oxidizing agent and residual water, which is critical before starting the next cycle's detritylation step.[9]

Experimental Protocols

The following is a generalized protocol for a single cycle of solid-phase oligonucleotide synthesis. Specific timings and volumes may vary depending on the synthesizer and the scale of the synthesis.

Materials:

  • Solid support pre-loaded with the first nucleoside

  • Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous this compound (0.1 M)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in this compound)

  • Deblocking solution (3% TCA in DCM)

  • Capping solutions (Cap A: acetic anhydride/THF/pyridine; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (0.02 M Iodine in THF/pyridine/water)

  • Anhydrous this compound (for washing)

Procedure:

  • Detritylation:

    • Wash the solid support with this compound.

    • Deliver the deblocking solution to the column and incubate for the specified time.

    • Wash the solid support thoroughly with this compound to remove the acid and cleaved DMT groups.

  • Coupling:

    • Wash the solid support with anhydrous this compound.

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the column.

    • Allow the coupling reaction to proceed for the optimized time (typically 30-120 seconds).

    • Wash the solid support with this compound to remove unreacted phosphoramidite and activator.

  • Capping:

    • Deliver the capping solutions to the column and incubate.

    • Wash the solid support with this compound.

  • Oxidation:

    • Deliver the oxidizing solution to the column and incubate.

    • Wash the solid support thoroughly with this compound to remove the oxidizing agent and any traces of water.

This cycle is repeated until the oligonucleotide of the desired length is synthesized.

Fig. 2: A simplified experimental workflow for one cycle of oligonucleotide synthesis.

Stability of Phosphoramidites in this compound

While this compound is an excellent solvent for phosphoramidites, the stability of these reagents in solution is finite. Degradation can occur over time, primarily through hydrolysis. The stability of phosphoramidites in this compound decreases in the order: T, dC > dA > dG.

PhosphoramiditePurity Reduction after 5 Weeks in this compound (under inert gas)Reference
T and dC2%
dA6%
dG39%

To minimize degradation, it is recommended to use freshly prepared phosphoramidite solutions and to store them under an inert atmosphere. Reducing the water content in the this compound and lowering the amidite concentration can also slow the rate of degradation.

Conclusion

This compound is a cornerstone of modern oligonucleotide synthesis, enabling the efficient and reliable production of these vital molecules for research, diagnostics, and therapeutic applications. Its role as both a solvent for the key reagents and a washing agent for the solid support is critical for achieving the high coupling efficiencies and overall yields required. The stringent control of this compound purity, especially its water content, is a non-negotiable aspect of a robust and reproducible synthesis process. As the demand for synthetic oligonucleotides continues to grow, a thorough understanding of the pivotal role of this compound will remain essential for professionals in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of Acetonitrile (CAS 75-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, experimental methodologies, and safety protocols for acetonitrile (CAS 75-05-8). This compound, also known as methyl cyanide or ethanenitrile, is a polar aprotic solvent widely utilized in laboratory and industrial settings.[1][2][3] Its distinct properties, such as its miscibility with water and a range of organic solvents, make it an invaluable component in organic synthesis, purification of compounds like butadiene, and as a mobile phase in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4]

General and Physicochemical Data

This compound (CH₃CN) is the simplest organic nitrile.[2] It is a colorless liquid characterized by a sweet, ethereal, or aromatic odor.[1][2][5] The following tables summarize its key physical and chemical properties.

Table 1: General and Identification Properties

Property Value Reference
CAS Number 75-05-8 [6]
Molecular Formula CH₃CN [6][7]
Molecular Weight 41.05 g/mol [1][5][6][7][8]
Synonyms ACN, Methyl Cyanide, Cyanomethane, Ethanenitrile, Ethyl Nitrile [5][6][7][9][10]
Appearance Colorless, clear liquid [1][2][5][7][11]
Odor Aromatic, ether-like [1][2][5][11]

| Odor Threshold | 13-40 ppm |[2] |

Table 2: Thermodynamic Properties

Property Value Conditions Reference
Boiling Point 81-82 °C (179 °F) at 1 atm [3][5][6][8]
Melting/Freezing Point -44 to -46 °C (-49 to -50.3 °F) [1][3][5][6][8][11]
Flash Point 2 °C (35.6 °F) Closed Cup [6][7][11]
5.6 °C (42 °F) Open Cup [1][5]
Autoignition Temperature 524 °C (973 °F) [1][6][7][11]
Vapor Pressure 72.8 mmHg at 20 °C [6][12]
88.8 Torr at 25 °C [8]
9.7 kPa at 20 °C [11]
Critical Temperature 274.7 °C (526.5 °F) [5]

| Critical Pressure | 701 psia (4835 kPa) | |[5][13] |

Table 3: Physical and Optical Properties

Property Value Conditions Reference
Density 0.786 g/mL at 25 °C [6]
0.783 g/cm³ [1][2]
Vapor Density 1.41 (vs air) [6][12]
Solubility in Water Miscible/Completely Soluble [2][6]
Refractive Index (n20/D) 1.344 at 20 °C [6][14]
Viscosity 0.346 cP at 25 °C [15]
Log Kow (Octanol/Water Partition Coefficient) -0.34 [1]

| Explosive Limits | 4.4% - 16.0% | in Air |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying physicochemical data. The following sections describe standard experimental protocols for determining key properties of this compound.

2.1 Determination of Vapor Pressure by Comparative Ebulliometry The vapor pressure of this compound over a wide range of temperatures can be accurately measured using comparative ebulliometry.[13][16]

  • Apparatus: A Swietoslawski ebulliometer is used, which allows for the simultaneous measurement of boiling temperature and pressure.[17]

  • Procedure:

    • A sample of high-purity this compound is placed in the ebulliometer. The sample should be dried using molecular sieves and distilled to remove impurities, particularly water, as this compound is hygroscopic.[13][18]

    • The system is connected to a pressure control and measurement system, often a mercury manometer read by a cathetometer for high precision.[17]

    • The sample is heated to its boiling point under a controlled pressure.

    • The temperature of the boiling liquid is measured with a calibrated thermometer (e.g., a mercury thermometer accurate to ±0.05 K).[17]

    • Measurements are taken across a range of pressures (e.g., 4.3 kPa to 4455 kPa) and corresponding temperatures (e.g., 278 K to 540 K).[13][16]

  • Data Correlation: The experimental data are often correlated using thermodynamic models like the Antoine equation (for lower pressures) or generalized Wagner equations for a wider range, which relates vapor pressure to temperature.[13][17]

2.2 Determination of Density and Viscosity Density and viscosity are fundamental properties often measured for solvent mixtures.

  • Apparatus:

    • Density: A pycnometer is used for precise density measurements.[15]

    • Viscosity: An Ubbelohde-type viscometer is employed for viscosity measurements.[15]

  • Procedure:

    • Preparation: Both the pycnometer and viscometer must be thoroughly cleaned, often with chromic acid, and calibrated using a reference substance with well-known properties, such as distilled water.[15]

    • Temperature Control: All measurements are conducted at a constant, controlled temperature (e.g., 25 °C) using a thermostat bath.[15]

    • Density Measurement: The pycnometer is weighed empty, then filled with the this compound sample and weighed again. The density is calculated from the mass of the sample and the known volume of the pycnometer.

    • Viscosity Measurement: The viscometer is filled with the this compound sample. The time it takes for the liquid to flow between two marked points under gravity is measured. The kinematic viscosity is calculated from this flow time and the viscometer's calibration constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the sample's density.

2.3 Analysis by Gas Chromatography (GC) Gas chromatography is a standard technique for determining the purity of this compound and quantifying its concentration in various matrices, such as air or water.[19][20][21]

  • Apparatus: A gas chromatograph (e.g., Agilent 7890B) equipped with a suitable column (e.g., HP-5 for separation) and a detector sensitive to nitrogen-containing compounds, such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID).[19][21][22]

  • Sample Introduction: For aqueous samples, direct aqueous injection can be used.[22] For volatile samples or those in complex matrices like crude C4, a Liquid Sampling Valve (LSV) with a pressurized cylinder may be necessary to ensure homogeneous sample introduction.[19] A backflush system can be employed to prevent heavy, non-target components from contaminating the analytical column.[19]

  • Procedure (for Aqueous Samples via EPA Method 8033):

    • System Setup: The GC is fitted with an appropriate column and an NPD. The column temperature is maintained at 35 °C to prevent interference from water, which co-elutes with this compound at higher temperatures.[21][22]

    • Calibration: An external standard calibration is performed. A series of this compound standards of known concentrations are prepared in organic-free reagent water and injected to create a calibration curve.[22]

    • Analysis: A small volume (e.g., 1 µL) of the aqueous sample is injected directly into the GC.

    • Quantitation: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[22]

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound, created using the DOT language.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Aqueous Sample Collection Injection Direct Aqueous Injection (1 µL) Sample->Injection Standard Prepare Calibration Standards Standard->Injection Separation GC Column Separation (35°C) Injection->Separation Mobile Phase (Inert Gas) Detection Nitrogen-Phosphorus Detector (NPD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantitation Quantitate via External Calibration Chromatogram->Quantitation Result Report Concentration (µg/L) Quantitation->Result

Caption: Workflow for this compound analysis in water by GC-NPD.

Spill_Response Spill This compound Spill Occurs Evacuate Evacuate Area Immediately Spill->Evacuate Ignition Remove All Ignition Sources Spill->Ignition Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ignition->PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material (Use Non-Sparking Tools) PPE->Contain Collect Collect Waste in Sealed Containers Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Logical workflow for responding to an this compound spill.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards: It is a highly flammable liquid and vapor (NFPA rating = 3).[2] Its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source and "flash back".[2] this compound is harmful if swallowed, inhaled, or absorbed through the skin, and it causes serious eye irritation.[23] Chronic exposure can affect the central nervous system.[1]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[24][25]

    • Keep away from heat, sparks, open flames, and other ignition sources.[23][24][26]

    • Use non-sparking, explosion-proof tools and ground all equipment to prevent static discharge.[24][26][27]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[23][26]

  • Storage:

    • Store in a cool, dry, well-ventilated place in tightly closed containers.[8][23]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, reducing agents, and bases.[14][24][26]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[24]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5][27]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][24]

    • Ingestion: Rinse the mouth and contact a poison control center immediately.[24]

  • Disposal: this compound and materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[25][27] Specialized incineration may be used for disposal.[25]

References

The Pivotal Role of Acetonitrile's Dielectric Constant in Advancing Battery and Electrolyte Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

In the relentless pursuit of higher energy density, faster charging, and wider operating temperature ranges for next-generation energy storage systems, the electrolyte has emerged as a critical component for innovation. Among the various solvent candidates, acetonitrile (AN) has garnered significant attention due to its favorable physicochemical properties. This technical guide delves into the core of this compound's suitability for battery and electrolyte research, with a specific focus on its high dielectric constant and the profound implications for ion solvation, transport, and overall electrochemical performance. This document is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are exploring advanced electrolyte formulations.

The Significance of a High Dielectric Constant

The dielectric constant, or relative permittivity (εr), of a solvent is a measure of its ability to reduce the electrostatic forces between charged particles. In the context of an electrolyte, a solvent with a high dielectric constant is exceptionally effective at dissolving salts and promoting the dissociation of ionic species. This compound's high dielectric constant is a key attribute that makes it a superior solvent for lithium-ion battery electrolytes compared to traditional carbonate-based solvents.[1][2][3] This property directly influences several critical aspects of electrolyte performance:

  • Enhanced Salt Dissociation: A high dielectric constant weakens the electrostatic attraction between the lithium cation (Li+) and its corresponding anion, facilitating the dissolution of the lithium salt and increasing the concentration of free charge carriers in the electrolyte.[1]

  • Improved Ionic Conductivity: With a greater number of free ions available to transport charge, the overall ionic conductivity of the electrolyte is significantly enhanced. This is crucial for achieving high power density and enabling rapid charging and discharging of the battery.[2]

  • Facilitated Ion Transport: The effective shielding of charges by the solvent molecules reduces the formation of ion pairs and larger aggregates, which can impede ion mobility. This leads to more efficient transport of lithium ions between the cathode and anode.[2]

Quantitative Data: Dielectric Constant of this compound

The dielectric constant of this compound is not a fixed value; it exhibits a dependency on temperature. For researchers formulating and modeling electrolytes, having access to accurate data on this property is paramount.

Temperature (°C)Dielectric Constant (εr)
1538.8
2037.5[4]
2535.95[5]
3035.2
3534.4
4033.6
4532.8
5032.0
5531.3
6030.5[5]

Note: The data in this table is compiled from various sources and may show slight variations depending on the experimental methodology. The values at temperatures other than 20°C and 25°C are derived from experimental data presented in graphical form and fitted equations in the cited literature.

Experimental Protocol for Determining the Dielectric Constant of this compound

Accurate measurement of the dielectric constant is essential for characterizing new electrolyte formulations. The following protocol outlines a detailed methodology for determining the dielectric constant of this compound using the capacitance measurement method.

1. Materials and Equipment:

  • High-purity, anhydrous this compound

  • Thermostated cylindrical capacitance cell (e.g., WTW cell model MFL-3)[5]

  • Precision LCR meter or capacitance meter (e.g., Boonton 7200)[5]

  • Thermostatic water bath with temperature control to ±0.2°C[5]

  • Standard reference liquids with known dielectric constants (e.g., pure water, methanol)

  • Volumetric glassware

  • Nitrogen or argon-filled glovebox for handling anhydrous materials

2. Experimental Procedure:

  • Cell Preparation and Calibration:

    • Thoroughly clean and dry the capacitance cell to remove any contaminants.

    • Measure the capacitance of the empty, dry cell (C_air).

    • Calibrate the measurement system using standard reference liquids with well-documented dielectric constants at various temperatures. This involves measuring the capacitance of the cell filled with the reference liquid (C_ref) and creating a calibration curve of capacitance versus known dielectric constant.

  • Sample Preparation:

    • Handle anhydrous this compound inside a glovebox to prevent moisture contamination, which can significantly affect the dielectric constant.

    • Allow the this compound to reach the desired measurement temperature by placing it in the thermostatic water bath.

  • Capacitance Measurement:

    • Fill the pre-heated or pre-cooled capacitance cell with the temperature-equilibrated this compound.

    • Connect the cell to the capacitance meter.

    • Allow the system to stabilize at the set temperature.

    • Record the capacitance reading (C_sample). Ensure the reading is stable before recording.

  • Data Analysis:

    • Calculate the dielectric constant of the this compound sample (εr_sample) using the following formula: εr_sample = (C_sample - C_air) / (C_ref - C_air) * εr_ref where εr_ref is the dielectric constant of the reference liquid.

    • Repeat the measurement at different temperatures to determine the temperature dependence of the dielectric constant.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate critical relationships and processes.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_cell 1. Prepare and Calibrate Capacitance Cell prep_sample 2. Prepare Anhydrous This compound Sample measure_capacitance 3. Measure Capacitance at Controlled Temperature prep_sample->measure_capacitance calc_dielectric 4. Calculate Dielectric Constant measure_capacitance->calc_dielectric temp_dependence 5. Analyze Temperature Dependence calc_dielectric->temp_dependence

Experimental workflow for dielectric constant measurement.

ion_solvation_pathway start This compound-based Electrolyte high_dc High Dielectric Constant (εr) start->high_dc weak_ion_interaction Weakened Li+ and Anion Interaction high_dc->weak_ion_interaction salt_dissociation Enhanced Salt Dissociation weak_ion_interaction->salt_dissociation free_ions Increased Free Li+ Ions salt_dissociation->free_ions

Impact of this compound's high dielectric constant on ion solvation.

battery_performance_logic cluster_properties Electrolyte Properties cluster_effects Electrochemical Effects cluster_performance Battery Performance high_dc High Dielectric Constant high_conductivity High Ionic Conductivity high_dc->high_conductivity low_viscosity Low Viscosity fast_ion_transport Fast Ion Transport low_viscosity->fast_ion_transport fast_charging Fast Charging Capability high_conductivity->fast_charging low_temp_performance Improved Low-Temperature Performance high_conductivity->low_temp_performance high_power_density High Power Density high_conductivity->high_power_density fast_ion_transport->fast_charging fast_ion_transport->low_temp_performance fast_ion_transport->high_power_density

Logical relationship between this compound's properties and battery performance.

Conclusion

The high dielectric constant of this compound is a cornerstone of its potential as a high-performance electrolyte solvent for advanced battery systems. By facilitating superior salt dissociation and enabling high ionic conductivity, it directly addresses the critical industry demands for faster charging and improved performance, especially in extreme temperature conditions. The data and experimental protocols provided in this guide offer a foundational resource for researchers and scientists working to unlock the full potential of this compound-based electrolytes. As the field continues to evolve, a thorough understanding of these fundamental properties will be indispensable in the design and development of the next generation of energy storage technologies.

References

The Role of Acetonitrile in Cyclic Voltammetry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile (ACN) stands as a cornerstone solvent in the field of non-aqueous electrochemistry, particularly for cyclic voltammetry (CV). Its unique combination of physical and chemical properties makes it an ideal medium for investigating the redox behavior of a wide array of organic and inorganic compounds. This technical guide provides an in-depth exploration of the fundamental principles governing the use of this compound in cyclic voltammetry, offering detailed experimental protocols and practical guidance for obtaining high-quality electrochemical data.

Physicochemical Properties of this compound

This compound's suitability for cyclic voltammetry stems from a favorable balance of several key properties. Its high dielectric constant allows for the dissolution of a broad range of analytes and supporting electrolytes, while its relatively low viscosity facilitates mass transport of electroactive species to the electrode surface. A comprehensive summary of its relevant properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula CH₃CN
Molar Mass 41.05 g/mol [1][2]
Boiling Point 81.6 °C[3][4]
Melting Point -45.7 °C[3][4]
Density 0.786 g/cm³ at 20°C[2][3]
Viscosity 0.343 mPa·s at 25°C[5]
Dielectric Constant 37.5 at 20°C[6][7]
Polarity Polar aprotic[8]

The Electrochemical Window of this compound

A critical advantage of this compound is its wide electrochemical window, which is the range of potentials where the solvent and supporting electrolyte remain electrochemically inert. This broad window allows for the study of redox processes over a significant potential range without interference from the solvent's own oxidation or reduction. However, the precise accessible potential range is highly dependent on the purity of the solvent, the nature of the supporting electrolyte, the working electrode material, and the reference electrode used. The presence of impurities, particularly water and oxygen, can significantly narrow the potential window.[3][9]

Table 2: Approximate Potential Windows of this compound with Common Supporting Electrolytes

Supporting Electrolyte (0.1 M)Working ElectrodeReference ElectrodeAnodic Limit (V)Cathodic Limit (V)
Tetrabutylammonium Hexafluorophosphate (TBAPF₆)PlatinumSCE+3.0[9]-2.7[9]
Tetrabutylammonium Perchlorate (TBAP)Glassy CarbonAg/Ag⁺~+2.5~-2.8
Tetraethylammonium Perchlorate (TEAP)PlatinumAg/Ag⁺~+2.6~-2.9

Note: These values are approximate and can vary based on experimental conditions such as purity, scan rate, and the specific composition of the reference electrode.

The Role and Selection of Supporting Electrolytes

A supporting electrolyte is a crucial component in any electrochemical measurement, serving to increase the conductivity of the solution and minimize the iR drop (the potential drop due to the resistance of the solution). In this compound, quaternary ammonium salts are the most commonly used supporting electrolytes due to their good solubility, wide electrochemical windows, and chemical inertness.

The choice of supporting electrolyte can influence the potential window and may interact with the analyte or the electrode surface. The concentration of the supporting electrolyte is typically maintained at around 0.1 M to ensure sufficient conductivity without causing significant changes in the solution's properties.[6]

Reference Electrodes for this compound-Based Systems

The use of a stable and reproducible reference electrode is paramount for obtaining meaningful and comparable cyclic voltammetry data. While aqueous reference electrodes like the Saturated Calomel Electrode (SCE) and Silver/Silver Chloride (Ag/AgCl) are common, their direct use in this compound can lead to issues such as liquid junction potentials and contamination of the non-aqueous solution with water.

For non-aqueous electrochemistry in this compound, a silver/silver ion (Ag/Ag⁺) reference electrode is often preferred. This typically consists of a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) dissolved in the same this compound/supporting electrolyte mixture as the bulk solution.[10] It is also common practice to report potentials against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, to improve reproducibility and allow for comparison across different studies.[11]

Experimental Protocols

Purification of this compound

Commercial this compound often contains impurities such as water, acrylonitrile, and acetic acid, which can interfere with electrochemical measurements. Therefore, a rigorous purification process is essential.

Protocol for this compound Purification:

  • Initial Drying: Stir HPLC-grade this compound over anhydrous calcium chloride (CaCl₂) for several hours to remove the bulk of the water.

  • Distillation from Calcium Hydride (CaH₂): Decant the this compound from the CaCl₂ and reflux it over calcium hydride (CaH₂) for at least one hour. This step removes residual water and acidic impurities.

  • Distillation from Phosphorus Pentoxide (P₄O₁₀): For applications requiring extremely dry this compound, a subsequent distillation from a small amount of phosphorus pentoxide can be performed. Use with caution as P₄O₁₀ can cause polymerization of this compound if used in excess or heated too strongly.

  • Storage: Store the purified this compound over activated 3Å molecular sieves under an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of moisture.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[HPLC-Grade this compound] --> B{Initial Drying with CaCl₂}; B --> C{Reflux and Distill from CaH₂}; C --> D{Optional: Distill from P₄O₁₀}; D --> E[Store over 3Å Molecular Sieves]; C --> E; }

Caption: Workflow for the purification of this compound for electrochemical applications.

Preparation and Purification of Supporting Electrolyte

Tetrabutylammonium perchlorate (TBAP) is a commonly used supporting electrolyte. It is hygroscopic and should be dried before use.

Protocol for TBAP Purification:

  • Recrystallization: Dissolve the TBAP in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Washing: Collect the crystals by vacuum filtration and wash them with cold diethyl ether.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below its melting point (e.g., 80-100 °C) for at least 24 hours to remove any residual solvent and water.

  • Storage: Store the dried TBAP in a desiccator or a glovebox.

Preparation of a Ag/Ag⁺ Reference Electrode

Protocol for Ag/Ag⁺ Reference Electrode Preparation:

  • Prepare the Filling Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAP) and a silver salt (e.g., 0.01 M AgNO₃) in purified this compound.

  • Assemble the Electrode: Use a commercial or custom-made electrode body with a porous frit (e.g., Vycor® or ceramic). Insert a clean silver wire into the electrode body.

  • Fill the Electrode: Fill the electrode body with the prepared filling solution, ensuring no air bubbles are trapped near the frit or on the silver wire.

  • Conditioning: Immerse the tip of the filled reference electrode in the bulk electrolyte solution for a few minutes before starting the experiment to allow for equilibration.

Standard Cyclic Voltammetry Procedure in this compound

Protocol for a Typical CV Experiment:

  • Prepare the Electrolyte Solution: In a clean and dry electrochemical cell, dissolve the dried supporting electrolyte (e.g., 0.1 M TBAP) in purified this compound.

  • Deoxygenate the Solution: Bubble a stream of high-purity inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Prepare the Working Electrode: Polish the working electrode (e.g., glassy carbon, platinum, or gold) with alumina slurry on a polishing pad to obtain a mirror-like finish. Rinse the electrode thoroughly with deionized water and then with this compound, and dry it completely.

  • Assemble the Three-Electrode Cell: Immerse the polished working electrode, the prepared Ag/Ag⁺ reference electrode, and a counter electrode (typically a platinum wire or gauze) into the deoxygenated electrolyte solution.

  • Record the Background Scan: Perform a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and to ensure the absence of interfering impurities.

  • Add the Analyte: Introduce a known concentration of the analyte (typically in the range of 1-10 mM) into the cell.

  • Record the Analyte's Voltammogram: Perform the cyclic voltammetry scan over the desired potential range.

  • Internal Standard (Optional but Recommended): After recording the analyte's CV, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined and stable redox potential of the Fc/Fc⁺ couple can be used to reference the potentials of the analyte.

G

Caption: A typical three-electrode setup for cyclic voltammetry in this compound.

Factors Influencing the Electrochemical Window and Data Quality

Several factors can significantly impact the quality and interpretation of cyclic voltammetry data obtained in this compound. A logical overview of these factors is presented below.

G

Caption: Key factors influencing the quality of cyclic voltammetry data in this compound.

By carefully considering these principles and adhering to the detailed experimental protocols, researchers can effectively utilize this compound as a solvent for cyclic voltammetry, enabling the accurate and reliable investigation of a wide range of electrochemical systems critical to scientific research and drug development.

References

Chemical structure and formula of methyl cyanide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanide, systematically known as acetonitrile and commonly abbreviated as MeCN, is the simplest organic nitrile with the chemical formula CH₃CN.[1][2] It is a colorless liquid possessing a characteristic sweet, ether-like odor.[1][3][4][5] As a polar aprotic solvent, methyl cyanide is miscible with water and a wide range of organic solvents, making it a versatile and indispensable solvent in chemical synthesis, purification, and analysis.[1][4][5][6] Its primary commercial production is as a byproduct of acrylonitrile manufacturing.[2] This guide provides an in-depth overview of the chemical structure, properties, synthesis, purification, and analysis of methyl cyanide, tailored for professionals in research and drug development.

Chemical Structure and Formula

Methyl cyanide consists of a methyl group (-CH₃) covalently bonded to a cyano group (-C≡N).[1][7] The molecule has a linear N≡C−C skeleton. The carbon-nitrogen triple bond is short, with a reported distance of 1.16 Å.[2] This strong triple bond and the significant difference in electronegativity between carbon and nitrogen result in a large dipole moment, rendering the molecule polar.

The structural formula can be represented as:

H₃C−C≡N

The presence of the electron-withdrawing cyano group makes the protons of the methyl group slightly acidic.

Physicochemical Properties

A summary of the key physicochemical properties of methyl cyanide is presented in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₂H₃N[2][8]
Molar Mass 41.053 g·mol⁻¹[2][3]
Appearance Colorless liquid[2][3][5]
Odor Sweet, ether-like, aromatic[1][3][4][5]
Density 0.786 g/cm³[2]
Melting Point -46 to -44 °C[2]
Boiling Point 81.3 to 82.1 °C[2]
Solubility in water Miscible[1][2][3]
log P -0.54[2]
Vapor Pressure 9.71 kPa (at 20 °C)[2]
Refractive Index 1.344[9]
Dielectric Constant 38.80[9]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of methyl cyanide are crucial for its effective application in a laboratory setting.

Synthesis of Methyl Cyanide

While industrially produced as a byproduct, a common laboratory-scale synthesis involves the dehydration of acetamide. A generalized protocol is as follows:

  • Reaction Setup : In a round-bottom flask equipped with a distillation apparatus, mix acetamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) in a 1:1.5 molar ratio. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of the reactants and products.

  • Heating : Gently heat the mixture. The methyl cyanide formed will distill over.

  • Collection : Collect the distillate, which is crude methyl cyanide.

  • Purification : The crude product can be purified by fractional distillation.

Another method involves the reaction of a methyl halide with a cyanide salt, a typical nucleophilic substitution reaction.

Purification of Methyl Cyanide

For applications such as High-Performance Liquid Chromatography (HPLC), highly pure methyl cyanide is required. A general procedure for purification to HPLC grade is outlined below:

  • Initial Treatment : Stir technical grade this compound with a suitable drying agent, such as anhydrous calcium chloride, to remove the bulk of the water.

  • Removal of Impurities : To remove impurities like acrylonitrile, the this compound can be treated with a small amount of potassium permanganate and sodium carbonate, followed by refluxing.

  • Distillation : The treated this compound is then subjected to fractional distillation. The fraction boiling at the correct temperature is collected. For HPLC grade, distillation over phosphorus pentoxide can be employed to ensure rigorous drying.

  • Quality Control : The purity of the distilled this compound should be verified using analytical techniques such as Gas Chromatography (GC) and UV spectroscopy to ensure it meets the required specifications for HPLC use, particularly the absence of UV-absorbing impurities.

Analytical Methods

GC is a standard method for assessing the purity of methyl cyanide and quantifying it in various matrices.

  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is suitable.

  • Column : A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is often used.

  • Carrier Gas : Helium or Nitrogen.

  • Temperatures :

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 120°C at 10°C/min.

  • Injection : A split injection is typically used.

  • Sample Preparation : Samples are usually diluted in a suitable solvent, and an internal standard may be used for accurate quantification.

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

  • ¹H NMR :

    • Solvent : Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Chemical Shift : The methyl protons of this compound typically appear as a singlet around δ 2.0 ppm.

    • Procedure : A standard one-pulse experiment is sufficient. The sample is dissolved in the deuterated solvent, and the spectrum is acquired. Integration of the peak can be used for quantitative analysis against a known standard.

  • ¹³C NMR :

    • Chemical Shift : Two signals are expected: one for the methyl carbon around δ 1.4 ppm and one for the nitrile carbon around δ 117.7 ppm.

IR spectroscopy is useful for identifying the characteristic functional groups of methyl cyanide.

  • Sample Preparation : A thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) is typically used.

  • Key Absorptions :

    • C≡N stretch : A sharp, intense absorption band is observed in the region of 2250-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

    • C-H stretch (sp³) : Absorptions corresponding to the methyl group's C-H stretching vibrations are found just below 3000 cm⁻¹.

    • C-H bend : Bending vibrations for the methyl group appear around 1375 cm⁻¹ and 1450 cm⁻¹.

Mandatory Visualizations

Experimental Workflow for Methyl Cyanide

The following diagram illustrates a typical workflow from the synthesis of methyl cyanide to its final analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Dehydration of Acetamide drying Drying with Anhydrous Salt synthesis->drying Crude Product distillation Fractional Distillation drying->distillation gc Gas Chromatography (GC) distillation->gc Purified Product nmr NMR Spectroscopy distillation->nmr ir IR Spectroscopy distillation->ir

A typical experimental workflow for methyl cyanide.
Chemical Structure and Connectivity of Methyl Cyanide

This diagram shows the chemical structure of methyl cyanide, highlighting the connectivity of its atoms and the nature of the chemical bonds.

Chemical structure and atomic connectivity of methyl cyanide.

References

Methodological & Application

Application Notes and Protocols for Acetonitrile in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetonitrile (ACN) is one of the most widely used organic solvents in reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Its unique physicochemical properties, including low viscosity, low UV absorbance, and high elution strength, make it an ideal mobile phase component for the separation of a wide range of compounds.[2][3] These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilizing this compound in RP-HPLC, covering its properties, protocol development, and practical considerations. It is frequently employed in pharmaceutical analysis, environmental testing, and biochemical research for applications such as drug formulation studies, impurity profiling, and the separation of biomolecules like peptides and amino acids.[4][5]

Key Properties of this compound for HPLC

This compound's performance in RP-HPLC is dictated by its distinct chemical properties, especially when compared to methanol, another common organic modifier. Understanding these properties is crucial for method development and optimization. This compound is a polar aprotic solvent, while methanol is a polar protic solvent, which can lead to different separation selectivities.[6][7]

Data Presentation: Comparison of this compound and Methanol

The choice between this compound and methanol can significantly impact separation selectivity, resolution, and analysis time.[6] The table below summarizes the key properties of HPLC-grade this compound and methanol.

PropertyThis compound (ACN)Methanol (MeOH)Significance in HPLC
Chemical Formula CH₃CNCH₃OHDifferent chemical properties lead to different separation selectivities.[8]
Polarity Index 5.85.1Influences solvent strength and interaction with analytes.[9]
Elution Strength Generally higher than MeOH.[10]Generally lower than ACN.[10]ACN often results in shorter retention times for the same mobile phase percentage.[6]
Viscosity (at 20°C) ~0.37 cP~0.60 cPLower viscosity of ACN generates lower system backpressure, which is beneficial for high flow rates and long columns.[9][11]
UV Cutoff ~190 nm~205-210 nmACN's low UV cutoff allows for sensitive detection at low wavelengths with less baseline noise.[11][12]
Mixing with Water Endothermic (cools)Exothermic (heats)ACN-water mixtures must be properly degassed and allowed to reach thermal equilibrium to prevent bubble formation.[6][8]
Selectivity Aprotic, with a strong dipole moment.[6]Protic, capable of hydrogen bonding.[6]Can result in different elution orders for certain compounds; switching solvents is a powerful tool for method development.[10]

Experimental Protocols

Application Note 1: Mobile Phase Preparation

Proper preparation of the this compound-based mobile phase is critical for achieving reproducible and reliable HPLC results. High-purity, HPLC-grade this compound and water are mandatory to minimize baseline noise and ghost peaks.[1][4]

Protocol: Preparing an this compound/Water Mobile Phase

  • Solvent Selection: Use only HPLC-grade or LC-MS grade this compound and water (e.g., Milli-Q or equivalent).[13] This ensures low UV absorbance and minimal particulate contamination.[4]

  • Aqueous Component Preparation (if buffered):

    • If a buffer is required, dissolve the buffering agent in HPLC-grade water to the desired concentration (typically 25-100 mM).[7]

    • Adjust the pH of the aqueous solution using an appropriate acid or base. The mobile phase pH should be at least one unit away from the analyte's pKa for consistent retention.

    • Filter the aqueous buffer through a 0.2 or 0.45 µm membrane filter to remove any particulates that could clog the HPLC system.

  • Organic Component Preparation:

    • Measure the required volume of HPLC-grade this compound.

  • Mixing the Mobile Phase:

    • For isocratic elution, precisely measure and mix the required volumes of the aqueous component and this compound in a clean, dedicated solvent reservoir. For example, for a 70:30 (v/v) ACN/water mobile phase, combine 700 mL of this compound with 300 mL of water.

    • For gradient elution, prepare the aqueous phase (Solvent A) and the organic phase (Solvent B, typically this compound) in separate reservoirs. The HPLC pump will mix them in the desired proportions during the run.[14]

  • Degassing:

    • Mixing this compound and water is an endothermic process that causes cooling and can lead to the formation of dissolved gas bubbles as the mixture returns to room temperature.[15]

    • Degas the mobile phase thoroughly using one of the following methods:

      • Online Degasser: Most modern HPLC systems have a built-in online degasser, which is the most effective method.

      • Sonication: Place the solvent reservoir in an ultrasonic bath for 10-20 minutes.[16]

      • Helium Sparging: Bubble helium gas through the solvent for several minutes.

  • Equilibration: Before starting any analysis, allow the freshly prepared mobile phase to reach thermal equilibrium with the ambient laboratory temperature to ensure stable retention times.[15]

Application Note 2: General Protocol for RP-HPLC Analysis

This protocol outlines a typical workflow for analyzing a sample using an this compound-based mobile phase in a gradient elution mode.

Protocol: RP-HPLC Method with this compound Gradient

  • Sample Preparation:

    • Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions.[17] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase to ensure good peak shape. Using a stronger solvent can lead to peak distortion.[18]

    • A common practice is to dissolve the sample in a mixture similar to the starting mobile phase composition (e.g., 10% this compound in water).[19]

    • Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulates.

  • HPLC System Setup and Equilibration:

    • Column: Install a suitable C18 or other reverse-phase column.

    • Mobile Phase:

      • Solvent A: HPLC-grade water with an optional acid modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).[14][16]

      • Solvent B: HPLC-grade this compound with the same optional acid modifier.[14][16]

    • Column Equilibration: Purge the pumps and then equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Chromatographic Run (Example Gradient):

    • Flow Rate: Set a typical flow rate for an analytical column (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Injection: Inject 5-20 µL of the prepared sample.

    • Gradient Program: A common scouting gradient is a linear ramp from a low to a high percentage of this compound.[14]

      • 0-2 min: Hold at 5% B (initial equilibration).

      • 2-22 min: Linear gradient from 5% to 95% B.

      • 22-25 min: Hold at 95% B (column wash).

      • 25-26 min: Linear gradient from 95% to 5% B (return to initial conditions).

      • 26-30 min: Hold at 5% B (re-equilibration for the next run).

    • Detector: Set the UV detector to an appropriate wavelength for the analyte(s) of interest.

  • Data Acquisition and Analysis:

    • Acquire the chromatogram and integrate the peaks of interest to determine their retention time, area, and height.

Visualizations and Workflows

RP_HPLC_Principle injection_point Injection polar_analyte polar_analyte injection_point->polar_analyte Enters Column nonpolar_analyte nonpolar_analyte injection_point->nonpolar_analyte detector Detector polar_analyte->detector Elutes First (Less Retained) s8 s8 nonpolar_analyte->s8 Interacts with Stationary Phase s8->detector Elutes Later (More Retained)

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. Analysis Phase cluster_results 3. Results Phase sample_prep Sample Preparation (Dissolve & Filter) system_setup HPLC System Setup (Pump, Purge, Equilibrate) sample_prep->system_setup mobile_phase_prep Mobile Phase Preparation (Mix & Degas) mobile_phase_prep->system_setup injection Sample Injection system_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Analyte Detection (e.g., UV-Vis) separation->detection data_acq Data Acquisition detection->data_acq data_analysis Data Analysis (Integration & Quantification) data_acq->data_analysis

Solvent_Choice start Start Method Development uv_check Detection Wavelength < 210 nm? start->uv_check pressure_check Is System Pressure a Concern? uv_check->pressure_check No use_acn Use this compound (ACN) uv_check->use_acn Yes pressure_check->use_acn Yes use_meoh Consider Methanol (MeOH) pressure_check->use_meoh No selectivity_check Separation Adequate? selectivity_check:e->use_acn:w No, from MeOH selectivity_check->use_meoh No, from ACN end_point Final Method selectivity_check->end_point Yes use_acn->selectivity_check use_meoh->selectivity_check

Troubleshooting Common Issues

When using this compound, certain common problems may arise. The following table provides solutions to frequently encountered issues.

ProblemPotential Cause(s)Recommended Solution(s)
Drifting Retention Times 1. Insufficient column equilibration.2. Mobile phase composition changing (e.g., evaporation of ACN).3. Mobile phase not at thermal equilibrium (especially after mixing ACN and water).[15]1. Increase column equilibration time between runs.2. Keep solvent reservoirs tightly capped.3. Ensure the mobile phase has returned to ambient temperature and is thoroughly degassed before use.[6]
High System Backpressure 1. Clogged column inlet frit.[20]2. Sample precipitation on the column head.3. Contaminated mobile phase.1. Use a guard column and filter all samples and mobile phases. Reverse-flush the column (if permitted by the manufacturer).2. Ensure the sample is fully dissolved in a solvent weaker than or equal to the mobile phase.[18]3. Prepare fresh mobile phase using high-purity solvents.
Ghost Peaks 1. Contaminants in the mobile phase (water or this compound).[10]2. Carryover from the injector.3. Contaminated glassware.1. Use high-purity, HPLC-grade solvents.[1] Run a blank gradient to identify the source of contamination.2. Implement a needle wash step in the injection sequence using a strong solvent.[21]3. Use dedicated, scrupulously clean glassware for mobile phase preparation.
Split or Tailing Peaks 1. Sample solvent is too strong ("solvent effect").2. Column overload (too much sample mass injected).3. Secondary interactions with the stationary phase.1. Dissolve the sample in the initial mobile phase or a weaker solvent.[17]2. Dilute the sample or reduce the injection volume.[17]3. Add a modifier to the mobile phase (e.g., 0.1% TFA) to minimize unwanted interactions.[16]

References

Application Note: Standardized Protocol for Acetonitrile-Water Gradient Preparation for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. The quality of results is directly dependent on the purity of the mobile phase and the precision of its preparation. Contaminants or improperly prepared solvents can lead to significant issues such as high background noise, ion suppression, adduct formation, and ghost peaks, all of which compromise the sensitivity and reliability of the analysis. This application note provides a detailed, standardized protocol for the preparation of acetonitrile-water mobile phase gradients, designed for researchers, scientists, and drug development professionals to achieve consistent, high-quality LC-MS data.

Materials and Reagents

Proper selection of solvents, additives, and glassware is the foundation of a reliable LC-MS analysis. The use of the highest purity reagents is mandatory to prevent contamination and ensure low detection limits.

Item Specification Rationale
Water LC-MS grade or ultrapure (18.2 MΩ·cm)Minimizes organic and inorganic contaminants, reducing background noise.
This compound (ACN) LC-MS grade (hypergrade)Ensures low UV absorbance and minimal impurities that can interfere with MS detection.[1]
Additives (e.g., Formic Acid, Ammonium Formate) LC-MS grade or highest purity availablePrevents introduction of metal ions and other contaminants. Additives aid in analyte protonation/deprotonation.
Solvent Bottles Clean borosilicate glassPrevents leaching of contaminants. Amber bottles are not recommended as the glass may not be rated for additives.[2]
Glassware Dedicated volumetric flasks and graduated cylindersAvoids cross-contamination from shared lab glassware.[3]
Personal Protective Equipment (PPE) Nitrile gloves, safety glassesEnsures operator safety when handling chemicals. Gloves should be clean to prevent sample contamination.[1][2]

Experimental Workflow

The overall workflow for preparing this compound-water gradients is a systematic process that begins with the selection of high-purity reagents and concludes with the properly mixed and degassed mobile phases ready for introduction into the LC-MS system.

G cluster_prep Mobile Phase Preparation cluster_A Mobile Phase A (Aqueous) cluster_B Mobile Phase B (Organic) cluster_final Final Steps A1 Select LC-MS Grade Water A2 Measure Required Volume A1->A2 A3 Add Volatile Additive (e.g., 0.1% Formic Acid) A2->A3 A4 Mix Thoroughly A3->A4 F1 Degas Both Mobile Phases (Sonication or Online Degasser) A4->F1 B1 Select LC-MS Grade this compound B2 Measure Required Volume B1->B2 B3 Add Volatile Additive (e.g., 0.1% Formic Acid) B2->B3 B4 Mix Thoroughly B3->B4 B4->F1 F2 Transfer to LC-MS Solvent Bottles F1->F2 System LC-MS Instrument F2->System Ready for LC-MS System

Caption: Workflow for preparing LC-MS mobile phases.

Quantitative Data and Gradient Program

The precise composition of the mobile phase and the gradient profile are critical for achieving optimal separation.

Table 1: Common Mobile Phase Compositions

Mobile Phase Component 1 Component 2 Purpose
A1 LC-MS Grade Water 0.1% Formic Acid (v/v) Standard acidic mobile phase for positive ion mode ESI; aids protonation.[4]
B1 LC-MS Grade this compound 0.1% Formic Acid (v/v) Organic phase corresponding to A1.[5]
A2 LC-MS Grade Water 1 mM Ammonium Formate Volatile buffer system, often used for neutral pH separations.[3]

| B2 | LC-MS Grade this compound | 1 mM Ammonium Formate | Organic phase corresponding to A2. Note: Additives like ammonium formate have low solubility in high concentrations of this compound.[3] |

Table 2: Generic Gradient Elution Program for Reversed-Phase LC-MS A typical gradient runs from a low to a high concentration of the organic mobile phase (B).[6] This example is a starting point and should be optimized for the specific analytes.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.49556
10.00.45956
12.00.45956
12.10.49556
15.00.49556

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase A (e.g., Water with 0.1% Formic Acid)

  • Glassware Preparation: Select a clean, clearly labeled borosilicate glass solvent bottle. Rinse the bottle three times with a small volume of LC-MS grade water and discard the rinseate.[2]

  • Solvent Measurement: Using a clean graduated cylinder, measure 999 mL of LC-MS grade water and pour it directly into the prepared solvent bottle.

  • Additive Addition: Using a clean pipette, add 1 mL of LC-MS grade formic acid to the water in the solvent bottle.[2] This creates a 0.1% (v/v) solution.

  • Mixing: Cap the bottle securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Degassing: Degas the mobile phase using either an online degasser integrated into the HPLC system or by sonicating the solution in an ultrasonic bath for 15-20 minutes.[5][7]

Protocol 2: Preparation of Mobile Phase B (e.g., this compound with 0.1% Formic Acid)

  • Glassware Preparation: Select a second clean, clearly labeled borosilicate glass solvent bottle. Rinse the bottle three times with a small volume of LC-MS grade this compound and discard the rinseate.[2]

  • Solvent Measurement: Measure 999 mL of LC-MS grade this compound and pour it directly into the solvent bottle.

  • Additive Addition: Add 1 mL of LC-MS grade formic acid to the this compound.[5]

  • Mixing: Cap the bottle and mix thoroughly by inverting.

  • Degassing: Degas the mobile phase using the same method as for Mobile Phase A.[7] It is crucial that both mobile phases are properly degassed to prevent bubble formation during gradient mixing, which can cause pressure fluctuations.[7]

Protocol 3: System Equilibration and Operation

  • Line Purging: Place the respective solvent lines into the prepared Mobile Phase A and B bottles. Purge the solvent lines for several minutes at a high flow rate (e.g., 2-5 mL/min) to ensure all previous solvents are flushed from the system.

  • Column Equilibration: Set the mobile phase composition to the initial gradient conditions (e.g., 95% A, 5% B). Equilibrate the column by running the initial conditions for at least 10 column volumes.

  • Blank Injection: Before running samples, it is best practice to run a blank injection (injecting the sample solvent) to ensure the system is clean and the baseline is stable.[8]

  • Sequence Execution: Proceed with the analysis of samples.

Best Practices and Considerations

  • Solvent Quality: Always use solvents and additives labeled as "LC-MS Grade" or an equivalent high-purity designation. HPLC-grade solvents may contain impurities that are not detected by UV but can cause significant background in a mass spectrometer.[9]

  • Fresh Preparation: Mobile phases, especially those containing additives, have finite stability. It is recommended to prepare fresh solutions every 2-3 days to avoid changes in pH and prevent microbial growth, which can lead to inconsistent results.[3]

  • Avoid Topping Off: Never top off old solvent bottles with new mobile phase. This practice can concentrate contaminants over time. Always use a fresh, clean bottle for each new batch.[2]

  • Miscibility: Ensure that the solvents used in the gradient are miscible across the entire composition range to prevent precipitation and pressure issues.[7]

  • Ion-Pairing Reagents: While effective for chromatography, some ion-pairing reagents like trifluoroacetic acid (TFA) can cause significant signal suppression in the MS source and should be avoided or used with caution in LC-MS applications.[4][5] Formic acid is the preferred alternative for low pH separations.[4]

References

Application Notes & Protocols: Acetonitrile in HILIC for the Separation of Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and retention of polar and hydrophilic compounds that are often poorly retained by reversed-phase liquid chromatography (RPLC).[1][2][3] In HILIC, a polar stationary phase is used in conjunction with a mobile phase consisting of a high concentration of a water-miscible organic solvent, most commonly acetonitrile, and a small amount of aqueous buffer.[1][4] This application note provides a detailed overview of the role of this compound in HILIC, experimental protocols for method development, and quantitative data for the separation of various polar analytes.

The primary retention mechanism in HILIC involves the partitioning of analytes into a water-enriched layer that forms on the surface of the polar stationary phase.[1][5][6] The high concentration of this compound in the mobile phase is crucial for the formation of this aqueous layer.[7] Polar analytes preferentially partition into this hydrophilic layer, leading to their retention.[4] The elution of analytes is then achieved by increasing the water content in the mobile phase, which increases its polarity and elution strength.[8] In contrast to RPLC, increasing the organic solvent (this compound) concentration in HILIC leads to increased retention.[2][9]

HILIC Separation Mechanism

The separation mechanism in HILIC is complex and multi-modal, involving a combination of hydrophilic partitioning, hydrogen bonding, and electrostatic interactions.[4][7] this compound, being a polar aprotic solvent, is the preferred organic modifier due to its good miscibility with water, low viscosity, and its ability to facilitate the formation of a stable water layer on the stationary phase.[1]

HILIC_Mechanism cluster_0 Mobile Phase (High this compound) cluster_1 Stationary Phase mp_analyte Polar Analyte retained_analyte Retained Polar Analyte mp_analyte->retained_analyte Partitioning mp_acn This compound mp_water Water water_layer Immobilized Water Layer mp_water->water_layer Adsorption sp_surface Polar Stationary Phase Surface (e.g., Silica) retained_analyte->sp_surface Secondary Interactions (H-bonding, electrostatic)

Caption: HILIC separation mechanism illustrating analyte partitioning.

Experimental Protocols

A systematic approach to HILIC method development is crucial for achieving robust and reproducible separations.[10][11]

Column Selection

The choice of stationary phase is a critical first step. A variety of polar stationary phases are available, each offering different selectivity.[5]

  • Unbonded Silica: A common choice, offering good retention for a wide range of polar compounds.

  • Amide Phases: Provide alternative selectivity and are particularly useful for carbohydrates.[2]

  • Amino Phases: Can be used for saccharides and other polar compounds.[12]

  • Zwitterionic Phases (e.g., ZIC-HILIC): Offer unique selectivity due to the presence of both positive and negative charges, enabling the separation of a broad range of polar analytes.[8][13]

Mobile Phase Preparation

The mobile phase in HILIC typically consists of this compound and an aqueous buffer.

  • Organic Solvent: this compound is the most commonly used organic solvent.[1][14] The starting concentration is typically high, in the range of 70-95%.[1][7]

  • Aqueous Component: A minimum of 3% water is generally required to ensure proper hydration of the stationary phase.[4]

  • Buffers: Ammonium formate and ammonium acetate are the most common buffers due to their volatility and compatibility with mass spectrometry (MS).[1][4] Buffer concentrations are typically in the range of 5-20 mM.

Generic HILIC Gradient Method

A generic gradient is often a good starting point for method development.

ParameterCondition
Mobile Phase A 90:10 this compound/Water with 10 mM Ammonium Acetate, pH 5.8
Mobile Phase B 50:50 this compound/Water with 10 mM Ammonium Acetate, pH 5.8
Gradient 0-100% B over 10-15 minutes
Flow Rate 0.2 - 1.0 mL/min (depending on column dimensions)
Column Temperature 25 - 40 °C
Injection Volume 1 - 5 µL
Sample Diluent 75:25 this compound/Methanol or initial mobile phase conditions

Note: It is crucial to allow for sufficient column equilibration time between injections, which can be longer in HILIC compared to RPLC.

Method Optimization

Once an initial separation is achieved, the method can be optimized by adjusting various parameters:

  • This compound Concentration: Decreasing the this compound concentration will decrease the retention of polar analytes.[9] Fine-tuning the gradient slope is a key optimization step.

  • Buffer pH and Concentration: Altering the pH can significantly affect the retention and selectivity of ionizable compounds. Increasing the buffer concentration can sometimes improve peak shape but may also decrease retention.

  • Temperature: Changing the column temperature can influence selectivity and analysis time.

HILIC_Workflow start Define Separation Goal col_select Select HILIC Column (Silica, Amide, Zwitterionic) start->col_select mob_phase Prepare Mobile Phase (High this compound, Aqueous Buffer) col_select->mob_phase scout_grad Run Initial Scouting Gradient mob_phase->scout_grad eval Evaluate Resolution, Peak Shape, and Retention scout_grad->eval optimize Optimize Parameters (%ACN, pH, Temp, Gradient) eval->optimize Not Acceptable validate Validate Method (Robustness, Reproducibility) eval->validate Acceptable optimize->scout_grad Re-evaluate final Final HILIC Method validate->final

Caption: A typical workflow for HILIC method development.

Quantitative Data and Applications

HILIC with this compound-based mobile phases is widely used for the analysis of various polar compounds.

Separation of Water-Soluble Vitamins

The separation of water-soluble vitamins is a classic application of HILIC. Their high polarity makes them challenging to retain in RPLC.

AnalyteStationary PhaseMobile Phase A (ACN/Buffer)Mobile Phase B (ACN/Buffer)Retention Time (min)
Thiamine (B1)Amide90:10 (10mM NH4OAc)50:50 (10mM NH4OAc)4.2
Riboflavin (B2)Amide90:10 (10mM NH4OAc)50:50 (10mM NH4OAc)6.8
Nicotinamide (B3)Amide90:10 (10mM NH4OAc)50:50 (10mM NH4OAc)3.1
Pyridoxine (B6)Amide90:10 (10mM NH4OAc)50:50 (10mM NH4OAc)5.5

Data is representative and will vary based on specific instrument and column conditions.

Analysis of Polar Pharmaceuticals and Metabolites

HILIC is also well-suited for the analysis of polar drugs and their metabolites in biological matrices.[2]

AnalyteStationary PhaseMobile Phase (Isocratic)Retention Time (min)
MetforminSilica85:15 ACN/10mM NH4For, pH 3.03.7
CreatinineZIC-HILIC80:20 ACN/20mM NH4OAc2.5
CholineSilica90:10 ACN/15mM NH4For, pH 3.54.9

Data is representative and will vary based on specific instrument and column conditions.

Logical Relationships in Method Development

Understanding the interplay between different parameters is key to successful HILIC method development.

HILIC_Logic cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes ACN This compound % Retention Retention Time ACN->Retention Increase -> Increase Selectivity Selectivity ACN->Selectivity pH Mobile Phase pH pH->Retention Affects Ionizables pH->Selectivity Significant Impact Temp Temperature Temp->Retention Increase -> Decrease Temp->Selectivity Buffer Buffer Strength Buffer->Retention Increase -> Decrease (often) PeakShape Peak Shape Buffer->PeakShape Improves

Caption: Logical relationships in HILIC method optimization.

Conclusion

This compound is the cornerstone of mobile phases used in HILIC for the effective separation of polar compounds. Its unique properties facilitate the partitioning mechanism that governs retention in this chromatographic mode. By systematically optimizing parameters such as this compound concentration, mobile phase pH, and stationary phase chemistry, researchers can develop robust and reproducible methods for the analysis of a wide range of hydrophilic analytes. The protocols and data presented in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and analytical chemistry.

References

Application Notes and Protocols: Acetonitrile as a Spectroscopic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetonitrile (CH₃CN), also known as methyl cyanide, is a polar aprotic solvent widely utilized in the pharmaceutical and chemical industries.[1][2][3] Its unique physicochemical properties, including miscibility with water and a broad range of organic solvents, make it an invaluable tool for various analytical and synthetic applications.[1][2] This document provides detailed application notes and protocols for the use of high-purity, spectroscopic-grade this compound as a solvent in UV-Visible (UV-Vis) and Infrared (IR) spectroscopy, with a focus on applications relevant to research, drug development, and quality control.

Part 1: this compound in UV-Visible (UV-Vis) Spectroscopy

Application Notes

This compound is a premier solvent for UV-Vis spectroscopy primarily due to its excellent transparency in the low UV range.[4] Its low UV cutoff wavelength allows for the analysis of compounds that absorb in the deep UV region with minimal solvent interference.[4][5] This is particularly advantageous in pharmaceutical analysis for the characterization of aromatic compounds and conjugated dienes.[6]

Key Advantages:

  • Low UV Cutoff: this compound has a UV cutoff of approximately 190 nm, which is significantly lower than many other common solvents, permitting analysis at shorter wavelengths.[7][8][9][10][11]

  • High Transparency: It exhibits minimal absorbance in the near-UV spectrum (200-400 nm), ensuring a stable baseline and high sensitivity for analyte detection.[1][5]

  • Excellent Solvating Power: As a polar aprotic solvent, it effectively dissolves a wide array of polar and moderately non-polar analytes, making it versatile for diverse sample types.[4][12][13]

  • Chemical Inertness: this compound is relatively stable and does not readily react with most analytes, ensuring the integrity of the sample during measurement.[3][13]

  • HPLC Compatibility: It is one of the most popular solvents for High-Performance Liquid Chromatography (HPLC) with UV detection, making it ideal for integrated analytical workflows.[5][12]

Limitations:

  • Hygroscopic Nature: this compound can absorb atmospheric moisture, which can affect its UV cutoff and potentially interact with the analyte. It is crucial to use anhydrous grade and handle it in a dry environment.

  • Impurities: The presence of trace impurities can significantly impact UV absorbance, especially at low wavelengths.[5] Therefore, using high-purity, spectroscopic (Uvasol® or equivalent) grade this compound is essential for accurate results.

  • Toxicity and Flammability: this compound is toxic and flammable, requiring careful handling in a well-ventilated fume hood and adherence to all safety protocols.[1][12]

Data Presentation: Properties of this compound

The physical and spectroscopic properties of this compound are summarized below for easy reference.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical FormulaCH₃CN[1]
Molar Mass41.05 g/mol -
Boiling Point81-82 °C[11]
Density (at 25 °C)0.786 g/mL[1]
Dielectric Constant (at 20 °C)36.64[11]
UV Cutoff Wavelength190 nm[7][8][9][10][11]
PolarityPolar aprotic[4][14]

Table 2: UV Transmittance and Absorbance of Spectroscopic Grade this compound

Wavelength (nm)Minimum Transmittance (%)Maximum Absorbance (AU)Reference
190≥20%≤0.70
195≥60%≤0.22
200≥90%≤0.05
215≥95%≤0.02
230≥98%≤0.01
Mandatory Visualization: UV-Vis Workflow

The logical workflow for performing UV-Vis spectroscopy using this compound is outlined below.

UV_Vis_Workflow Workflow for UV-Vis Spectroscopy using this compound cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis A Select Spectroscopic Grade this compound B Clean Quartz Cuvettes A->B C Prepare Analyte Stock Solution B->C F Prepare Sample Dilution C->F Use Stock D Prepare Blank (Pure this compound) E Run Baseline Correction D->E G Acquire Sample Spectrum E->G Use Baseline F->G H Identify λmax G->H Output Spectrum I Apply Beer-Lambert Law (A = εbc) H->I J Quantify Analyte I->J

Caption: General workflow for UV-Vis sample preparation and analysis.

Experimental Protocol: Quantitative Analysis by UV-Vis

This protocol describes the steps for determining the concentration of an analyte in this compound.

Materials:

  • Spectroscopic grade this compound[15]

  • Class A volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)[15]

  • Dual-beam UV-Vis spectrophotometer[15]

  • Analyte of interest

Methodology:

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's guidelines.[15] Set the desired wavelength range for the scan (e.g., 190-400 nm).

  • Cuvette Preparation: Ensure the quartz cuvettes are impeccably clean.[16] Rinse the cuvettes first with a high-purity solvent like acetone or ethanol, followed by a final rinse with the spectroscopic grade this compound to be used in the experiment.[15][16]

  • Blank Measurement: Fill a clean quartz cuvette with spectroscopic grade this compound. This will serve as the blank or reference sample.[15][17] Place the cuvette in the reference holder of the spectrophotometer. Fill a second cuvette with this compound and place it in the sample holder. Run a baseline correction or "autozero" to subtract the absorbance of the solvent and the cuvette itself.[15]

  • Sample Preparation:

    • Accurately weigh a known mass of the analyte and dissolve it in this compound in a volumetric flask to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of dilutions to create a calibration curve, or a single dilution if the approximate concentration is known.

  • Sample Measurement: Empty the sample cuvette used for the blank. Rinse it twice with a small volume of the analyte solution before filling it.[15][17] Wipe the optical surfaces of the cuvette with a lint-free tissue to remove fingerprints or smudges.[17] Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[15]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.[17]

    • Using the absorbance value at λmax, calculate the concentration of the analyte using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.[15] For quantitative analysis, it is best practice to use a calibration curve generated from standards of known concentrations.

Part 2: this compound in Infrared (IR) Spectroscopy

Application Notes

This compound is a useful solvent for IR spectroscopy, particularly for studying solutes in a polar, aprotic environment. Its relatively simple spectrum has several transparent windows where analytes can be observed. The most prominent feature in its own spectrum is the C≡N (nitrile) stretching vibration, which is highly sensitive to intermolecular interactions, such as coordination with metal ions or hydrogen bonding.[18][19] This property allows this compound to be used not just as a solvent but also as a spectroscopic probe to study solution chemistry.[18][19][20]

Key Advantages:

  • Defined Transparent Regions: this compound has several regions of good transparency in the mid-IR range, allowing for the observation of many common functional group vibrations.

  • Probe for Interactions: The frequency of the C≡N stretch (around 2253 cm⁻¹ for the neat liquid) shifts predictably upon interaction with cations, making it an excellent probe for studying electrolytes and ion-solvent interactions in non-aqueous systems.[18][19][21]

  • Good Solvating Power: It dissolves a wide range of organic compounds and inorganic salts, facilitating their analysis in solution.[3]

Limitations:

  • Solvent Absorption: this compound has strong absorption bands (e.g., C-H stretching, C≡N stretching, and others) that can obscure underlying analyte signals in those regions.[21] Background subtraction is critical.

  • Hygroscopicity: Absorbed water introduces strong O-H stretching and H-O-H bending bands, which can interfere with the spectrum. Use of a deuterated isotopologue like CD₃CN can help mitigate interference from C-H vibrations.[19]

  • Cell Window Compatibility: this compound is compatible with standard IR cell window materials like KBr, NaCl, and ZnSe. However, care must be taken to avoid moisture, which can damage hygroscopic salt plates like KBr and NaCl.[22]

Data Presentation: IR Absorption of this compound

Table 3: Major Infrared Absorption Bands of Liquid this compound (CH₃CN)

Wavenumber (cm⁻¹)AssignmentIntensity
~3000-2940C-H Asymmetric & Symmetric StretchMedium
~2293C-C Stretch / C-H Bend CombinationWeak
~2253C≡N StretchStrong
~1440CH₃ Asymmetric DeformationMedium
~1375CH₃ Symmetric DeformationMedium
~1040C-C StretchMedium
~920CH₃ RockMedium

(Note: Peak positions can shift slightly based on conditions and interactions.)[19][21]

Key transparent regions for analysis are typically found at ~2200-1500 cm⁻¹ and ~1300-1100 cm⁻¹ .

Mandatory Visualization: FT-IR Workflow

The logical workflow for performing FT-IR spectroscopy on a solution sample is depicted below.

FTIR_Workflow Workflow for FT-IR Spectroscopy of Solutions cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Processing A Select Anhydrous This compound B Prepare Liquid Cell (e.g., KBr plates) A->B C Dissolve Analyte in This compound B->C E Clean and Fill Cell with Sample Solution C->E Transfer Solution D Acquire Background Spectrum (Pure this compound) D->E F Acquire Sample Spectrum E->F G Perform Automatic Background Subtraction F->G Output Raw Spectra H Identify Analyte Peaks G->H I Correlate Peaks to Functional Groups H->I

Caption: General workflow for FT-IR solution sample analysis.

Experimental Protocol: Qualitative Analysis by FT-IR

This protocol outlines the procedure for obtaining an IR spectrum of a compound dissolved in this compound.

Materials:

  • Anhydrous, spectroscopic grade this compound

  • FT-IR spectrometer

  • Liquid IR cell (demountable with spacers) or salt plates (e.g., KBr, NaCl)

  • Analyte of interest (solid or liquid)

  • Gas-tight syringe or pipette

Methodology:

  • Cell Preparation:

    • Carefully clean the IR salt plates with a dry, suitable solvent (e.g., methylene chloride or acetone), ensuring they are completely dry and free of residue.[22] Handle plates by the edges to avoid transferring moisture.

    • Assemble the demountable cell or prepare the two plates for creating a thin film.[22]

  • Background Spectrum:

    • Fill the cell or create a thin film between the plates using only pure, anhydrous this compound.[22]

    • Place the cell in the spectrometer's sample holder.

    • Acquire a background spectrum. The instrument software will store this spectrum for later subtraction from the sample spectrum.[22]

  • Sample Preparation:

    • Prepare a concentrated solution of the analyte in this compound (typically 5-10% w/v, but concentration should be optimized).[22] Ensure the analyte is fully dissolved.

  • Sample Measurement:

    • Disassemble and clean the cell to remove the pure solvent. Dry it completely.

    • Introduce the analyte solution into the cell using a syringe or by placing a drop on one plate and covering it with the other.[22]

    • Place the sample-filled cell back into the spectrometer.

    • Acquire the sample spectrum.

  • Data Processing:

    • The spectrometer software will automatically subtract the stored background (this compound) spectrum from the sample spectrum.

    • The resulting difference spectrum should primarily show the absorption bands of the dissolved analyte.

    • Analyze the spectrum by identifying the characteristic absorption peaks and correlating them to the functional groups present in the analyte molecule.

References

Application Notes and Protocols for the Use of Acetonitrile in Peptide and Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile (ACN) is a widely utilized organic solvent in the field of proteomics and peptide analysis due to its favorable properties, including low viscosity, UV transparency, and high elution strength in reversed-phase chromatography.[1][2] Proper handling and application of this compound are critical for ensuring personnel safety, experimental reproducibility, and the generation of high-quality data. These application notes provide detailed protocols and safety guidelines for the use of this compound in common peptide and protein analysis workflows, including sample preparation via protein precipitation and chromatographic separation using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Safety Precautions for Handling this compound

This compound is a hazardous chemical that is flammable and toxic.[3][4] Inhalation, ingestion, or skin contact can be harmful.[3][5] Strict adherence to safety protocols is mandatory to minimize risks in a laboratory setting.

1.1 Personal Protective Equipment (PPE)

When handling this compound, the following PPE must be worn:

  • Gloves: Nitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[3]

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) should be used to protect against splashes.[3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[5][6] If a fume hood is not available and exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

1.2 Safe Handling and Storage

  • Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[5][6]

  • Ignition Sources: this compound is highly flammable.[3][4] Keep it away from open flames, hot surfaces, and other potential ignition sources.[6][7] Use non-sparking tools and explosion-proof equipment.[6][7]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3][7] The storage area should be designated for flammable liquids.

  • Waste Disposal: Dispose of this compound waste in designated, properly labeled containers according to local regulations.[6]

1.3 Spill and Exposure Procedures

  • Minor Spills: For small spills, absorb the liquid with an inert, non-combustible material (e.g., sand, vermiculite). Use non-sparking tools for cleanup.

  • Major Spills: In case of a large spill, evacuate the area immediately and contact the appropriate safety personnel.[5]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of significant exposure, seek immediate medical attention.[6]

Section 2: Protein Precipitation using this compound

Protein precipitation is a common sample preparation step to remove proteins from biological matrices like serum or plasma, which can interfere with downstream analysis.[8] this compound is an effective precipitating agent.[9][10]

2.1 Principle

This compound disrupts the hydration shell around proteins, leading to their aggregation and precipitation.[10] This allows for the separation of smaller molecules, such as peptides and drug metabolites, which remain in the supernatant.

2.2 Protocol for Protein Precipitation from Serum/Plasma

This protocol is adapted for a 96-well plate format but can be scaled for individual tubes.

Materials:

  • This compound (HPLC grade)

  • Biological sample (e.g., serum, plasma)

  • 96-well protein precipitation plate or microcentrifuge tubes

  • Pipettes and tips

  • Plate shaker or vortex mixer

  • Centrifuge (if using tubes) or vacuum manifold/positive pressure processor (if using plates)

  • 96-well collection plate or new microcentrifuge tubes

Procedure:

  • Solvent Dispensing: Add three volumes of this compound to each well of the protein precipitation plate or to a microcentrifuge tube. For example, for a 100 µL sample, add 300 µL of this compound.[9]

  • Sample Addition: Add one volume of the biological sample to the this compound.

  • Mixing:

    • Plates: Seal the plate and shake on a plate shaker for 1-2 minutes at a moderate speed.[9]

    • Tubes: Vortex the tube for 1 minute.

  • Precipitation and Separation:

    • Plates: Place the plate on a vacuum manifold or positive pressure processor to collect the filtrate in a clean collection plate.[9] Alternatively, centrifuge the plate at 500 x g for 5 minutes.[9]

    • Tubes: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the peptides and other small molecules, to a new plate or tube for further analysis.

2.3 Data Presentation: Comparison of Precipitating Solvents

The choice of organic solvent can impact the efficiency of protein precipitation. The following table summarizes a comparison between this compound and methanol.

SolventRecommended Solvent:Sample RatioEfficiency of Protein RemovalNotes
This compound 3:1HighGenerally provides more efficient protein precipitation than methanol.[10]
Methanol 3:1 to 5:1Moderate to HighMay require a higher solvent-to-sample ratio for efficient precipitation compared to this compound.[10]

Section 3: this compound in HPLC for Peptide and Protein Separation

This compound is the most common organic solvent (Solvent B) used in reversed-phase HPLC (RP-HPLC) for the separation of peptides and proteins.[2]

3.1 Principle of RP-HPLC

In RP-HPLC, peptides and proteins are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. A gradient of increasing organic solvent (this compound) concentration is used to elute the analytes, with more hydrophobic molecules eluting at higher this compound concentrations.

3.2 Protocol for Mobile Phase Preparation

Materials:

  • HPLC-grade this compound

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sterile, filtered solvent bottles

  • Graduated cylinders

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Solvent A (Aqueous):

    • Measure a desired volume of HPLC-grade water.

    • Add TFA to a final concentration of 0.1% (v/v). For example, add 1 mL of TFA to 999 mL of water.

    • Mix thoroughly and degas the solution.

  • Solvent B (Organic):

    • Measure a desired volume of HPLC-grade this compound.

    • Add TFA to a final concentration of 0.1% (v/v).

    • Mix thoroughly and degas the solution.

  • Filtration: Filter both mobile phases through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

3.3 Experimental Workflow for Peptide Separation

The following diagram illustrates a typical workflow for peptide analysis using RP-HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Data Analysis ProteinSample Protein Sample Precipitation Protein Precipitation (this compound) ProteinSample->Precipitation Supernatant Supernatant (Peptides) Precipitation->Supernatant Injection Injection Supernatant->Injection Column C18 Column Injection->Column Detection UV Detector Column->Detection Gradient This compound Gradient Gradient->Column Chromatogram Chromatogram Detection->Chromatogram Quantification Peptide Quantification Chromatogram->Quantification

Caption: Workflow for peptide analysis using this compound.

3.4 Optimization of this compound Gradient

The gradient slope, or the rate of change in this compound concentration over time, significantly impacts the resolution of peptide separation.

Gradient SlopeEffect on SeparationRecommended for
Shallow Increases resolution, longer run timeComplex peptide mixtures
Steep Decreases resolution, shorter run timeSimple mixtures or rapid screening

A shallow gradient of 0.1% this compound per minute has been found to be a good compromise between resolution and run time for preparative peptide separations.[11] For analytical separations, a gradient of 1-2% per minute is a common starting point.[12]

Section 4: this compound in Mass Spectrometry

This compound is highly compatible with mass spectrometry and is a preferred solvent for LC-MS analysis of peptides and proteins.[13] It readily evaporates in the MS source, facilitating ionization of the analytes. The use of this compound adducts has also been shown to improve the detection sensitivity of some amino acids in HILIC-MS/MS.[14]

4.1 Logical Relationship for Solvent Choice in LC-MS

The following diagram illustrates the decision-making process for selecting a mobile phase for LC-MS.

G Analyte Peptide/Protein Sample Goal Goal: Separation & MS Detection Analyte->Goal SolventChoice Mobile Phase Selection Goal->SolventChoice ACN This compound SolventChoice->ACN High Elution Strength, Good MS Compatibility Methanol Methanol SolventChoice->Methanol Lower Elution Strength Other Other Solvents (e.g., Acetone) SolventChoice->Other Alternative for Specific Applications Outcome Optimal LC-MS Performance ACN->Outcome Methanol->Outcome Other->Outcome Properties Consider: - Elution Strength - Viscosity - MS Compatibility - UV Cutoff Properties->SolventChoice

Caption: Mobile phase selection for LC-MS analysis.

Conclusion

This compound is an indispensable solvent in the analysis of peptides and proteins. Its effective use in protein precipitation and as a mobile phase in HPLC and LC-MS is fundamental to achieving high-quality, reproducible results. By adhering to the safety guidelines and experimental protocols outlined in these application notes, researchers can confidently and safely leverage the benefits of this compound in their analytical workflows.

References

Application Notes and Protocols: The Role of Acetonitrile's Elution Strength in Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile (ACN) is a cornerstone of modern reversed-phase high-performance liquid chromatography (RP-HPLC), prized for its unique physicochemical properties that make it an exceptional mobile phase component.[1][2] Its primary role is to act as the strong, or organic, modifier in the mobile phase, which is typically a mixture of ACN and water or an aqueous buffer. The proportion of this compound directly governs the elution strength of the mobile phase, a critical parameter that dictates the retention time and resolution of analytes.[3][4]

In reversed-phase chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Analytes are retained on the column through hydrophobic interactions. By increasing the concentration of this compound in the mobile phase, the polarity of the mobile phase is decreased, increasing its elution strength.[5][6] This enhanced strength allows the mobile phase to more effectively compete with the stationary phase for the analytes, thereby displacing them and causing them to elute from the column more quickly.[7]

These application notes provide a detailed overview of this compound's role, its comparison with other common solvents, and protocols for its effective use in chromatographic separations.

Physicochemical Properties and Chromatographic Impact

This compound's popularity stems from a combination of advantageous properties that translate to superior chromatographic performance, especially in high-throughput and sensitive analyses like those common in drug development.[8][9]

Key properties include:

  • High Elution Strength: this compound has a greater elution strength than methanol in reversed-phase chromatography for most applications.[3] This means that for a given concentration, ACN will elute compounds faster, leading to shorter analysis times.[8]

  • Low Viscosity: Mixtures of this compound and water exhibit low viscosity, which results in lower system backpressure compared to methanol-water mixtures at equivalent flow rates.[10][11] This is particularly beneficial for UHPLC systems and helps extend the life of columns and pump components.[9]

  • Low UV Absorbance: HPLC-grade this compound has a low UV cutoff (around 190 nm), making it ideal for sensitive UV detection at short wavelengths where many pharmaceutical compounds absorb.[3][10] This results in flatter baselines and reduced noise.[8]

  • Aprotic Nature: As a polar aprotic solvent, this compound's separation selectivity differs from protic solvents like methanol.[3][7] This can be leveraged during method development to alter the elution order of compounds that are difficult to resolve.[12]

Logical Relationship: this compound Properties to Chromatographic Outcomes ACN This compound Properties Strength High Elution Strength ACN->Strength Viscosity Low Viscosity ACN->Viscosity UV Low UV Cutoff ACN->UV Nature Aprotic Nature ACN->Nature Time Shorter Retention Times Strength->Time enables Pressure Lower Backpressure Viscosity->Pressure results in Sensitivity Higher UV Sensitivity Stable Baselines UV->Sensitivity allows for Selectivity Altered Selectivity Nature->Selectivity provides Outcome Chromatographic Outcomes Time->Outcome Pressure->Outcome Sensitivity->Outcome Selectivity->Outcome

Caption: this compound properties and their effects on chromatography.

Data Presentation: this compound vs. Methanol

The choice between this compound and methanol as the organic modifier is a common decision in method development. The following tables summarize the quantitative and qualitative differences between these two solvents.

Elution Strength and Retention Time

This compound generally has a higher elution strength than methanol in reversed-phase HPLC.[11] To achieve the same retention time for a given analyte, a lower concentration of this compound is typically required compared to methanol.

Table 1: Equivalent Elution Strength Comparison

This compound / Water (v/v) Equivalent Methanol / Water (v/v) for Similar Elution Strength
30 / 70 ~ 40 / 60
40 / 60 ~ 50 / 50
50 / 50 ~ 60 / 40
60 / 40 ~ 70 / 30
70 / 30 ~ 80 / 20

Data synthesized from comparative studies.[10][11][13]

System Backpressure

The lower viscosity of this compound-water mixtures results in significantly lower backpressure during an HPLC run.

Table 2: Backpressure Comparison at 1.0 mL/min Flow Rate

Organic Modifier Concentration (v/v with Water) Approximate Backpressure (this compound) Approximate Backpressure (Methanol)
40% ~120 bar ~160 bar
50% ~115 bar ~175 bar
60% ~110 bar ~180 bar

Illustrative data based on typical C18 column (150 x 4.6 mm, 5 µm) performance.[10][11]

Physicochemical Properties

Table 3: Comparison of Key Solvent Properties

Property This compound (ACN) Methanol (MeOH) Advantage for HPLC
Elution Strength (RP-HPLC) Higher Lower ACN: Faster analysis times.[8]
Polarity Nature Polar Aprotic Polar Protic Different selectivity profiles.[3][7]
UV Cutoff ~190 nm ~205 nm ACN: Better for low wavelength UV detection.[3]
Viscosity (of water mixtures) Lower Higher ACN: Lower system backpressure.[8]

| Hydrogen Bonding | Weak H-bond acceptor | H-bond donor & acceptor | MeOH: Can improve peak shape for some acidic compounds.[8][14] |

Experimental Protocols

Protocol for Mobile Phase Preparation

Accurate and consistent mobile phase preparation is critical for reproducible chromatographic results.[15]

Workflow for HPLC Mobile Phase Preparation cluster_aqueous Aqueous Phase (A) cluster_organic Organic Phase (B) cluster_mixing Mixing & Degassing A1 Weigh Buffer Salts A2 Dissolve in HPLC-Grade Water A1->A2 A3 Adjust pH A2->A3 A4 Filter (0.22 or 0.45 µm) A3->A4 M1 Measure and Combine Aqueous & Organic Phases A4->M1 B1 Measure HPLC-Grade this compound B2 Filter (Optional, if not pre-filtered) B1->B2 B2->M1 M2 Thoroughly Mix M1->M2 M3 Degas Solution (Sonication or Sparging) M2->M3 HPLC HPLC System M3->HPLC Transfer to HPLC Reservoir

Caption: Standard workflow for preparing a buffered mobile phase.

Materials:

  • HPLC-grade or LC-MS grade this compound[2]

  • HPLC-grade water

  • Buffer salts (e.g., potassium phosphate, ammonium acetate)

  • Acids/bases for pH adjustment (e.g., phosphoric acid, ammonium hydroxide)

  • Graduated cylinders or volumetric flasks

  • Calibrated pH meter

  • Solvent filtration apparatus (0.22 µm or 0.45 µm membrane filter)[13]

  • Ultrasonic bath or helium sparging equipment

Procedure:

  • Aqueous Phase Preparation:

    • Accurately weigh the required amount of buffer salt and dissolve it in the appropriate volume of HPLC-grade water.

    • Adjust the pH of the aqueous solution to the desired value using a concentrated acid or base. Ensure the pH is stable before proceeding.

    • Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[13] This is crucial to prevent clogging of the HPLC system.

  • Organic Phase:

    • Use high-purity, HPLC-grade this compound to minimize baseline noise and ghost peaks.[10]

  • Mixing (for isocratic elution):

    • For pre-mixed mobile phases, carefully measure the required volumes of the filtered aqueous phase and this compound using separate graduated cylinders or volumetric flasks.[16]

    • Always add the organic solvent to the aqueous buffer to reduce the risk of salt precipitation.[15]

    • Mix thoroughly.

  • Degassing:

    • Degas the final mobile phase mixture immediately before use to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline instability and inaccurate results.[13] Common methods include sonication for 10-20 minutes or helium sparging.

  • Labeling and Storage:

    • Clearly label the solvent reservoir with the composition and preparation date. Buffered mobile phases, especially at neutral pH, should be prepared fresh daily to prevent microbial growth.[15]

Protocol for Method Development: Leveraging this compound's Elution Strength

This protocol outlines a systematic approach to developing a reversed-phase separation method using an this compound-water/buffer mobile phase.

Objective: To achieve adequate resolution (Rs > 2) for all target analytes in the shortest possible run time.

System: HPLC or UHPLC system with UV detector, C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

Procedure:

  • Initial Scouting Gradient:

    • Prepare two mobile phases: A = 0.1% Formic Acid in Water, B = 0.1% Formic Acid in this compound.

    • Run a fast, broad gradient to determine the approximate elution profile of the analytes.

    • Example Gradient: 5% to 95% B over 10 minutes.

  • Determine Elution Window:

    • From the scouting run, identify the percentage of this compound at which the first and last peaks of interest elute. Let's call these %B_start and %B_end.

  • Focused Gradient Optimization:

    • Design a new gradient that is shallower and focused on the identified elution window.

    • Example: If peaks elute between 30% and 60% B, a new gradient could be 25% to 65% B over 15 minutes. This improves resolution between closely eluting peaks.

  • Isocratic Method Conversion (if applicable):

    • If the focused gradient provides good separation and the peaks elute over a narrow %B range, an isocratic method can be developed for simplicity and robustness.

    • Calculate the average %B across the peak elution window from the optimized gradient run. Use this as the starting point for isocratic runs.

    • Example: If peaks elute between 45% and 55% B, test an isocratic mobile phase of 50% this compound / 50% Aqueous Buffer.

  • Fine-Tuning:

    • Adjust the isocratic percentage of this compound to optimize retention and resolution.

      • To decrease retention time (increase elution strength): Increase the percentage of this compound.

      • To increase retention time (decrease elution strength): Decrease the percentage of this compound.

    • A change of just 1% in this compound concentration can significantly alter retention times.[13]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[17][18]

  • Hazards: this compound is flammable and toxic if inhaled, swallowed, or absorbed through the skin.[19][20] Overexposure can lead to cyanide poisoning.[20]

  • Engineering Controls: Always handle this compound inside a chemical fume hood to minimize inhalation exposure.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[18][21]

  • Storage: Store in a cool, well-ventilated area away from sources of ignition.[19] Keep containers tightly closed.

  • Disposal: Dispose of this compound waste as hazardous chemical waste according to institutional and local regulations.[21]

Troubleshooting

Table 4: Common Issues Related to this compound in the Mobile Phase

Problem Potential Cause Recommended Solution
High System Backpressure Buffer precipitation in high ACN concentration; Clogged frit or column. Ensure buffer is soluble in the highest ACN percentage used. Filter all mobile phases. Flush system with water (without buffer) before switching to high organic.[22]
Baseline Noise or Drift Poor quality ACN; Contaminated mobile phase; Incomplete degassing. Use HPLC or LC-MS grade this compound. Prepare fresh mobile phase daily. Degas mobile phase thoroughly before and during use (with in-line degasser).
Ghost Peaks in Gradient Impurities in this compound or water; Contaminated HPLC system. Use high-purity solvents. Run a blank gradient with only mobile phase to identify source of contamination. Flush the system.[22]
Poor Peak Shape (Tailing) Secondary interactions with stationary phase (especially for acidic compounds). Consider switching to a methanol-based mobile phase, which can sometimes reduce tailing for acidic or phenolic compounds due to hydrogen bonding.[8]

| Retention Time Fluctuation | Inconsistent mobile phase preparation; Temperature fluctuations. | Prepare mobile phase carefully using volumetric glassware. Use a column thermostat to maintain a constant temperature.[23] |

Conclusion

The elution strength of this compound is a fundamental parameter in reversed-phase chromatography, offering scientists a powerful tool to control analyte retention and achieve desired separations. Its favorable properties, including low viscosity and UV transparency, often make it the organic modifier of choice for demanding applications in pharmaceutical and chemical analysis.[1][8] By understanding the principles of elution strength and following systematic protocols for method development and mobile phase preparation, researchers can effectively harness the capabilities of this compound to develop robust, efficient, and reproducible HPLC methods.

References

Application Notes and Protocols: Acetonitrile for the Extraction and Analysis of Fatty Acids from Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile is a versatile solvent in the field of lipid analysis. While not a conventional choice for the bulk extraction of total fatty acids from oils due to the low solubility of triglycerides, its polar nature makes it highly effective for the selective extraction of free fatty acids (FFAs). Furthermore, its properties as a mobile phase in reversed-phase high-performance liquid chromatography (HPLC) are well-established for the separation and quantification of fatty acids.

These application notes provide detailed protocols for two key applications of this compound in fatty acid analysis from oils:

  • Selective extraction of free fatty acids (FFAs) from oils for applications where the FFA content is a critical quality parameter.

  • Analysis of the total fatty acid profile of oils, where this compound is utilized as a key component of the analytical workflow following a standard hydrolysis and primary extraction.

Application 1: Selective Extraction of Free Fatty Acids from Oils using this compound

This protocol details a liquid-liquid extraction method to selectively partition FFAs from the triglyceride matrix of an oil sample. This is particularly useful for assessing oil quality, as high FFA content can indicate hydrolytic rancidity.

Experimental Protocol: Selective FFA Extraction

Objective: To isolate free fatty acids from an oil sample using a hexane-acetonitrile partitioning system.

Materials:

  • Oil sample

  • n-Hexane (HPLC grade)

  • This compound (HPLC grade)

  • Deionized water

  • Separatory funnel (appropriate volume for the sample and solvents)

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

  • Centrifuge (optional, for improved phase separation)

  • Glass vials for sample collection

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the oil sample (e.g., 1-5 grams) into a suitable container.

  • Dissolution in Non-Polar Solvent: Dissolve the oil sample in n-hexane. A common starting ratio is 1:10 (w/v), for example, 1 gram of oil in 10 mL of n-hexane. Ensure the oil is completely dissolved by vortexing.

  • Liquid-Liquid Extraction: a. Transfer the hexane-oil solution to a separatory funnel. b. Add an equal volume of this compound to the separatory funnel. For instance, if you used 10 mL of hexane, add 10 mL of this compound. c. For improved partitioning of more polar FFAs, a small amount of water can be added to the this compound. A 95:5 (v/v) this compound:water solution can be effective. d. Stopper the separatory funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. e. Allow the phases to separate completely. The upper phase will be the hexane layer containing the bulk of the triglycerides, and the lower phase will be the this compound layer containing the free fatty acids.

  • Collection of FFA-rich Phase: a. Carefully drain the lower this compound phase into a clean collection flask. b. To maximize recovery, the hexane phase can be re-extracted with a fresh portion of this compound (e.g., half the initial volume). c. Combine the this compound extracts.

  • Solvent Removal: Evaporate the this compound from the collected extract using a rotary evaporator or a gentle stream of nitrogen. The remaining residue contains the extracted free fatty acids.

  • Quantification and Further Analysis: The extracted FFAs can be quantified gravimetrically or by titration. For detailed compositional analysis, the FFA residue can be derivatized to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis or analyzed directly by HPLC.

Logical Workflow for Selective FFA Extraction

selective_ffa_extraction sample Oil Sample dissolve Dissolve in n-Hexane sample->dissolve lle Liquid-Liquid Extraction with this compound dissolve->lle separate Phase Separation lle->separate hexane_phase Hexane Phase (Triglycerides) separate->hexane_phase acetonitrile_phase This compound Phase (Free Fatty Acids) separate->acetonitrile_phase evaporate Evaporate this compound acetonitrile_phase->evaporate ffa_extract Isolated Free Fatty Acids evaporate->ffa_extract analysis Quantification / Further Analysis ffa_extract->analysis

Workflow for selective extraction of free fatty acids.

Application 2: Analysis of Total Fatty Acids from Oils

For determining the complete fatty acid profile of an oil, the triglycerides must first be hydrolyzed to release the fatty acids. Following this, a standard extraction is performed, and this compound is then commonly used as a mobile phase component in the final analytical step (HPLC).

Experimental Protocol: Total Fatty Acid Analysis

Part A: Saponification and Primary Extraction

Objective: To hydrolyze triglycerides and extract the total fatty acids.

Materials:

  • Oil sample

  • Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.5 M)

  • n-Hexane or diethyl ether

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to acidify

  • Deionized water

  • Anhydrous sodium sulfate

  • Round bottom flask with reflux condenser

  • Separatory funnel

  • Glass vials

Procedure:

  • Saponification (Hydrolysis): a. Weigh a precise amount of oil (e.g., 100-200 mg) into a round bottom flask. b. Add a known volume of methanolic KOH or NaOH solution (e.g., 5 mL). c. Attach the reflux condenser and heat the mixture in a water bath (e.g., 60-70°C) for 30-60 minutes, or until the solution is clear, indicating complete saponification.

  • Acidification: a. Cool the mixture to room temperature. b. Add a sufficient amount of HCl or H₂SO₄ to acidify the mixture to a pH of approximately 1-2. This protonates the fatty acid salts to form free fatty acids.

  • Extraction of Total Fatty Acids: a. Transfer the acidified mixture to a separatory funnel. b. Add a portion of n-hexane or diethyl ether (e.g., 10 mL), shake vigorously for 2 minutes, and allow the layers to separate. c. Collect the upper organic layer. d. Repeat the extraction of the aqueous layer twice more with fresh portions of the organic solvent. e. Combine the organic extracts.

  • Washing and Drying: a. Wash the combined organic extracts with deionized water to remove any remaining acid or glycerol. b. Dry the organic extract over anhydrous sodium sulfate. c. Filter the dried extract and evaporate the solvent to obtain the total fatty acid residue.

Part B: HPLC Analysis of Fatty Acids with this compound Mobile Phase

Objective: To separate and quantify the extracted fatty acids using reversed-phase HPLC.

Materials:

  • Total fatty acid extract from Part A

  • This compound (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or phosphoric acid (optional, to improve peak shape)

  • Fatty acid standards

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reversed-phase column

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of this compound and water. A typical gradient might start with a higher water concentration and increase the this compound concentration over time to elute the more non-polar fatty acids. For example:

    • Start with 50:50 (v/v) this compound:water.

    • Linearly increase to 100% this compound over 40 minutes.[1]

    • A small amount of acid (e.g., 0.1% acetic acid) can be added to both solvents to ensure fatty acids are in their protonated form.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a low wavelength (e.g., 205-210 nm) or MS detection for higher specificity and sensitivity.[2]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40°C

Experimental Workflow for Total Fatty Acid Analysis

total_fa_analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis oil Oil Sample saponification Saponification (Hydrolysis with KOH/NaOH) oil->saponification acidification Acidification saponification->acidification extraction Extraction with Hexane acidification->extraction total_fa Total Fatty Acid Extract extraction->total_fa hplc Reversed-Phase HPLC (C18 Column) total_fa->hplc detection UV or MS Detection hplc->detection mobile_phase Mobile Phase: This compound/Water Gradient mobile_phase->hplc data Fatty Acid Profile (Qualitative & Quantitative Data) detection->data

Workflow for total fatty acid analysis using HPLC.

Data Presentation

Quantitative data from fatty acid analysis is best presented in tabular format for clarity and comparison.

Table 1: Comparison of Solvents for Selective Extraction of Free Fatty Acids (Illustrative Data)

Solvent SystemFFA Recovery (%)Triglyceride Co-extraction (%)Purity of Extracted FFAs (%)
This compound 85-95< 5> 90
Methanol 80-90< 8> 85
Ethanol 75-85< 10> 80

Note: This table presents expected trends based on solvent properties. Actual values will vary depending on the specific oil matrix and experimental conditions.

Table 2: Typical Fatty Acid Composition of a Seed Oil Determined by HPLC (Illustrative Data)

Fatty AcidRetention Time (min)Concentration (mg/g of oil)Relative Abundance (%)
Palmitic Acid (C16:0)15.2110.511.05
Stearic Acid (C18:0)18.945.24.52
Oleic Acid (C18:1)22.5250.825.08
Linoleic Acid (C18:2)25.1550.155.01
α-Linolenic Acid (C18:3)27.843.44.34

Concluding Remarks

This compound is a valuable solvent in the comprehensive analysis of fatty acids from oils. Its utility in the selective extraction of free fatty acids provides a targeted approach for quality assessment. While not typically used for the primary extraction of total fatty acids, its role as a mobile phase in HPLC is crucial for achieving high-resolution separation and accurate quantification of individual fatty acids. The protocols and workflows presented here offer robust starting points for researchers in various scientific disciplines.

References

Application Note: The Critical Role of HPLC-Grade Acetonitrile in High-Sensitivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical research, environmental testing, and proteomics, the demand for high sensitivity and accuracy is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for detecting and quantifying trace-level analytes. The quality of the solvents used in the mobile phase is a critical factor that directly impacts the reliability and sensitivity of these analyses.[1] Acetonitrile is a favored organic solvent due to its low viscosity, low chemical reactivity, and high elution strength in reversed-phase chromatography.[2][3] However, the use of high-purity, HPLC-grade or LC-MS-grade this compound is non-negotiable for achieving the lowest detection limits and ensuring data integrity.[4] Impurities present in lower-grade solvents can introduce significant analytical challenges, including high background noise, baseline instability, ghost peaks, and ion suppression in MS detection, ultimately compromising the quality of results.[5][6]

This application note details the importance of using high-purity this compound for sensitive analyses, provides protocols for its use, and presents data illustrating the impact of solvent quality.

The Impact of this compound Purity on Analytical Sensitivity

The purity of this compound is defined by several key specifications, which directly correlate with its performance in high-sensitivity applications. Impurities, even at trace levels, can absorb UV light or interfere with ionization, obscuring analyte signals.

Key Purity Specifications:

  • High UV Transmittance (Low UV Absorbance): Minimal absorbance at low wavelengths (e.g., <220 nm) is crucial for UV-based detection, as it ensures a low and stable baseline, allowing for higher sensitivity.[7][8]

  • Low Residue after Evaporation: A low non-volatile residue content prevents the accumulation of contaminants in the HPLC system and mass spectrometer, which can cause blockages and increase background noise.[9][10]

  • Low Acidity/Alkalinity and Metal Ion Content: Minimizing acidic, basic, and metallic impurities is essential for LC-MS applications to prevent the formation of adducts, which can complicate mass spectra and cause ion suppression.[11][12]

  • Gradient Elution Suitability: Solvents graded for gradient use are tested to ensure they produce a minimal baseline drift as the mobile phase composition changes, which is critical for reproducible quantification.[13]

Data Presentation: Comparison of this compound Grades

The selection of an appropriate this compound grade is critical for the intended application. While standard HPLC grade may suffice for less sensitive UV detection, high-sensitivity UHPLC and LC-MS analyses demand solvents with the most stringent purity specifications.[12]

Table 1: Typical Specifications for Different Grades of this compound

SpecificationHPLC GradeLC-MS GradeTypical Impact on Analysis
Assay (Purity) ≥ 99.9%[10]≥ 99.99%[11]Higher purity minimizes the presence of unknown impurities that can cause ghost peaks.
Residue after Evaporation ≤ 10 ppm[10]≤ 1 ppm[9]Lower residue prevents contamination of the analytical column and MS ion source.
Water Content ≤ 0.05%[10]≤ 0.01%[9]Controlled water content ensures consistent solvent strength and chromatographic reproducibility.
UV Absorbance @ 200 nm ≤ 0.070 AU[10]≤ 0.05 AU[9]Lower UV absorbance reduces baseline noise, increasing the signal-to-noise ratio in UV detection.[8]
Trace Metal Content (e.g., Na, K) Not always specified≤ 10-50 ppb[9]Low metal content minimizes the formation of metal adducts ([M+Na]+, [M+K]+) in mass spectrometry.[12]
Gradient Elution Test To pass testTested for minimal TIC signalsEnsures a flat, stable baseline during gradient runs, which is critical for detecting low-level analytes.[9][14]

Table 2: Performance Comparison in High-Sensitivity LC-MS

Performance MetricStandard Grade this compoundHigh-Purity LC-MS Grade this compoundBenefit of High Purity
Background Noise (TIC) Elevated and complexSignificantly lower and simpler[14][15]A lower noise floor allows for the detection of very low-abundance analytes.
Baseline Drift (Gradient) HighMinimal[5][13]Provides stable baselines for accurate peak integration and quantification.
Signal-to-Noise (S/N) Ratio LowerHigher[14]Improved S/N ratio leads to lower limits of detection (LOD) and quantification (LOQ).
Presence of Ghost Peaks CommonRare / Minimal[5]Reduces the risk of misinterpreting contaminant peaks as analytes.
Ion Suppression Potential for significant suppressionMinimizedMore accurate and reliable quantification due to reduced matrix effects from solvent contaminants.[12]

Visualizing the Impact of Solvent Impurities

Impurities in this compound can trigger a cascade of issues that degrade analytical performance. The logical relationship between solvent contamination and common chromatographic problems is illustrated below.

cluster_source Source of Issues cluster_problems Resulting Analytical Problems cluster_consequences Ultimate Consequences Imp Impurities in this compound (e.g., UV-active compounds, polymers, metals, non-volatiles) Noise Increased Baseline Noise Imp->Noise Drift Baseline Drift in Gradients Imp->Drift Ghost Ghost Peaks Imp->Ghost Suppress Ion Suppression / Adduct Formation Imp->Suppress Contam System Contamination Imp->Contam LOD Poor Sensitivity (High LOD/LOQ) Noise->LOD Quant Inaccurate Quantification Drift->Quant Ghost->Quant Suppress->Quant Repro Poor Reproducibility Contam->Repro LOD->Quant Quant->Repro cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Select LC-MS Grade This compound & Water MobilePhase Prepare Mobile Phase (0.1% Formic Acid) Solvent->MobilePhase Sample Prepare Sample & Calibration Standards MobilePhase->Sample Equil System Equilibration (Initial Conditions) Sample->Equil Inject Inject Sample Equil->Inject Gradient Gradient Elution (5% to 95% ACN) Inject->Gradient Detect MS Detection (ESI+ SIM/MRM) Gradient->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

References

Application of Acetonitrile in Pharmaceutical Impurity Profiling: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products.[1][2][3][4] Acetonitrile is a cornerstone organic solvent in this process, widely employed as a key component of the mobile phase in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its unique physicochemical properties make it highly suitable for the separation, detection, and quantification of a wide range of pharmaceutical impurities.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical impurity profiling.

Key Properties of this compound for Impurity Analysis

This compound (CH₃CN) is a polar aprotic solvent that offers several advantages in reversed-phase HPLC, the most common technique for impurity profiling.[6]

PropertyAdvantage in Impurity ProfilingReference
Low UV Cutoff Allows for sensitive detection of impurities at low wavelengths without significant solvent interference.[7][8][9]
Low Viscosity Results in lower backpressure in HPLC systems, enabling faster flow rates and shorter analysis times.[6][7][8]
High Elution Strength Facilitates the elution of a wide range of analytes, from polar to moderately non-polar, ensuring good peak shape and resolution.[3][6]
Miscibility with Water Allows for the creation of a wide range of mobile phase gradients, enabling fine-tuned separation of complex mixtures of impurities.[7]
Aprotic Nature Minimizes unwanted interactions with acidic or basic analytes, often leading to sharper peaks compared to protic solvents like methanol.[6]

Application Notes

Mobile Phase Preparation and Optimization

The selection and preparation of the mobile phase are critical for successful impurity profiling. This compound is typically mixed with an aqueous component, often containing a buffering agent or an acid to control the pH and improve peak shape.

  • Gradient Elution: For complex samples with a wide range of impurities, a gradient elution is often employed. This involves changing the proportion of this compound in the mobile phase during the chromatographic run. A typical gradient starts with a lower concentration of this compound to retain and separate polar impurities, followed by an increase in this compound concentration to elute less polar impurities.

  • Isocratic Elution: For simpler impurity profiles or for routine quality control, an isocratic method with a fixed this compound concentration may be suitable.[7][10][11]

  • Solvent Quality: The use of high-purity, HPLC or LC-MS grade this compound is essential to minimize baseline noise, ghost peaks, and other interferences that can obscure the detection of trace-level impurities.[9]

Method Validation

Any analytical method used for impurity profiling must be validated according to ICH guidelines to ensure it is reliable, reproducible, and accurate.[12][13] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may arise during the shelf-life of a drug product. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[14][15] this compound is a common solvent used to prepare samples for HPLC analysis in these studies.

Experimental Protocols

The following are examples of HPLC and LC-MS/MS protocols that utilize this compound for the analysis of impurities in various pharmaceutical compounds.

Protocol 1: Impurity Profiling of Ezetimibe by Gradient HPLC

This protocol describes a gradient HPLC method for the detection and quantification of four related substances in ezetimibe.[16]

Chromatographic Conditions:

ParameterCondition
Column Waters X-Select CSH C18 (4.6 mm × 100 mm, 2.5 μm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid in this compound
Gradient A specific gradient program should be developed and validated.
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Method Validation Summary:

ParameterResult
Linearity Range 0.03 µg/mL to 1.5 µg/mL for all four impurities
Correlation Coefficient (r²) > 0.999
Protocol 2: Stability-Indicating HPLC Method for Dronedarone

This protocol details an isocratic HPLC method for the estimation of Dronedarone in a tablet dosage form and its degradation products.

Chromatographic Conditions:

ParameterCondition
Column Symmetry C18 (150 × 4.6 mm, 3 µm)
Mobile Phase Phosphate buffer (pH 6.8) : this compound (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 20 µL
Run Time 6 min

Method Validation Summary:

ParameterResult
Retention Time 2.65 min
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (r) 0.9996
LOD 0.018 µg/mL
LOQ 0.06 µg/mL
Accuracy (% Recovery) 99.6%
Protocol 3: Forced Degradation Study of Bexagliflozin

This protocol outlines the procedure for conducting a forced degradation study of bexagliflozin under acidic conditions.[14]

Acid Degradation Protocol:

  • Weigh 5 mg of Bexagliflozin.

  • Add 5 mL of this compound and 5 mL of 1 N HCl.

  • Reflux the mixture at 60 °C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 N NaOH.

  • Dilute to a final volume of 50 mL with this compound.

  • Sonicate for 15 minutes.

  • Filter through a 0.22 µm nylon filter before injection into the HPLC system.

Protocol 4: Impurity Profiling of Risankizumab by RP-HPLC

This protocol describes an isocratic RP-HPLC method for the simultaneous estimation of Risankizumab and its impurities.[10]

Chromatographic Conditions:

ParameterCondition
Column Luna Phenyl Hexyl (250 × 4.6 mm, 5 µm)
Mobile Phase 0.1% Triethylamine (pH 2.5 with Orthophosphoric Acid) : this compound (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 263 nm

System Suitability:

ParameterAcceptance Criteria
Theoretical Plates > 2000
Tailing Factor < 2.0
%RSD of Peak Areas < 2.0%
Protocol 5: LC-MS/MS Method for an Impurity in Etoricoxib

This protocol details a binary gradient LC-MS/MS method for the determination of Vinamidinium hexafluorophosphate impurity in Etoricoxib.[17]

Chromatographic and MS Conditions:

ParameterCondition
Column Symmetry Shield RP18 (150 x 3.9 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 100% this compound
Flow Rate 0.5 mL/min
Run Time 20 min
MS Detector Triple quadrupole in Multiple Reaction Monitoring (MRM) mode

Method Validation Summary:

ParameterResult
Linearity Range 25% to 150% of the target concentration
Correlation Coefficient (r²) 0.99
LOD 0.04 µg/g
LOQ 0.13 µg/g
Intra-day Precision (%RSD) 0.67%
Inter-day Precision (%RSD) 0.58%

Visualizations

G cluster_0 Impurity Profiling Workflow Sample Drug Substance / Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation Sample_Prep Sample Preparation (Dissolution in this compound/Water) Sample->Sample_Prep Forced_Degradation->Sample_Prep HPLC_LCMS HPLC / LC-MS Analysis (this compound Mobile Phase) Sample_Prep->HPLC_LCMS Data_Analysis Data Analysis (Peak Integration, Identification) HPLC_LCMS->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Caption: General workflow for pharmaceutical impurity profiling.

G cluster_1 Reversed-Phase Chromatography Principle Mobile_Phase Mobile Phase This compound (Polar) + Water Stationary_Phase Stationary Phase C18 (Non-Polar) Mobile_Phase->Stationary_Phase Flows Through Column Elution_Order Elution Order: 1. Polar Impurities 2. Drug Substance 3. Non-Polar Impurities Stationary_Phase->Elution_Order Separation based on Polarity Analyte_Mix Mixture of Drug and Impurities Analyte_Mix->Stationary_Phase Introduction into Column

Caption: Principle of reversed-phase chromatography with this compound.

References

Troubleshooting & Optimization

Troubleshooting sticky check valves in HPLC pumps using acetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing issues with sticky check valves in their HPLC pumps, with a particular focus on problems arising from the use of acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of a sticky HPLC pump check valve?

A sticky or failing check valve, particularly the inlet check valve, can lead to a variety of symptoms that affect the performance of your HPLC system. These include:

  • Fluctuating backpressure: Unstable pressure readings are a primary indicator of a check valve issue.

  • Inconsistent flow rate: The pump may fail to deliver a consistent volume of mobile phase, leading to variable retention times.

  • No pressure buildup: The pump may run, but no pressure is generated in the system.[1]

  • Pump failing to prime: Difficulty in priming the pump can be caused by a check valve that is not seating correctly.

  • Erratic baseline: An unstable baseline on the chromatogram can be a consequence of inconsistent mobile phase delivery.[2]

  • Ghost peaks: The appearance of unexpected peaks in the chromatogram can sometimes be traced back to check valve problems.[2]

Q2: Why does this compound seem to cause check valves to stick?

The use of this compound as a mobile phase component is frequently associated with sticky check valves.[3][4] This is often attributed to the formation of a polymer residue or a very smooth film on the surfaces of the ruby ball and sapphire seat within the check valve.[3][5] This ultrasmooth surface can cause the ball to "stick" to the seat due to surface tension, rather than a chemical bond.[3][5] While some have speculated about this compound polymerization, this is considered rare under typical HPLC conditions.[6][7] The issue appears to be more prevalent with ruby/sapphire check valves.[7][8]

Q3: Can the quality of this compound affect check valve performance?

Yes, the quality and handling of this compound can play a role. While the problem has been reported across various brands of this compound, impurities or contaminants in lower-grade solvents can exacerbate the issue.[3][6] It is also crucial to prevent contamination of the mobile phase with dust or other particulates, which can independently cause check valves to fail.[9]

Q4: Are there alternatives to ruby/sapphire check valves that are less prone to sticking with this compound?

Yes, ceramic check valves are often recommended as an alternative for applications involving high concentrations of this compound.[7][8][10] These are reported to be less susceptible to the sticking phenomenon observed with ruby and sapphire components.[1]

Q5: How can I differentiate between a sticky check valve and other HPLC pump issues?

A simple diagnostic test can help determine if the inlet check valve is the culprit. Introduce a small air bubble into the inlet tubing while the pump is running. If the bubble does not move or moves erratically towards the pump, it is a strong indication of an inlet check valve problem.[9]

Troubleshooting Guides

Guide 1: Initial Troubleshooting Steps for a Suspected Sticky Check Valve

If you suspect a sticky check valve, follow these initial steps to try and resolve the issue without removing the valve from the pump.

Experimental Protocol:

  • Flush the pump with an alternative solvent: Switch the mobile phase to 100% isopropanol (IPA) or methanol.

  • Set a moderate flow rate: Set the pump to a flow rate of 1-5 mL/min.

  • Flush for an extended period: Allow the pump to flush for at least 30-60 minutes. This can often dissolve or dislodge the residue causing the sticking.

  • Gradually reintroduce the original mobile phase: If the issue is resolved, gradually reintroduce your this compound-containing mobile phase.

  • Consider a "shock" treatment: For stubborn cases, rapidly switching between a polar solvent (like water) and a less polar organic solvent (like isopropanol) can sometimes help dislodge particles.

Guide 2: Cleaning a Removed Check Valve using Sonication

If flushing the pump does not resolve the issue, the check valve may need to be removed and sonicated. Caution: Always consult your HPLC manufacturer's manual for instructions on how to safely remove and reinstall check valves.

Experimental Protocol:

  • Safely remove the check valve: Following the manufacturer's instructions, carefully remove the suspected check valve from the pump head.

  • Prepare a cleaning solution: Place the check valve in a small beaker containing HPLC-grade methanol or isopropanol.[3]

  • Sonicate the check valve: Place the beaker in an ultrasonic bath and sonicate for 5-10 minutes. Note: Prolonged sonication can potentially damage the delicate check valve components.[9]

  • Rinse thoroughly: After sonication, rinse the check valve thoroughly with fresh, clean methanol or isopropanol.

  • Dry the check valve: Use a gentle stream of clean, oil-free nitrogen or air to dry the check valve completely before reinstallation.

  • Reinstall and test: Carefully reinstall the check valve according to the manufacturer's instructions and test the pump performance.

Data Summary

Troubleshooting MethodDescriptionReported EffectivenessKey Considerations
Solvent Flushing Flushing the pump with alternative solvents like isopropanol or methanol.Often effective for minor sticking issues.[7][8]A good first-line troubleshooting step.
Sonication Ultrasonic cleaning of the removed check valve in a suitable solvent.Highly effective for removing stubborn residues.[3]Risk of damaging the check valve with excessive sonication.[9]
Switching to Ceramic Check Valves Replacing standard ruby/sapphire check valves with ceramic alternatives.Recommended for long-term prevention when using high concentrations of this compound.[1][7][10]A hardware upgrade that can prevent future issues.
Adding Water to this compound Maintaining a small percentage (e.g., 5%) of water in the this compound mobile phase.Can help prevent the sticking phenomenon.[1]May not be suitable for all applications (e.g., normal phase chromatography).

Preventative Measures

To minimize the occurrence of sticky check valves when using this compound, consider the following preventative measures:

  • Use high-quality solvents: Always use HPLC-grade this compound and other mobile phase components.[6]

  • Filter your mobile phases: Use a 0.45 µm or smaller filter to remove any particulate matter from your mobile phases before use.

  • Proper pump shutdown: When shutting down the HPLC system for an extended period, flush the pump and lines with a storage solvent like isopropanol or a methanol/water mixture to prevent the drying of salts and the formation of residues.[6]

  • Regular preventative maintenance: Adhere to a regular maintenance schedule for your HPLC system, including the inspection and cleaning of check valves.

  • Avoid buffer precipitation: When using buffered mobile phases with high concentrations of this compound, be mindful of the buffer's solubility to prevent precipitation, which can also cause check valve failure.[7][8] It is recommended to keep buffer concentrations below 25 mM.[7]

Visual Troubleshooting Workflow

Troubleshooting_Sticky_Check_Valves start Symptom Identified: Erratic Pressure / No Flow flush_pump Action: Flush Pump with Isopropanol/Methanol start->flush_pump check_pressure Check: Is Pressure Stable? flush_pump->check_pressure issue_resolved Resolution: Issue Resolved Resume Operation check_pressure->issue_resolved Yes remove_valve Action: Remove Check Valve for Cleaning check_pressure->remove_valve No sonicate_valve Action: Sonicate Check Valve in Methanol/Isopropanol remove_valve->sonicate_valve reinstall_test Action: Reinstall and Test Pump sonicate_valve->reinstall_test check_again Check: Is Pressure Stable? reinstall_test->check_again check_again->issue_resolved Yes replace_valve Action: Replace Check Valve check_again->replace_valve No contact_support Resolution: Contact Technical Support replace_valve->contact_support

Caption: Troubleshooting workflow for sticky HPLC check valves.

Logical Relationship of Causes and Solutions

Causes_and_Solutions cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions ACN_residue This compound Residue Formation Forms a smooth film on valve components Solvent_flush Solvent Flushing Dissolves residues and dislodges particles ACN_residue->Solvent_flush Sonication Sonication Vigorous cleaning of removed parts ACN_residue->Sonication Replace_valve Replace Check Valve Use of ceramic valves to prevent recurrence ACN_residue->Replace_valve Preventative Preventative Measures Regular flushing and solvent filtering ACN_residue->Preventative Buffer_precip Buffer Precipitation Salts crystallize in the valve Buffer_precip->Solvent_flush Buffer_precip->Sonication Buffer_precip->Preventative Particulate_cont Particulate Contamination Debris obstructs valve movement Particulate_cont->Solvent_flush Particulate_cont->Sonication Particulate_cont->Preventative

Caption: Relationship between causes of sticky check valves and their solutions.

References

Methods for removing water and other impurities from acetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of water and other impurities from acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound, often a byproduct of acrylonitrile manufacturing, can contain a variety of impurities that may interfere with sensitive applications like HPLC or electrochemistry.[1] The most prevalent impurity is water.[1] Other common contaminants include acrylonitrile, acetamide, acetic acid, ammonia, acetone, benzene, allyl alcohol, and other unsaturated nitriles or carbonyl compounds.[1][2][3] Surfactants and plasticizers can also be introduced during handling and storage.[1] For HPLC applications, impurities that absorb UV light are particularly problematic, as they can lead to baseline drift and ghost peaks in chromatograms.[4][5]

Q2: How do I choose the best method for drying this compound?

A2: The optimal drying method depends on the required level of dryness and the intended application.

  • For general use and pre-drying: Molecular sieves (specifically 3Å) are a safe and convenient option for removing the bulk of water.[2][6]

  • For high-purity applications (e.g., HPLC, electrochemistry): A multi-step approach is often necessary. This typically involves pre-drying with a desiccant like molecular sieves or calcium hydride (CaH₂), followed by fractional distillation.[2][7]

  • For removing acidic or basic impurities: Specific chemical treatments are required. Calcium hydride helps remove water and acetic acid, while distillation from a small amount of potassium permanganate (KMnO₄) and sodium carbonate can remove oxidizable impurities.[2][8] Distillation from phosphorus pentoxide (P₂O₅) is highly effective for water removal but should be avoided for acid-sensitive applications.[9]

Q3: Is distillation always necessary to achieve low water content?

A3: Not always, but it is the most reliable method for achieving very low water levels (single-digit ppm). While drying agents like molecular sieves can significantly reduce water content, with some sources claiming levels below 1 ppm and others suggesting a limit of around 30-50 ppm, distillation is often required to remove residual water and other volatile impurities.[10] For applications like electrochemistry, where even trace amounts of water can interfere, distillation from a suitable drying agent like CaH₂ is standard practice.

Q4: What are the key safety precautions when purifying this compound?

A4: this compound is a highly flammable liquid and is harmful if inhaled, swallowed, or absorbed through the skin.[11][12] It can be metabolized in the body to cyanide.[13]

  • Handling: Always work in a well-ventilated area, preferably inside a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile or butyl rubber gloves, a lab coat, and chemical safety goggles. A face shield is recommended if there is a splash risk.[13][15]

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of static electricity.[11][14]

  • Drying Agents: Be cautious when using reactive drying agents. Calcium hydride (CaH₂) and phosphorus pentoxide (P₂O₅) react exothermically with water. Add them slowly to the solvent.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[13][14] Do not pour this compound down the drain.[11]

Troubleshooting Guide

Q: My this compound still has a high water content after treatment with molecular sieves. What went wrong?

A: This is a common issue that can arise from several factors:

  • Sieve Type: For this compound, 3Å molecular sieves are required. The pores of 4Å sieves are large enough to adsorb this compound molecules, competing with water and reducing drying efficiency.[6]

  • Sieve Activation: Molecular sieves must be activated by heating under a vacuum to remove any adsorbed water before use. A common procedure is to heat them in a Schlenk flask at 180-200 °C under vacuum for 8-12 hours.[6]

  • Insufficient Contact Time/Amount: Ensure the sieves have been in contact with the this compound for a sufficient period (at least 12-24 hours) and that an adequate amount (e.g., 5-10% w/v) was used.[16]

  • Atmospheric Moisture: If the container is not properly sealed, the solvent can reabsorb moisture from the air.

Q: I observed an orange polymer forming after adding phosphorus pentoxide (P₂O₅) to my this compound. What happened and is the solvent usable?

A: The formation of an orange polymer indicates that an excessive amount of P₂O₅ was used.[2] This can also happen if the P₂O₅ is not fresh. The solvent should not be used directly. To salvage it, you can distill the this compound away from the polymer, but it is crucial to then redistill the collected liquid from anhydrous potassium carbonate (K₂CO₃) to remove any acidic phosphorus-containing traces.[2]

Q: My HPLC baseline is noisy and drifting during a gradient run, even with "purified" this compound. What's the cause?

A: This issue often points to UV-absorbing impurities that were not removed during your purification process.

  • Incomplete Purification: Simple drying with molecular sieves will not remove impurities like acrylonitrile or aromatic compounds.[1] A more rigorous purification involving chemical treatment (e.g., with KMnO₄) followed by careful fractional distillation is necessary to prepare HPLC-grade solvent.[8]

  • Contamination: The solvent may have become contaminated after purification. Ensure all glassware is scrupulously clean and consider filtering the solvent through a 0.2 µm filter before use.[16]

  • Polymerization: While rare, some have reported that this compound can form deposits, leading to issues like sticky check valves, especially in older HPLC systems.[17] Flushing the system with methanol or isopropanol may help.[17] However, buffer precipitation is a more common cause of such problems.[17][18]

Data Presentation: Comparison of Drying Methods

MethodImpurities RemovedFinal H₂O Content (Typical)AdvantagesDisadvantages
3Å Molecular Sieves Water10 - 50 ppm[10]Safe, easy to use, can store solvent over sieves.[6]Slower than reactive agents; requires activation; will not remove other organic impurities.[6][10]
Calcium Hydride (CaH₂) Water, Acetic Acid[2]< 10 ppm (with distillation)Efficient for acidic impurities.Reacts with water to produce H₂ gas (flammable); fine powder can be difficult to filter.[2]
Phosphorus Pentoxide (P₂O₅) Water< 10 ppm[10]Very high drying capacity.Can cause polymerization if used in excess; not for acid-sensitive applications.[2][9]
Activated Alumina (Al₂O₃) Water, Polar Organics< 10 ppm[10]Good for removing a range of polar impurities.Efficiency can vary; requires activation.[2]
Fractional Distillation Volatile impurities with different boiling points, Water< 5 ppm (when combined with a drying agent)Highly effective for achieving ultimate purity; removes a broad range of impurities.Requires specialized glassware; time-consuming; potential for decomposition of impurities.[2]
Azeotropic Distillation WaterVariableEffective for removing large quantities of water.Requires an entraining agent (e.g., benzene) that must be removed later.[2][19]

Experimental Protocols

Protocol 1: Drying this compound with 3Å Molecular Sieves
  • Activation of Sieves: Place 3Å molecular sieve beads (50 g per 1 L of solvent) in a suitable flask. Heat at 180-200 °C under vacuum for at least 8 hours.[6] Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying: Add the activated sieves to a bottle of HPLC-grade this compound. Seal the bottle tightly.

  • Incubation: Allow the solvent to stand over the sieves for at least 24 hours, swirling occasionally.[16]

  • Use: Carefully decant or cannulate the dry solvent for use, ensuring no sieve dust is transferred. The solvent can be stored over the sieves in a tightly sealed container.[7]

Protocol 2: Purification by Distillation from Calcium Hydride (CaH₂)
  • Pre-drying: If the this compound has a high water content (>0.1%), pre-dry it by stirring with 3Å molecular sieves overnight and then decanting.[3]

  • Setup: Assemble a distillation apparatus with a reflux condenser and a drying tube (filled with CaCl₂ or CaSO₄) to protect the system from atmospheric moisture. All glassware must be oven-dried.

  • Reaction: Place the pre-dried this compound in the distillation flask. Add calcium hydride (CaH₂) powder (approx. 5 g/L) in portions. Stir the mixture and reflux gently until hydrogen gas evolution ceases.[2]

  • Distillation: Distill the this compound slowly, ensuring a high reflux ratio.[2] The boiling point should be stable at 81.6 °C.

  • Collection: Discard the first 5-10% of the distillate.[3] Collect the middle fraction (the next ~80%) in a dry receiver flask under an inert atmosphere. Stop the distillation before the flask boils dry.

  • Storage: Store the purified this compound over activated 3Å molecular sieves in a tightly sealed container.[7]

Visualized Workflows and Logic

PurificationWorkflow cluster_start Initial State cluster_predry Step 1: Pre-Drying cluster_distill Step 2: Distillation cluster_storage Step 3: Storage cluster_end Final Product Start HPLC Grade This compound Sieves Add activated 3Å Molecular Sieves Start->Sieves Remove bulk H₂O Stir Stir for 24h Sieves->Stir Decant Decant Solvent Stir->Decant Add_CaH2 Add CaH₂ Decant->Add_CaH2 Reflux Reflux until H₂ evolution stops Add_CaH2->Reflux Remove residual H₂O & acidic impurities Distill Fractional Distillation Reflux->Distill Collect Collect Middle Fraction (Discard first 10%) Distill->Collect Remove non-volatile & other volatile impurities Store Store over activated 3Å Molecular Sieves Collect->Store End Anhydrous, High-Purity This compound Store->End

Caption: Workflow for high-purity this compound preparation.

TroubleshootingTree Problem Problem: Noisy HPLC Baseline / High Water Content Method Which purification method was used? Problem->Method SievesOnly Molecular Sieves Only Method->SievesOnly Distillation Distillation Performed Method->Distillation CheckSieves Check Sieve Type & Activation: 1. Using 3Å sieves? 2. Sieves properly activated? SievesOnly->CheckSieves CheckDistill Check Distillation Protocol: 1. System protected from moisture? 2. Proper reflux/fractionation? 3. Clean glassware used? Distillation->CheckDistill SieveOK Yes CheckSieves->SieveOK SieveNotOK No CheckSieves->SieveNotOK ConsiderDistill Problem persists? Consider fractional distillation to remove other UV-active impurities. SieveOK->ConsiderDistill FixSieves Solution: Use freshly activated 3Å molecular sieves. SieveNotOK->FixSieves DistillOK Yes CheckDistill->DistillOK DistillNotOK No CheckDistill->DistillNotOK Contamination Consider post-purification contamination or buffer precipitation issues. DistillOK->Contamination FixDistill Solution: Repeat distillation with oven-dried glassware and moisture protection. DistillNotOK->FixDistill

References

Preventing acetonitrile buffer precipitation in HPLC gradients.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with acetonitrile buffer precipitation in HPLC gradients.

Frequently Asked questions (FAQs)

Q1: What causes buffer precipitation in my HPLC gradient?

A1: Buffer precipitation during an HPLC gradient is most commonly caused by the limited solubility of buffer salts in mobile phases with a high concentration of organic solvent, such as this compound.[1][2] As the percentage of this compound increases during the gradient run, the buffer salts can crash out of the solution, leading to system blockages, pressure fluctuations, and inconsistent results.[3][4]

Q2: Which buffer salts are most likely to precipitate with this compound?

A2: Phosphate buffers, particularly sodium and potassium phosphates, are well-known for their tendency to precipitate in high concentrations of this compound.[1][3][5][6] Ammonium-based salts like ammonium formate and ammonium acetate are generally more soluble in organic solvents and are a better choice for gradient methods that reach a high organic content.[7][8]

Q3: At what concentration of this compound should I be concerned about precipitation?

A3: The exact point of precipitation depends on the specific buffer salt, its concentration, and the temperature. However, as a general guideline, issues can arise when the this compound concentration exceeds 70-85%.[1]

Q4: Can the way I prepare my mobile phase contribute to precipitation?

A4: Yes, improper mobile phase preparation can increase the risk of precipitation. To minimize this risk, always add the organic solvent to the aqueous buffer solution.[9] It is also crucial to ensure all components are fully dissolved and to filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulates.[10]

Q5: Are there alternative buffers that are more compatible with high this compound gradients?

A5: Volatile buffers such as ammonium acetate and ammonium formate are excellent alternatives as they are more soluble in high organic content mobile phases and are also compatible with mass spectrometry (MS) detectors.[3][7] For low pH applications, formic acid is a common choice for LC-MS.[11]

Troubleshooting Guide

Problem: I'm observing high backpressure and pressure fluctuations during my gradient run.

This issue is often a primary indicator of buffer precipitation within the HPLC system.

Troubleshooting Workflow

A High backpressure or pressure fluctuations observed B Immediate Action: Stop the gradient and flush the system A->B C Flushing Protocol: Use a solvent that will dissolve the precipitated salt (e.g., warm, high-purity water) at a low flow rate. B->C D Check Mobile Phase Composition C->D E Is the this compound concentration exceeding the solubility limit of the buffer? D->E F Yes E->F G No E->G H Reduce the maximum this compound percentage in the gradient. F->H I Consider alternative, more soluble buffers (e.g., ammonium formate/acetate). F->I J Lower the buffer concentration. F->J K Review Mobile Phase Preparation G->K L Was the mobile phase filtered? K->L M Was the organic solvent added to the aqueous buffer? K->M N Yes L->N O No L->O M->N M->O R Inspect System Components N->R P Filter mobile phase through a 0.22 or 0.45 µm filter. O->P Q Re-prepare mobile phase by adding organic solvent to the aqueous portion. O->Q S Check for blockages in tubing, frits, and the column. R->S

Caption: Troubleshooting workflow for high backpressure.

Data Summary

Table 1: General Precipitation Thresholds for Common Buffers

Buffer TypeOrganic SolventPrecipitation Threshold (% Organic)
Potassium PhosphateThis compound~70%
Phosphate Buffers (general)Methanol~80%
Ammonium PhosphateOrganic Mix~85%

Source: Data compiled from multiple sources.[1]

Table 2: Solubility of Potassium Phosphate (pH 7.0) in this compound and Methanol Mixtures

% OrganicSolubility in MethanolSolubility in this compound
50%>50 mM>50 mM
60%>50 mM45 mM
70%35 mM20 mM
80%15 mM5 mM
90%5 mM0 mM

Source: Adapted from data found in HPLC troubleshooting guides.[11]

Experimental Protocols

Protocol 1: Determining Buffer Solubility in a Given this compound/Water Mixture

This protocol helps determine the precipitation point of your specific buffer in your mobile phase.

Methodology:

  • Prepare a stock solution of your aqueous buffer at the desired concentration and pH.

  • Create a series of mixtures in separate, clear glass vials. Each vial should contain the aqueous buffer and increasing percentages of this compound (e.g., 50%, 60%, 70%, 80%, 90%).

  • Vortex each mixture thoroughly to ensure homogeneity.

  • Incubate the mixtures at room temperature for at least 10 minutes, though a longer period may be necessary to observe slow precipitation.[1]

  • Visually inspect each vial against a dark background for any signs of cloudiness or crystal formation.

  • (Optional) For a more sensitive measurement , analyze the turbidity of each mixture using a UV-Vis spectrophotometer.[1] An increase in absorbance at a non-absorbing wavelength (e.g., 600 nm) indicates the presence of precipitate.

  • Identify the lowest percentage of this compound at which precipitation occurs. This is the upper limit for your gradient.

Logical Relationship for Prevention

cluster_0 Method Development Phase cluster_1 Preventative Actions A Buffer Selection E Choose soluble buffers (e.g., ammonium salts) A->E B Buffer Concentration F Use the lowest effective concentration B->F C Mobile Phase Preparation G Filter and correctly mix solvents C->G D Gradient Profile H Limit max % organic or use a buffer-containing organic phase D->H I Reduced Risk of Precipitation E->I F->I G->I H->I

Caption: Key considerations for preventing precipitation.

Best Practices for Mobile Phase Preparation and System Maintenance

  • Use HPLC-grade solvents and fresh, high-purity water to minimize impurities that can contribute to precipitation and baseline noise.[10]

  • Always filter your mobile phase using a 0.22 µm or 0.45 µm filter to remove any particulates.[4][10]

  • Degas the mobile phase to prevent bubble formation, which can cause pressure fluctuations and detector noise.[10]

  • When mixing aqueous buffers with organic solvents, always add the organic solvent to the aqueous portion to reduce the risk of the salt precipitating out.[9]

  • Do not "top off" mobile phase reservoirs. Prepare fresh mobile phase for each run to ensure consistency.[9]

  • After using a buffered mobile phase, flush the entire HPLC system and column thoroughly with a salt-free mobile phase (e.g., a mixture of water and organic solvent) to prevent salt crystallization in the system components.[1][4] Never store a column in a buffered mobile phase.[3]

References

Technical Support Center: Acetonitrile Polymerization in Chromatography Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding issues arising from acetonitrile polymerization in chromatography systems. It is intended for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound polymerization in an HPLC system?

A1: this compound, a common solvent in reversed-phase chromatography, can undergo polymerization under certain conditions within an HPLC or UHPLC system. This process involves this compound molecules reacting with each other to form larger molecules, or polymers. These polymers are often viscous and can precipitate out of the mobile phase, leading to various system issues.

Q2: What causes this compound to polymerize in a chromatography system?

A2: Several factors can induce or accelerate this compound polymerization:

  • High Pressure: The high-pressure environments found in UHPLC systems are a primary contributor to polymerization.[1]

  • Heat: Elevated temperatures, including localized heat from compression in the pump, can promote the reaction.[1]

  • Absence of Water: Using 100% this compound as a mobile phase is more likely to lead to polymerization.

  • Chemical Contaminants: The presence of strong acids or bases can catalyze the polymerization process.

Q3: What are the common symptoms of this compound polymerization?

A3: Users may observe one or more of the following symptoms:

  • Increased System Backpressure: A gradual or sudden increase in pressure is a common indicator of blockages caused by polymer formation.

  • Pressure Fluctuations or Ripples: Unstable pressure readings can result from intermittent blockages or issues with check valves.[1]

  • Sticky Check Valves: Polymer deposits can cause check valves, particularly those with ruby balls and sapphire seats, to stick, leading to inconsistent flow and pressure.[2][3][4]

  • Ghost Peaks in Chromatograms: Leachates from the polymer deposits can appear as extraneous peaks in the chromatogram.

  • Reduced Column Performance: Blockages in the column frit or stationary phase can lead to peak broadening, tailing, or split peaks.

Q4: How can I prevent this compound polymerization?

A4: Proactive measures can significantly reduce the risk of polymerization:

  • Mobile Phase Composition: Avoid using 100% this compound. Adding a small percentage of water (e.g., 5-10%) to your organic solvent bottle can inhibit polymerization.[5]

  • System Shutdown Procedure: When shutting down the system for an extended period, flush it with a solvent less prone to polymerization, such as a mixture of isopropanol and water.[3]

  • Use of Ceramic Check Valves: For systems frequently running high concentrations of this compound, consider replacing standard ruby/sapphire check valves with ceramic ones, which are less prone to sticking.[4]

  • Regular Maintenance: Perform regular preventative maintenance, including flushing the system and cleaning components.

Q5: Is it safe to use 100% this compound in my HPLC system?

A5: While many users run 100% this compound without immediate issues, it increases the risk of polymerization, especially in UHPLC systems.[4][6] The more significant and immediate issue with 100% this compound is its poor solubility for buffer salts, which can lead to precipitation and system blockage.[4]

Troubleshooting Guides

Guide 1: Troubleshooting High System Backpressure

High backpressure is a common symptom of this compound polymerization. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Isolate the Source of High Pressure

  • System without Column: Disconnect the column from the system and replace it with a union. Run the pump at a typical flow rate.

    • If pressure is normal: The blockage is in the column. Proceed to Step 2.

    • If pressure is still high: The blockage is in the HPLC system (tubing, injector, or pump). Proceed to Step 3.

Step 2: Addressing a Clogged Column

  • Backflush the Column: Reverse the column direction and flush it with a strong, compatible solvent. Start with the mobile phase without buffer, then move to a stronger solvent.

  • Column Wash: If backflushing is ineffective, perform a more rigorous column wash. Refer to the "Experimental Protocols" section for a detailed column cleaning procedure.

  • Replace Column Frit: If the pressure remains high after washing, the inlet frit of the column may be irreversibly blocked and require replacement.

  • Replace Column: If all other measures fail, the column may be permanently damaged and need to be replaced.

Step 3: Addressing a Blockage in the HPLC System

  • Check Tubing: Inspect all tubing for kinks or visible blockages.

  • Flush Injector: Disconnect the column and flush the injector with a strong solvent to remove any polymer deposits.

  • Clean Pump Components: If the pressure issue persists, the blockage may be in the pump's line filter or check valves. Refer to the "Experimental Protocols" section for cleaning these components.

Guide 2: Resolving Sticky Check Valves

Symptom: Unstable pressure, pressure dropping to zero, or no flow from the pump. This is often caused by polymer residue on the check valve surfaces.

  • Solvent Flush: Flush the pump with a different solvent, such as isopropanol or methanol, to dissolve the polymer.[6]

  • Sonication: If flushing is not effective, carefully remove the check valves from the pump head. Sonicate them in a beaker with methanol for a few minutes. This physical agitation can dislodge stubborn polymer residues.[2] Be sure to note the correct orientation of the check valve components before disassembly.

  • Component Replacement: If the check valves continue to fail, they may need to be replaced. Consider upgrading to ceramic check valves for long-term stability with high this compound concentrations.[4]

Data Presentation

Table 1: Comparison of Common HPLC Solvents

PropertyThis compoundMethanolWater
Viscosity (cP at 20°C) 0.370.551.00
UV Cutoff (nm) 190205190
Polarity Index 5.85.110.2
Potential Issues Polymerization, poor buffer solubilityHigher backpressure than ACNMicrobial growth

This table provides a summary of key properties for common HPLC solvents. Lower viscosity, as seen with this compound, generally leads to lower backpressure.[7]

Table 2: Typical Pressure Ranges in HPLC and UHPLC

System TypeTypical Operating Pressure (psi)Typical Operating Pressure (bar)
Standard HPLC 500 - 400035 - 275
UHPLC 4000 - 15,000+275 - 1034+

This table illustrates the significant difference in operating pressures between HPLC and UHPLC systems. The higher pressures in UHPLC can contribute to this compound polymerization.[8]

Experimental Protocols

Protocol 1: General System Flush to Remove this compound Polymer

This procedure is recommended for routine maintenance or when switching between methods with high and low this compound concentrations.

  • Preparation: Disconnect the column from the system.

  • Step 1: Water Flush: Flush all pump lines with HPLC-grade water for at least 15 minutes at a flow rate of 1-2 mL/min.

  • Step 2: Isopropanol Flush: Replace the water with isopropanol and flush the system for at least 15 minutes at 1-2 mL/min. Isopropanol is effective at dissolving organic residues.

  • Step 3: Mobile Phase Equilibration: Introduce the new mobile phase and allow the system to equilibrate until a stable baseline is achieved.

Protocol 2: Intensive Column Cleaning for Polymer Contamination

This protocol is for columns exhibiting high backpressure or poor performance due to suspected polymer contamination. Always consult the column manufacturer's guidelines for solvent compatibility.

  • Preparation: Disconnect the column from the detector to avoid contamination.

  • Step 1: Buffer Removal: Flush the column with 10-20 column volumes of HPLC-grade water mixed with 10% organic solvent (the same used in the mobile phase) to remove any buffer salts.

  • Step 2: Intermediate Solvent Wash: Flush with 10-20 column volumes of 100% isopropanol.

  • Step 3: Strong Solvent Wash (Reversed-Phase Columns):

    • Flush with 10-20 column volumes of Tetrahydrofuran (THF).

    • Flush again with 10-20 column volumes of isopropanol.

  • Step 4: Re-equilibration: Equilibrate the column with the mobile phase, starting with a high organic concentration and gradually introducing the aqueous phase.

Protocol 3: Cleaning Pump Check Valves
  • Disassembly: Carefully remove the check valve housing from the pump head according to the manufacturer's instructions. Note the order and orientation of the internal components (e.g., ruby ball, sapphire seat).

  • Sonication: Place the components in a small beaker containing HPLC-grade methanol or isopropanol. Sonicate for 5-10 minutes.

  • Inspection: Visually inspect the components for any remaining residue or damage.

  • Reassembly: Carefully reassemble the check valve in the correct order and orientation.

  • Installation and Testing: Reinstall the check valve in the pump head, ensuring all fittings are secure. Prime the pump and monitor the pressure stability.

Visualizations

TroubleshootingWorkflow Troubleshooting High Backpressure start High System Backpressure Observed remove_column Disconnect column and replace with a union. Run pump. start->remove_column pressure_check Is pressure normal? remove_column->pressure_check column_issue Blockage is in the column. pressure_check->column_issue Yes system_issue Blockage is in the HPLC system. pressure_check->system_issue No backflush Backflush column. column_issue->backflush check_tubing Check tubing for kinks. system_issue->check_tubing column_wash Perform intensive column wash. backflush->column_wash replace_frit Replace column frit. column_wash->replace_frit replace_column Replace column. replace_frit->replace_column flush_injector Flush injector. check_tubing->flush_injector clean_pump Clean pump components (filters, check valves). flush_injector->clean_pump resolve_system System pressure resolved. clean_pump->resolve_system

Caption: A decision tree for troubleshooting high backpressure in an HPLC system.

AcetonitrilePolymerization Simplified this compound Polymerization Pathway ACN This compound (CH3CN) High_Pressure High Pressure (e.g., UHPLC conditions) ACN->High_Pressure H_Transfer Hydrogen Transfer (from Methyl to Cyano Group) ACN->H_Transfer High_Pressure->H_Transfer Intermediate Reactive Intermediate H_Transfer->Intermediate Polymer This compound Polymer Intermediate->Polymer

Caption: Simplified pathway of this compound polymerization under high pressure.[9]

References

Technical Support Center: Acetonitrile Mobile Phase Degassing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on preventing bubble formation in acetonitrile mobile phases through effective degassing techniques. Proper degassing is crucial for achieving stable baselines, consistent retention times, and reliable results in HPLC analysis.

Troubleshooting Guide

Issue: Bubbles observed in the solvent line or pump.

Question Possible Cause(s) Troubleshooting Steps
Are you using an appropriate degassing method? Insufficient degassing is a primary cause of bubble formation.Review the degassing method effectiveness table below. For instance, ultrasonication alone may not be sufficient, removing only about 20-30% of dissolved gases.[1] Consider switching to a more effective method like helium sparging or using an in-line degasser.
Is your in-line degasser functioning correctly? A malfunctioning in-line degasser can fail to remove dissolved gases effectively.Check for leaks in the degasser tubing and connections. Ensure the vacuum pump is running and maintaining the appropriate vacuum level. Some systems have indicator lights to signal a failure.[1]
Was the mobile phase prepared correctly? The mixing of solvents, such as this compound and water, can lead to the release of dissolved gases. This is because the solubility of air in the mixture can be lower than in the individual solvents.[2] Temperature changes can also cause bubbles to form; for example, if a cold solvent is brought to a warmer room temperature.[3]Always degas the mobile phase after mixing all components. Allow the mobile phase to equilibrate to room temperature before use.
Are there any leaks in the system? Air can be drawn into the system through loose fittings or damaged tubing.Inspect all connections between the solvent reservoir, degasser, pump, and column. Tighten any loose fittings and replace any cracked or worn tubing.
Is the solvent inlet filter clogged? A clogged inlet filter can create a vacuum in the tubing, causing dissolved gases to come out of solution.[4]Replace the solvent inlet filter.

Issue: Unstable baseline or spurious peaks in the chromatogram.

Question Possible Cause(s) Troubleshooting Steps
Have you degassed your mobile phase sufficiently? Even small amounts of dissolved gases can lead to baseline noise and ghost peaks, particularly with sensitive detectors like UV-Vis.Ensure your chosen degassing method is effective. For high-sensitivity applications, helium sparging is one of the most effective methods.[5] Continuous in-line degassing is also highly recommended.
Has the mobile phase been sitting for a long time after offline degassing? Mobile phases that are degassed offline can reabsorb atmospheric gases over time.If using an offline method, use the mobile phase as soon as possible after degassing. Consider switching to a continuous method like in-line degassing or helium sparging.
Is there a change in mobile phase composition during the run? Evaporation of the more volatile component (this compound) can occur during some degassing methods like prolonged sonication or aggressive helium sparging.[6][7]Use a less aggressive degassing method or a shorter degassing time. For helium sparging, reduce the flow rate after the initial degassing. In-line degassers are generally gentler on the solvent composition.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to degas the this compound mobile phase?

This compound, like all liquids, contains dissolved atmospheric gases such as nitrogen and oxygen. When the mobile phase moves from a high-pressure environment (the pump) to a lower-pressure one (the column and detector), these dissolved gases can come out of solution and form bubbles.[1] These bubbles can cause a range of problems, including an unstable baseline, spurious peaks, and inconsistent pump performance, ultimately affecting the accuracy and reproducibility of your analytical results.[5]

Q2: Which degassing method is the most effective?

Helium sparging is considered one of the most effective offline degassing methods, removing up to 80% of dissolved gases.[1] In-line vacuum degassers, now standard on most modern HPLC systems, are also highly effective and provide the benefit of continuous degassing throughout the analysis.[1]

Q3: Can I use sonication alone to degas my mobile phase?

Sonication by itself is generally not sufficient for degassing HPLC mobile phases. It only removes about 20-30% of dissolved gases.[1] However, its effectiveness can be improved when used in combination with vacuum degassing.[8]

Q4: How long should I degas my mobile phase?

The optimal degassing time depends on the method used and the volume of the mobile phase. Typical durations are:

  • Ultrasonication: 10-20 minutes.[4]

  • Vacuum Filtration: 5-15 minutes under vacuum.[8]

  • Helium Sparging: A few minutes of vigorous bubbling followed by a continuous slow trickle.

Q5: Do I need to degas a mobile phase if my HPLC has a built-in in-line degasser?

While in-line degassers are very effective, for highly sensitive applications, an initial offline degassing step (like brief sonication or vacuum filtration) before placing the mobile phase on the instrument can provide an extra level of protection against bubble formation.

Q6: Can degassing change the composition of my mobile phase?

Yes, aggressive degassing methods can alter the mobile phase composition, especially with volatile solvents like this compound. Prolonged sonication can heat the mobile phase, leading to the evaporation of this compound.[6][7] Similarly, a high flow rate of helium during sparging can also cause solvent loss.[1] It is important to use the mildest effective degassing conditions.

Data Presentation

Comparison of Common Degassing Methods for this compound Mobile Phases

Degassing MethodEffectiveness (Approx. % Gas Removal)AdvantagesDisadvantages
Helium Sparging 80%[1]Highly effective, suitable for all solvents.Requires a continuous supply of expensive helium gas. Can alter mobile phase composition if not controlled.
In-line Vacuum Degassing HighContinuous and automated, minimal risk of re-gassing, gentle on volatile solvents.[1]Requires a dedicated instrument, potential for leaks in tubing or fittings.
Vacuum Filtration ~60%[1]Simple, combines filtration and degassing.Less effective than helium sparging or in-line degassing, risk of re-gassing, can alter composition of volatile solvents.[1]
Ultrasonication 20-30%[1]Simple and readily available equipment.Least effective method, can heat the mobile phase and alter its composition.[6][7]
Combination (Vacuum + Sonication) 60-70%[1]More effective than either method alone.Same disadvantages as the individual methods.

Experimental Protocols

1. Helium Sparging

Objective: To remove dissolved gases from the this compound mobile phase by bubbling with helium gas.

Materials:

  • HPLC-grade this compound and other mobile phase components

  • Mobile phase reservoir

  • Helium gas cylinder with a regulator

  • Sparging frit (sintered glass or stainless steel)

  • Tubing to connect the gas cylinder to the sparging frit

Procedure:

  • Prepare the this compound mobile phase in the reservoir.

  • Attach one end of the tubing to the helium gas regulator and the other end to the sparging frit.

  • Place the sparging frit into the mobile phase reservoir, ensuring it reaches the bottom.

  • Open the helium gas cylinder and adjust the regulator to produce a fine stream of bubbles.

  • Sparge the mobile phase for 5-10 minutes.

  • After the initial sparging, reduce the helium flow to a very slow, continuous bubbling to maintain a positive pressure of helium above the mobile phase, which prevents atmospheric gases from redissolving.

2. Vacuum Filtration

Objective: To simultaneously filter and degas the this compound mobile phase.

Materials:

  • HPLC-grade this compound and other mobile phase components

  • Vacuum filtration apparatus (filter flask, funnel, and clamp)

  • Membrane filter (e.g., 0.45 µm PTFE or nylon)

  • Vacuum pump or aspirator

Procedure:

  • Assemble the vacuum filtration apparatus, placing a membrane filter in the filter holder.

  • Wet the filter with a small amount of the mobile phase solvent.

  • Pour the prepared this compound mobile phase into the funnel.

  • Apply a vacuum to the filter flask. The mobile phase will be drawn through the filter into the flask.

  • Continue to apply the vacuum for 5-15 minutes after all the mobile phase has been filtered to further degas the solvent.[8]

  • Once degassing is complete, gently release the vacuum.

  • Transfer the degassed mobile phase to the HPLC solvent reservoir.

3. Ultrasonication

Objective: To remove dissolved gases from the this compound mobile phase using ultrasonic waves.

Materials:

  • HPLC-grade this compound and other mobile phase components

  • Mobile phase reservoir or a suitable flask

  • Ultrasonic bath

Procedure:

  • Prepare the this compound mobile phase in a flask or the final mobile phase reservoir.

  • Place the container with the mobile phase into the ultrasonic bath. Ensure the water level in the bath is sufficient to surround the portion of the container holding the solvent.

  • Turn on the ultrasonic bath and sonicate the mobile phase for 10-20 minutes.[4] You should observe small bubbles forming and rising to the surface.

  • Turn off the ultrasonic bath and carefully remove the mobile phase container.

  • Allow the mobile phase to cool to room temperature before use, as sonication can cause warming, which may affect retention times.

Note: For enhanced efficiency, ultrasonication can be performed while applying a vacuum to the mobile phase container.

Mandatory Visualization

Degassing_Workflow cluster_problem Problem Identification cluster_causes Root Causes cluster_solutions Degassing Solutions cluster_outcome Desired Outcome Problem Bubbles in This compound Mobile Phase Cause1 Dissolved Atmospheric Gases (N2, O2) Problem->Cause1 Cause2 Temperature Changes Problem->Cause2 Cause3 Solvent Mixing Problem->Cause3 Sol1 Helium Sparging Sol2 In-line Vacuum Degassing Sol3 Vacuum Filtration Sol4 Ultrasonication Outcome Bubble-Free & Stable Mobile Phase Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Logical workflow for addressing bubble formation in this compound mobile phase.

References

Technical Support Center: HPLC Systems & 100% Acetonitrile Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) systems with 100% acetonitrile.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High backpressure after switching to or running 100% this compound.

Q: My HPLC system's backpressure significantly increased after I switched my mobile phase to 100% this compound from a buffered aqueous solution. What is the likely cause and how can I fix it?

A: The most common cause of a sudden increase in backpressure when switching from a buffered mobile phase to a high concentration of organic solvent like this compound is the precipitation of buffer salts.[1][2][3][4] Salts are generally less soluble in organic solvents. When the this compound concentration increases, the buffer salts can precipitate out of the solution and clog the system's tubing, injector, frits, or the column itself.[4][5]

Troubleshooting Steps:

  • Identify the Clogging Site: To pinpoint the location of the blockage, systematically disconnect components starting from the detector and moving backward toward the pump.[1] After disconnecting the column, if the pressure returns to a normal range for the system without a column, the clog is likely in the column.[4][6] If the pressure remains high, the blockage is in the components before the column (e.g., tubing, in-line filter, or injector).[1][7]

  • Flushing Precipitated Salts:

    • System (without column): If the clog is in the system, disconnect the column and flush all tubing with warm, HPLC-grade water to dissolve the precipitated salts.[8] Isopropanol can also be an effective flushing solvent for the system.[8]

    • Column: If the column is clogged, reverse the column (disconnect it and reconnect it with the flow direction opposite to the arrow on the column) and flush it to waste with warm water or a low concentration of organic solvent (e.g., 10% methanol or this compound in water) at a low flow rate.[1][6][9] This helps to dissolve the salt plug at the head of the column.

Prevention: To prevent buffer precipitation, always flush the system and column with a salt-free mobile phase before introducing a high concentration of organic solvent.[1][5] A good practice is to first wash the column with a mobile phase of the same organic solvent concentration as your buffered mobile phase, but without the buffer salts, before switching to a higher organic concentration.[1]

Issue 2: My HPLC column was stored in 100% this compound, and now I'm seeing poor peak shape and retention time shifts.

Q: I stored my reversed-phase column in 100% this compound for a few days. Now that I'm running my method again, I'm observing peak tailing and my retention times are not reproducible. What happened and what should I do?

A: Storing a reversed-phase column in 100% this compound is a common and recommended practice for long-term storage as it prevents microbial growth and is a good solvent for many organic compounds.[5][10] However, improper re-equilibration of the column with your mobile phase after storage can lead to poor chromatographic performance. The stationary phase may not be properly wetted by the mobile phase, leading to issues like peak tailing, fronting, and shifting retention times.

Re-equilibration Protocol:

  • Intermediate Solvent Flush: Before re-introducing your buffered aqueous mobile phase, it is crucial to flush the column with a solvent that is miscible with both this compound and your mobile phase. Isopropanol is a good choice for this intermediate step.

  • Aqueous Flush: After the intermediate solvent, flush the column with HPLC-grade water. If your mobile phase contains a buffer, flush with water first to prevent any potential precipitation.[5]

  • Mobile Phase Equilibration: Equilibrate the column with your initial mobile phase composition (without buffer salts initially, then with the complete mobile phase) for at least 10-20 column volumes.[11][12] Monitor the baseline until it is stable.

A gradual change in solvent composition is key to ensuring the column is properly conditioned for your analysis.

Frequently Asked Questions (FAQs)

Q1: What is the correct procedure for shutting down an HPLC system and storing a column in 100% this compound?

A1: Proper shutdown and storage procedures extend the life of your column and ensure reproducible results.

Shutdown and Storage Protocol:

  • Flush Buffers: First, flush the system and column with a mobile phase that does not contain any salts or buffers. A mixture of water and organic solvent (at a similar or slightly higher organic percentage than your mobile phase) is ideal.[1][10] Flush for at least 10-20 column volumes.[11]

  • Flush with 100% Organic Solvent: After removing the buffers, flush the column with 100% this compound or methanol.[5][10]

  • Column Disconnection and Storage: Once the column is filled with the storage solvent, disconnect it from the system. Securely cap both ends of the column to prevent the stationary phase from drying out.[5] Store the column in a safe location, clearly labeled with the storage solvent and date.

Q2: Can I switch directly from a mobile phase containing a phosphate buffer to 100% this compound?

A2: No, this is strongly discouraged. Phosphate buffers are particularly prone to precipitation in high concentrations of this compound.[2] A direct switch will likely cause significant backpressure issues due to salt precipitation in the system and column.[1][2][5] Always use an intermediate flushing step with water or a low-organic, buffer-free mobile phase.

Q3: How many column volumes should I use for flushing?

A3: The required flushing volume can vary, but a general guideline is to use 10-20 column volumes for each flushing step.[11] For particularly stubborn contaminants or when switching between immiscible solvents, 20-50 column volumes may be necessary.[11]

Data & Protocols

Solvent Miscibility and Properties

When flushing an HPLC system, it is critical to use miscible solvents to avoid precipitation and other system issues. This compound is miscible with water and many common organic solvents.

SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)Miscible with this compoundMiscible with Water
This compound 5.80.37190-Yes
Water 9.01.00<190Yes-
Methanol 5.10.60205YesYes
Isopropanol 3.92.30210YesYes
Hexane 0.00.33200YesNo
Dichloromethane 3.10.44235YesNo
Tetrahydrofuran (THF) 4.00.55215YesYes

Data compiled from various sources.[13][14][15][16]

Experimental Protocol: Flushing a Reversed-Phase Column from a Buffered Mobile Phase to 100% this compound for Storage

This protocol is designed for a standard analytical HPLC column (e.g., 4.6 mm I.D. x 150 mm L). Adjust flow rates and volumes as needed for different column dimensions.

  • Initial State: The HPLC system is running with a buffered mobile phase (e.g., 50:50 this compound:20mM phosphate buffer).

  • Step 1: Prepare Flushing Solvents:

    • Solvent A: HPLC-grade water

    • Solvent B: 100% HPLC-grade this compound

  • Step 2: Flush with Buffer-Free Mobile Phase:

    • Replace the buffered aqueous phase with HPLC-grade water (Solvent A).

    • Set the pump to deliver the same solvent composition as your method but without the buffer (e.g., 50:50 this compound:water).

    • Flush the column with at least 10 column volumes. For a 4.6 x 150 mm column, this is approximately 15-20 mL.

  • Step 3: Flush with 100% Water:

    • Set the pump to 100% Solvent A (water).

    • Flush the column with 10 column volumes of water.

  • Step 4: Flush with 100% this compound:

    • Set the pump to 100% Solvent B (this compound).

    • Flush the column with at least 10 column volumes of this compound.

  • Step 5: System Shutdown and Column Storage:

    • Stop the pump flow.

    • Carefully disconnect the column.

    • Immediately cap both ends of the column to prevent drying.

    • Store the column in a clearly marked box.

Visual Guides

Troubleshooting High Backpressure

The following diagram illustrates a logical workflow for diagnosing and resolving high backpressure issues in your HPLC system.

HighBackpressureTroubleshooting Workflow for Troubleshooting High Backpressure start High Backpressure Observed disconnect_column Disconnect Column and Replace with Union start->disconnect_column check_pressure Is Pressure Still High? disconnect_column->check_pressure system_clog Blockage is in the System (Tubing, Injector, Filter) check_pressure->system_clog Yes column_clog Blockage is in the Column check_pressure->column_clog No flush_system Flush System Components with Water/Isopropanol system_clog->flush_system reverse_flush_column Reverse-Flush Column with Water/Weak Solvent column_clog->reverse_flush_column resolve_system System Pressure Normal flush_system->resolve_system resolve_column Column Pressure Normal reverse_flush_column->resolve_column ColumnFlushingProtocol Protocol for Column Flushing and Storage start Analysis Complete (Buffered Mobile Phase) flush_no_buffer Flush with Buffer-Free Mobile Phase (10 CV) start->flush_no_buffer flush_water Flush with 100% Water (10 CV) flush_no_buffer->flush_water flush_this compound Flush with 100% this compound (10 CV) flush_water->flush_this compound disconnect_cap Disconnect and Cap Both Ends of the Column flush_this compound->disconnect_cap store Store Column in a Safe, Labeled Location disconnect_cap->store

References

Technical Support Center: Managing Acetonitrile Quality for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage acetonitrile quality and address contamination issues for reliable and reproducible experimental outcomes.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues encountered during analytical experiments involving this compound.

Issue 1: Unstable Baseline or Ghost Peaks in HPLC/LC-MS

An unstable baseline or the appearance of extraneous "ghost" peaks in your chromatogram can often be traced back to the quality of your this compound or contamination within your system.

Troubleshooting Workflow:

start Start: Unstable Baseline or Ghost Peaks Observed check_solvent 1. Verify this compound Quality - Is it a fresh bottle of HPLC or LC-MS grade? - Has it been properly stored? start->check_solvent run_blank 2. Run a Blank Gradient (this compound/Water) - Do ghost peaks still appear? check_solvent->run_blank contaminant_source 3. Identify Contamination Source run_blank->contaminant_source solvent_issue Solvent is Contaminated - Discard current bottle - Open a new bottle from a different lot if possible - Filter solvent if necessary contaminant_source->solvent_issue Yes system_issue System is Contaminated contaminant_source->system_issue No end End: Issue Resolved solvent_issue->end clean_glassware 4a. Clean Glassware - Use dedicated glassware for LC-MS - Rinse with high-purity solvent system_issue->clean_glassware flush_system 4b. Flush HPLC/LC-MS System - Use a strong solvent like isopropanol - Flush all lines, pump, and injector clean_glassware->flush_system check_water 4c. Check Water Quality - Use fresh, high-purity (e.g., Milli-Q) water flush_system->check_water check_water->end

Caption: Troubleshooting workflow for unstable baselines and ghost peaks.

Issue 2: Poor Peak Shape (Tailing or Splitting)

Poor peak shape can compromise the accuracy of your quantification. While multiple factors can contribute to this, this compound quality and handling are common culprits.

Troubleshooting Workflow:

start Start: Poor Peak Shape Observed (Tailing or Splitting) check_sample_solvent 1. Check Sample Solvent - Is the sample dissolved in a solvent stronger than the mobile phase? start->check_sample_solvent solvent_mismatch Solvent Mismatch - Re-dissolve sample in mobile phase or a weaker solvent check_sample_solvent->solvent_mismatch Yes check_mobile_phase 2. Check Mobile Phase Preparation - Is the pH correct and consistent? - Are buffers fully dissolved? check_sample_solvent->check_mobile_phase No end End: Peak Shape Improved solvent_mismatch->end mobile_phase_issue Mobile Phase Issue - Prepare fresh mobile phase - Ensure complete dissolution of additives check_mobile_phase->mobile_phase_issue Yes check_column 3. Evaluate Column Health - Has the column been used extensively? - Is there a buildup of contaminants? check_mobile_phase->check_column No mobile_phase_issue->end column_issue Column Contamination or Degradation - Wash the column according to manufacturer's instructions - Replace guard column or analytical column if necessary check_column->column_issue Yes column_issue->end

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the different grades of this compound and which one should I use?

A: this compound is available in various grades, and selecting the appropriate one is crucial for reliable results.[1][2] For demanding applications like HPLC and LC-MS, it is essential to use high-purity grades to avoid issues like baseline noise and ghost peaks.[3][4]

GradeTypical PurityKey Features & Recommended Use
HPLC Grade ≥99.9%Low UV absorbance and low particulate matter.[5][6] Suitable for most HPLC applications with UV detection.[6]
LC-MS Grade ≥99.9%Tested for low levels of metals and other non-volatile impurities that can cause signal suppression or adduct formation in mass spectrometry.[2] Essential for all LC-MS applications.[2]
ACS Grade Meets or exceeds standards set by the American Chemical Society.Suitable for general laboratory use and less sensitive analytical techniques.[7] May not be pure enough for sensitive HPLC or LC-MS work.[2]
Reagent Grade Purity variesGenerally not recommended for analytical applications due to the presence of impurities that can interfere with analysis.[8]

Q2: How can I test the quality of a new bottle of this compound?

A: A simple and effective way to check the quality of your this compound is to run a blank gradient test on your HPLC system.[8][9] This test can reveal the presence of UV-absorbing impurities.

Experimental Protocol: this compound Blank Gradient Test

  • Mobile Phase Preparation:

    • Mobile Phase A: High-purity water (e.g., Milli-Q).

    • Mobile Phase B: The this compound to be tested.

  • HPLC Conditions:

    • Column: A standard C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 10% B

      • 35-45 min: 10% B (re-equilibration)

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (no sample).

    • Run the gradient program and record the chromatogram.

  • Interpretation of Results:

    • A high-quality this compound will produce a smooth, flat baseline with minimal "ghost" peaks.

    • A rising baseline or the presence of multiple peaks indicates the presence of impurities.[3]

Q3: What are the best practices for storing and handling this compound?

A: Proper storage and handling are critical to prevent contamination and degradation of this compound.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[10][11] Use tightly sealed containers to prevent the absorption of atmospheric moisture.[11]

  • Chemical Incompatibility: this compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[10][11] Store it separately from these chemicals.

  • Handling: Use clean, dedicated glassware for mobile phase preparation to avoid cross-contamination.[1][12] Avoid using plastic containers or tubing that may leach plasticizers into the solvent.[3]

Q4: My pump check valves are failing frequently when I run high this compound gradients. What could be the cause?

A: Frequent check valve failure, especially when using high concentrations of this compound, can be due to a few factors. It has been reported that high percentages of this compound can leave a sticky residue on the check valve ball, causing it to fail.[13] Additionally, if you are using buffers, such as phosphate buffers, they can precipitate out of solution at high organic concentrations, leading to check valve issues.[13]

Preventative Measures:

  • Add a small percentage of water: When running methods that finish with a high concentration of this compound, consider adding 5-10% water to the organic mobile phase to prevent the check valves from sticking.[1][13]

  • Ensure buffer solubility: If using buffers, ensure they are soluble across the entire gradient range.[13]

  • Regular Maintenance: Regularly clean check valves in an ultrasonic bath with a suitable solvent like isopropanol.[13]

Logical Relationship Diagram for this compound Quality Management

cluster_procurement Procurement cluster_handling Handling & Storage cluster_application Application (HPLC/LC-MS) cluster_outcome Desired Outcome select_grade Select Appropriate Grade (HPLC, LC-MS) reputable_supplier Choose Reputable Supplier select_grade->reputable_supplier check_coa Review Certificate of Analysis reputable_supplier->check_coa blank_gradient Perform Blank Gradient Test check_coa->blank_gradient proper_storage Proper Storage (Cool, Dark, Ventilated) dedicated_glassware Use Dedicated Glassware proper_storage->dedicated_glassware avoid_plastics Avoid Plastic Containers dedicated_glassware->avoid_plastics fresh_mobile_phase Prepare Fresh Mobile Phase avoid_plastics->fresh_mobile_phase blank_gradient->fresh_mobile_phase system_flush Regular System Flushing fresh_mobile_phase->system_flush reproducible_results Reproducible & Reliable Results system_flush->reproducible_results

Caption: Key stages for ensuring high-quality this compound and reproducible results.

References

Validation & Comparative

Acetonitrile vs. Methanol: A Comparative Guide for Optimal Peak Shape in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In reversed-phase high-performance liquid chromatography (RP-HPLC), the choice of organic modifier in the mobile phase is a critical determinant of separation efficiency and, notably, peak shape. Acetonitrile (ACN) and methanol (MeOH) are the two most predominantly used solvents, each possessing distinct physicochemical properties that influence their chromatographic behavior. This guide provides an objective comparison of this compound and methanol, supported by experimental data, to aid in the selection of the optimal solvent for achieving symmetrical, sharp peaks in your separations.

Core Physicochemical and Chromatographic Properties

The fundamental differences between this compound and methanol dictate their performance in RP-HPLC. This compound is a polar aprotic solvent with a strong dipole moment, while methanol is a polar protic solvent capable of hydrogen bonding.[1][2] These characteristics have a direct impact on analyte retention, selectivity, and peak shape.

A summary of their key properties is presented in the table below:

PropertyThis compound (ACN)Methanol (MeOH)Impact on Chromatography
Elution Strength StrongerWeakerACN generally leads to shorter retention times.[1] To achieve similar retention times with MeOH, a higher proportion in the mobile phase is required.[3]
Viscosity (in water mixtures) LowerHigherACN generates lower backpressure, which is advantageous for system longevity and allows for higher flow rates.[1][4]
UV Cutoff ~190 nm~205 nmACN is superior for applications requiring low UV wavelength detection due to lower background absorbance and less baseline noise.[5][6]
Selectivity Aprotic, strong dipole-dipole interactionsProtic, hydrogen bonding capabilitiesCan lead to different elution orders and improved separation of certain compounds.[2][3]
Heat of Mixing (with water) Endothermic (cools)Exothermic (heats)ACN mixtures require careful degassing as they can form bubbles upon returning to room temperature.[1][6]
Cost & Availability More expensive, subject to market volatilityLess expensive, widely availableMethanol is a cost-effective alternative.[1][5]

Impact on Peak Shape: A Detailed Comparison

Peak shape is a critical indicator of a successful chromatographic separation. Asymmetrical peaks, characterized by fronting or tailing, can compromise resolution and accurate quantification. The choice between this compound and methanol can significantly influence peak symmetry, largely dependent on the nature of the analyte.

Analyte TypeThis compound (ACN)Methanol (MeOH)Explanation
Neutral, Hydrophobic Compounds Generally yields sharper, more symmetrical peaks.[1]Can sometimes result in broader peaks, especially with polymer-based columns.[1]ACN's higher elution strength and lower viscosity contribute to more efficient mass transfer and sharper peaks for these compounds.
Acidic and Phenolic Compounds Can occasionally cause peak tailing.[1][5]Often improves peak shape and reduces tailing.[1][7]Methanol's hydrogen-bonding ability can effectively shield residual silanols on the silica-based stationary phase, minimizing secondary interactions that lead to tailing of acidic and phenolic analytes.[1]
Basic Compounds Peak shape can be variable; may require mobile phase additives for good symmetry.Can offer improved peak shape due to different interactions.The choice is often analyte-dependent. The protic nature of methanol can sometimes lead to better interactions and peak shape for certain basic compounds.
Polar Compounds Shorter retention times may lead to sharper peaks.Increased retention may be beneficial for resolution, but peak broadening can occur.[8]For very polar compounds, the stronger elution of ACN can be advantageous.

Experimental Protocol: Comparative Analysis of this compound and Methanol

This section outlines a generalized experimental protocol for systematically evaluating the effect of this compound and methanol on the peak shape of a target analyte.

Objective: To compare the peak asymmetry factor and tailing factor for a specific analyte using mobile phases containing either this compound or methanol.

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade this compound, methanol, and water

  • Analytical standard of the target analyte

  • Mobile phase additives (e.g., formic acid, ammonium acetate) if required for analyte stability and ionization.[9]

2. Standard and Sample Preparation:

  • Prepare a stock solution of the analytical standard in a suitable solvent.

  • From the stock solution, prepare a working standard at a known concentration. Crucially, the final diluent for the working standard should be the initial mobile phase composition to be used in the analysis to avoid solvent mismatch effects that can distort peak shape.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard column suitable for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterA common acidic modifier to control pH and improve peak shape for many compounds.
Mobile Phase B1 This compoundThe first organic modifier to be tested.
Mobile Phase B2 MethanolThe second organic modifier to be tested.
Gradient/Isocratic IsocraticAn isocratic elution is simpler for direct comparison of solvent effects on peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure stable and reproducible retention times.
Detection Wavelength λmax of the analyteFor optimal sensitivity.
Injection Volume 5 µLA small injection volume to minimize potential for peak distortion.

4. Experimental Procedure:

  • System Equilibration (this compound):

    • Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B1 (this compound) in a ratio that provides a suitable retention time for the analyte (e.g., 50:50 v/v).

    • Equilibrate the column with this mobile phase until a stable baseline is achieved.

  • Analysis (this compound):

    • Inject the working standard multiple times (n=3) to ensure reproducibility.

    • Record the chromatograms.

  • System Wash and Equilibration (Methanol):

    • Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 isopropanol:water) to remove all traces of this compound.

    • Prepare the methanol-containing mobile phase. To achieve a similar retention time as with this compound, a higher percentage of methanol will likely be needed (e.g., start with a 60:40 v/v ratio of Mobile Phase B2 to Mobile Phase A).[3]

    • Equilibrate the column with the methanol mobile phase until a stable baseline is achieved.

  • Analysis (Methanol):

    • Inject the working standard multiple times (n=3).

    • Record the chromatograms.

5. Data Analysis:

  • For each chromatogram, determine the peak asymmetry factor (As) and tailing factor (Tf) at 10% of the peak height.

  • Calculate the average As and Tf for both the this compound and methanol mobile phases.

  • Compare the results to determine which solvent provides a more symmetrical peak (As and Tf closer to 1.0).

Logical Workflow for Solvent Selection

The choice between this compound and methanol is not always straightforward and often depends on the specific analytical goals. The following diagram illustrates a logical workflow for selecting the appropriate solvent.

Solvent_Selection_Workflow Start Start: Method Development Goal Analyte_Properties Consider Analyte Properties (Polarity, pKa) Start->Analyte_Properties ACN_Choice Initial Choice: this compound Analyte_Properties->ACN_Choice Neutral/Hydrophobic Low UV Detection MeOH_Choice Alternative: Methanol Analyte_Properties->MeOH_Choice Acidic/Phenolic Cost-Sensitive Run_Experiment Run Initial Experiment ACN_Choice->Run_Experiment MeOH_Choice->Run_Experiment Evaluate_Peak_Shape Evaluate Peak Shape (Asymmetry, Tailing) Run_Experiment->Evaluate_Peak_Shape Acceptable_Peak Peak Shape Acceptable? Evaluate_Peak_Shape->Acceptable_Peak Optimize_Method Optimize Method (Gradient, Additives, pH) Acceptable_Peak->Optimize_Method Yes Switch_Solvent Switch to Alternative Solvent Acceptable_Peak->Switch_Solvent No Final_Method Final Method Optimize_Method->Final_Method Switch_Solvent->Run_Experiment

Caption: A workflow diagram for selecting between this compound and methanol.

Conclusion

Both this compound and methanol are valuable organic modifiers in reverse-phase chromatography. This compound often provides faster separations, lower backpressure, and superior UV transparency, making it a common first choice.[1] However, for certain analytes, particularly acidic and phenolic compounds, methanol can offer significant improvements in peak shape by mitigating tailing.[1][7] Ultimately, the optimal choice depends on the specific requirements of the analysis, including the nature of the analyte, desired resolution, sensitivity, and cost considerations. A systematic experimental comparison, as outlined in this guide, is the most reliable approach to determining the ideal solvent for achieving optimal peak shape and robust chromatographic performance.

References

A Comparative Guide: Acetonitrile vs. Acetone as a Greener HPLC Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For decades, acetonitrile (ACN) has been the dominant organic solvent in reversed-phase high-performance liquid chromatography (RP-HPLC) due to its excellent physicochemical properties, including low viscosity and a low UV cutoff. However, growing concerns about its toxicity and environmental impact have prompted researchers to seek greener, more sustainable alternatives. Acetone has emerged as a promising candidate, sharing many favorable characteristics with this compound but boasting a significantly better environmental and safety profile.

This guide provides an objective comparison of this compound and acetone for HPLC applications, supported by experimental data, to help researchers, scientists, and drug development professionals make informed decisions for developing greener analytical methods.

Physicochemical Properties: A Head-to-Head Comparison

The suitability of a solvent for HPLC is determined by its physical and chemical properties. While this compound and acetone share similarities in viscosity and miscibility with water, they differ significantly in other key areas.

PropertyThis compound (ACN)AcetoneSignificance in HPLC
UV Cutoff ~190 nm~330 nm[1]Determines the lowest wavelength at which the solvent can be used with a UV detector without significant absorbance. Acetone's high cutoff is its primary drawback.
Viscosity (at 20°C) 0.37 mPa·s[2]0.33 mPa·s[2]Low viscosity is desirable as it results in lower backpressure in the HPLC system, allowing for higher flow rates. Both solvents perform well in this regard.
Boiling Point 82 °C[3]56 °C[3]A lower boiling point can be advantageous for solvent evaporation during sample preparation but may lead to issues with bubble formation in the HPLC pump.
Density (at 20°C) ~0.786 g/cm³[3][4]~0.79 g/cm³[3]The similar densities of the two solvents mean that mobile phase preparation by volume is comparable.
Elution Strength Similar to AcetoneSimilar to this compoundBoth solvents have comparable elution strengths, meaning they can often be substituted with only minor adjustments to the gradient profile.[5]
Polarity Polar aproticPolar aproticBoth are polar aprotic solvents, making them suitable for reversed-phase chromatography where they are mixed with water.[6][7]

Performance in HPLC Separations

From a performance standpoint, the choice between this compound and acetone is heavily dependent on the type of detector being used.

  • With UV Detectors: this compound is the clear choice. Its low UV cutoff allows for the detection of analytes at low wavelengths (below 220 nm) where many organic molecules absorb. Acetone's high UV cutoff of around 330 nm severely limits its applicability with UV detectors, the most common type in pharmaceutical analysis.[1][2]

  • With Non-UV Detectors: When using alternative detectors such as a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), acetone's performance is statistically similar to this compound's.[2][8] Studies have shown that when substituting this compound with acetone for the analysis of complex plant extracts using a CAD detector, the number of detected peaks and the peak capacity were comparable.[1][2] For peptide analysis using LC-MS, acetone has been shown to be a satisfactory replacement, in some cases even increasing the mass spectral response for certain peptides.[5]

The Green Chemistry Perspective

The primary motivation for replacing this compound with acetone is the significant improvement in safety and environmental impact. Acetone is considered a much "greener" solvent.[1][8]

AspectThis compound (ACN)AcetoneComparison
Toxicity Higher toxicity.[3] Metabolized in the body to produce hydrogen cyanide.[9][10] Chronic exposure can affect the central nervous system, liver, and kidneys.[3]Lower toxicity.[3][11] Classified as a moderately volatile substance with mild to moderate irritation effects upon exposure.[3]Acetone is significantly less hazardous to human health.[3] this compound has been banned in cosmetic products in the European Economic Area since 2000 due to safety concerns.[9]
Environmental Impact Less biodegradable and can persist in aquatic environments.[3] Has a longer atmospheric lifetime and higher potential for greenhouse gas emissions.[3]Readily biodegradable and has a relatively short atmospheric lifetime, reducing its persistence and environmental impact.[3]Acetone is more environmentally friendly, breaking down more easily and contributing less to air pollution.[3]
Safety Highly flammable.[12] Decomposes on contact with acids or steam to produce toxic fumes and flammable vapor.Highly flammable and volatile.[7]Both solvents are flammable and require careful handling, but the toxicity profile of this compound presents a greater overall risk.

Experimental Protocol: Replacing this compound with Acetone

This section details the methodology used in a study to replace this compound with acetone for the liquid chromatographic fingerprinting of a complex plant extract. This protocol demonstrates the practical steps for method transfer.

Source: Adapted from Journal of Separation Science, 2015, 38, 1458-1465.[1][8]

1. HPLC System:

  • An HPLC system equipped with a photodiode array (PDA) detector coupled to a Corona Charged Aerosol Detector (CAD) was used.[8][13]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B (Method 1): this compound.

  • Mobile Phase B (Method 2): Acetone.

  • Gradient Program: The gradient time, temperature, and acid concentration were optimized for each method using a design of experiments approach to maximize the number of detected peaks.[1][8]

  • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

  • Detection:

    • UV detector set at 350 nm.[1]

    • CAD detector with the nebulizer gas pressure set to 35 psi at ambient temperature.[13]

3. Sample Preparation:

  • The plant material was extracted using an appropriate solvent (e.g., ethanol).

  • The resulting extract was filtered through a 0.22 µm filter before injection into the HPLC system.[13]

4. Results Summary:

  • The optimized this compound method resulted in 220 detected peaks.[1]

  • The optimized acetone method resulted in an average of 219 detected peaks.[1]

  • Peak capacities were very similar: 391 for this compound and 384 for acetone.[1]

  • The study concluded that the analytical performance of the two methods was comparable when using the CAD detector, but the acetone method was demonstrably superior when greenness parameters were considered.[1][8]

Visualization of the Solvent Selection Logic

The following diagram illustrates the decision-making process when choosing between this compound and acetone for an HPLC method, highlighting the key trade-offs.

G cluster_0 Objective: Greener HPLC Method cluster_1 Performance Evaluation cluster_2 Green Profile Evaluation Solvent Solvent Choice ACN This compound (Conventional) Solvent->ACN Acetone Acetone (Greener Alternative) Solvent->Acetone ACN_Perf Excellent Performance with UV Detector Low UV Cutoff (~190 nm) Good Separation Efficiency ACN->ACN_Perf Performance ACN_Green Poor Green Profile Higher Toxicity (HCN Metabolite) Environmentally Persistent ACN->ACN_Green Green Profile Acetone_Perf Poor Performance with UV Detector High UV Cutoff (~330 nm) Good Separation with CAD/MS Acetone->Acetone_Perf Performance Acetone_Green Excellent Green Profile Lower Toxicity Readily Biodegradable Acetone->Acetone_Green Green Profile Conclusion Conclusion: Acetone is superior for greenness. Choice is detector-dependent. ACN_Perf->Conclusion Acetone_Perf->Conclusion ACN_Green->Conclusion Acetone_Green->Conclusion

Caption: Logical workflow for selecting an HPLC solvent.

Conclusion

The single most significant barrier to the widespread adoption of acetone is its high UV cutoff, which makes it incompatible with the ubiquitous UV detector for many applications.[1][2] However, for laboratories equipped with mass spectrometry, charged aerosol detectors, or other non-UV-based detectors, switching from this compound to acetone is a practical and effective strategy to make analytical methods significantly greener without compromising separation performance.[2][5] As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, the use of acetone as an HPLC solvent is likely to become increasingly common.

References

Isopropanol as a Viable Alternative to Acetonitrile in Liquid Chromatography During Supply Shortages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals facing acetonitrile supply shortages, isopropanol presents a practical and effective alternative for routine and preparative liquid chromatography. While not a direct drop-in replacement, with appropriate method adjustments, isopropanol can yield comparable, and in some cases, superior separation results. This guide provides an objective comparison of isopropanol and this compound, supported by experimental data and detailed protocols to facilitate a smooth transition.

The recurring global shortages of this compound, a primary solvent in reversed-phase liquid chromatography (RPLC), have highlighted the urgent need for alternative solvents to ensure the continuity of analytical and preparative work.[1][2][3] Isopropanol (IPA) has emerged as a strong candidate due to its miscibility with water, UV transparency at relevant wavelengths, and its classification as a "greener" and less toxic solvent compared to this compound.[4][5] However, the higher viscosity of isopropanol presents a significant challenge, leading to increased backpressure in HPLC and UHPLC systems.[4][6][7] This guide outlines strategies to overcome this limitation and effectively implement isopropanol in your laboratory workflows.

Performance Comparison: Isopropanol vs. This compound

Studies have demonstrated that isopropanol can be a suitable replacement for this compound in various applications, including the analysis of proteins, peptides, and dendrimers.[1][8][9] While this compound is often lauded for its low viscosity and versatile elution properties, isopropanol can offer unique selectivity and, in some instances, improved resolution.[4]

A key consideration when switching to isopropanol is the significant increase in backpressure, which can be up to three times higher than with this compound.[9] This is a direct consequence of isopropanol's higher viscosity.[4][6][7] However, this challenge can be effectively managed by elevating the column temperature. Increasing the temperature reduces the viscosity of the mobile phase, thereby lowering the backpressure to manageable levels.[4][7]

Quantitative Data Summary

The following tables summarize the key performance differences observed in experimental studies.

Table 1: System Backpressure Comparison

Organic SolventTemperature (°C)Approximate System Pressure (psi)
This compound40~4,000
This compound80~3,200
Isopropanol40~11,000
Isopropanol80~8,800

Data adapted from studies on an ACQUITY UPLC system, demonstrating the effect of solvent and temperature on backpressure. The relative pressure differences are applicable across different HPLC/UPLC systems.[9]

Table 2: Chromatographic Performance Comparison for a Standard Protein Mixture

Organic SolventPeak ShapeResolutionElution Time
This compoundGoodGoodStandard
IsopropanolGoodGood (some proteins showed reduced resolution)Shorter
MethanolWide, AsymmetricalPoorLonger
EthanolReasonableGoodLonger

Observations from the reversed-phase separation of a standard protein mixture. Isopropanol demonstrated good performance, with the added benefit of faster elution due to its greater elutropic strength.[9]

Experimental Protocols

To facilitate the adoption of isopropanol, detailed methodologies from successful studies are provided below.

Protocol 1: UPLC Analysis of G5 PAMAM Dendrimers

This protocol was developed to characterize G5 PAMAM dendrimers and their conjugates, demonstrating the successful replacement of this compound with isopropanol.[1]

Instrumentation: Waters ACQUITY UPLC Peptide Mapping System with a photodiode array detector.[10]

Columns:

  • This compound Method: Waters ACQUITY BEH C4 column (100 x 2.1 mm, 1.7 µm)[10]

  • Isopropanol Method: Waters ACQUITY BEH C4 column (100 x 2.1 mm, 1.7 µm)[10]

Mobile Phases:

  • Mobile Phase A: 0.14% (w/v) Trifluoroacetic acid (TFA) in water[10]

  • Mobile Phase B (this compound): 0.14% (w/v) TFA in this compound[10]

  • Mobile Phase B (Isopropanol): 0.14% (w/v) TFA in isopropanol[10]

Gradient Program:

  • Initial: 1% Mobile Phase B

  • 0-13.40 min: Linear gradient to 80% Mobile Phase B

  • 13.40-14.40 min: Return to initial conditions (1% Mobile Phase B)

Flow Rate: 0.208 mL/min[10] Column Temperature: 35 °C[10] Injection Volume: 3 µL[10]

Protocol 2: Analytical and Preparative RP-HPLC with Isopropanol

This methodology was developed by Novartis to replace this compound with isopropanol in both analytical and preparative reverse-phase chromatography, emphasizing a "greener" approach.[4]

Analytical UHPLC-MS:

  • System: Waters Acquity UHPLC Binary system with PDA and SQ Mass Spec detectors[7]

  • Column: Waters Cortecs C18 (50 x 2.1 mm, 2.7 µm)[7]

  • Mobile Phase A: Water + 0.05% Formic Acid + 3.75 mM Ammonium Acetate[4]

  • Mobile Phase B: Isopropanol + 0.05% Formic Acid[4]

  • Gradient: 5% to 98% Mobile Phase B

  • Flow Rate: 1 mL/min[7]

  • Column Temperature: 80°C[4][7]

Preparative RP-HPLC:

  • System: Waters Autolynx LC-MS[7]

  • Column: Waters Cortecs C18 (50 x 50 mm, 2.7 µm)[7]

  • Mobile Phase A: Water + 0.2% Formic Acid

  • Mobile Phase B: Isopropanol

  • Flow Rate: 140 mL/min[7]

  • Column Temperature: 50°C[7]

Visualizing the Workflow and Logic

To better understand the decision-making process and experimental flow, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_results Data Evaluation start This compound Shortage Identified prep_solvents Prepare Mobile Phases: A: Aqueous Buffer B: this compound or Isopropanol start->prep_solvents prep_samples Prepare Analyte Samples start->prep_samples hplc_system HPLC/UPLC System prep_solvents->hplc_system prep_samples->hplc_system column Select Appropriate Column hplc_system->column method_dev Method Development: - Gradient Optimization - Temperature Adjustment column->method_dev run_analysis Execute Chromatographic Run method_dev->run_analysis data_acq Data Acquisition run_analysis->data_acq compare_data Compare Chromatograms: - Retention Time - Peak Shape - Resolution data_acq->compare_data eval_pressure Evaluate System Backpressure data_acq->eval_pressure decision Decision: Is Isopropanol a Suitable Alternative? compare_data->decision eval_pressure->decision

Caption: Workflow for evaluating isopropanol as an this compound alternative.

Logical_Relationship cluster_problem Problem cluster_alternative Alternative Solvent cluster_challenge Primary Challenge cluster_consequence Direct Consequence cluster_solution Solution cluster_outcome Outcome acetonitrile_shortage This compound Supply Shortage isopropanol Isopropanol (IPA) acetonitrile_shortage->isopropanol high_viscosity Higher Viscosity isopropanol->high_viscosity high_backpressure Increased System Backpressure high_viscosity->high_backpressure elevated_temp Elevated Column Temperature high_backpressure->elevated_temp reduced_viscosity Reduced Viscosity elevated_temp->reduced_viscosity reduced_pressure Lowered Backpressure reduced_viscosity->reduced_pressure comparable_performance Comparable or Improved Chromatographic Performance reduced_pressure->comparable_performance

References

Acetonitrile vs. Methanol: A Comparative Guide on Elution Strength and Viscosity in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC), the choice of mobile phase is a critical determinant of separation efficiency, analysis time, and overall data quality. Acetonitrile (ACN) and methanol (MeOH) are the two most ubiquitously employed organic modifiers in reversed-phase HPLC. This guide provides an objective comparison of their elution strength and viscosity, supported by experimental data and detailed methodologies, to aid in the rational selection and optimization of mobile phase conditions.

Elution Strength: A Comparative Analysis

Elution strength in reversed-phase HPLC refers to the ability of the mobile phase to elute analytes from the non-polar stationary phase. A solvent with higher elution strength will result in shorter retention times. Generally, this compound exhibits a higher elution strength than methanol when mixed with water.[1][2] This means that for a given concentration of organic modifier, this compound will typically elute compounds faster than methanol.

The difference in elution strength is attributed to the distinct chemical properties of the two solvents. Methanol is a polar, protic solvent capable of hydrogen bonding, while this compound is a polar, aprotic solvent with a strong dipole moment.[2] In reversed-phase chromatography, the less polar this compound interacts more strongly with the non-polar stationary phase, leading to a greater competitive displacement of analytes and thus, a stronger elution.[3]

However, it is important to note that the relative elution strength can be dependent on the specific analytes and the concentration of the organic modifier. For instance, in highly aqueous mobile phases, the difference in elution strength between this compound and methanol is more pronounced.[1] Conversely, at very high organic concentrations (close to 100%), methanol can sometimes exhibit a higher elution strength for certain non-polar compounds.[1]

Data Presentation: Elution Strength Comparison

To achieve approximately the same retention time when switching from an this compound-based mobile phase to a methanol-based one, a higher concentration of methanol is typically required. The following table provides an estimated equivalence of solvent strength for this compound/water and methanol/water mixtures.

This compound / Water (% v/v)Equivalent Methanol / Water (% v/v)
10 / 90~20 / 80
20 / 80~30 / 70
30 / 70~40 / 60
40 / 60~50 / 50
50 / 50~60 / 40
60 / 40~70 / 30
70 / 30~80 / 20
80 / 20~90 / 10
90 / 10~95 / 5

Note: These are approximate values and the optimal composition may vary depending on the specific analytes and stationary phase.

Viscosity and its Impact on Backpressure

The viscosity of the mobile phase is a crucial parameter that directly influences the backpressure of the HPLC system. Lower viscosity mobile phases are generally preferred as they generate lower backpressure, leading to longer column lifetime and better performance of the pumping system.[2]

This compound and its aqueous mixtures have a significantly lower viscosity compared to methanol and its aqueous mixtures.[2] The viscosity of methanol-water mixtures exhibits a maximum at approximately 40-50% methanol, leading to a substantial increase in backpressure in this range. In contrast, the viscosity of this compound-water mixtures shows a much less pronounced maximum.[1][4]

Data Presentation: Viscosity Comparison

The following table summarizes the approximate viscosities of this compound-water and methanol-water mixtures at ambient temperature.

Organic Modifier (% v/v)This compound / Water Viscosity (cP)Methanol / Water Viscosity (cP)
00.890.89
100.981.25
201.051.55
301.081.70
401.061.75
501.001.65
600.911.50
700.811.30
800.691.05
900.560.80
1000.370.55

Note: These are approximate values and can vary with temperature and pressure.

Experimental Protocols

Experimental Protocol for Comparing Mobile Phase Performance in HPLC

Objective: To compare the elution strength and backpressure of this compound-water and methanol-water mobile phases for a specific analyte or mixture.

Materials:

  • HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade this compound, methanol, and water

  • Analyte standard(s)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm membrane filters for solvent filtration

Procedure:

  • Mobile Phase Preparation:

    • Prepare a series of this compound-water and methanol-water mobile phases at various volume/volume percentages (e.g., 30%, 40%, 50%, 60%, 70% organic modifier).

    • Filter each mobile phase through a 0.45 µm membrane filter to remove particulate matter.

    • Degas each mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or an inline degasser).

  • Standard Solution Preparation:

    • Prepare a stock solution of the analyte standard in a suitable solvent (e.g., methanol or this compound).

    • Prepare a working standard solution by diluting the stock solution to a known concentration with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength to the absorbance maximum of the analyte.

    • Set the injection volume (e.g., 10 µL).

  • Analysis:

    • Equilibrate the column with the first mobile phase composition until a stable baseline is achieved.

    • Inject the working standard solution and record the chromatogram. Note the retention time of the analyte and the system backpressure.

    • Repeat the injection at least twice to ensure reproducibility.

    • Flush the column with a strong solvent (e.g., 100% this compound) and then equilibrate with the next mobile phase composition.

    • Repeat the analysis for all prepared mobile phases, for both this compound and methanol.

  • Data Analysis:

    • For each mobile phase, calculate the average retention time and backpressure.

    • Plot retention time versus the percentage of organic modifier for both this compound and methanol to compare their elution strengths.

    • Plot backpressure versus the percentage of organic modifier for both solvents to compare their viscosity effects.

Experimental Protocol for Viscosity Measurement using an Ostwald Viscometer

Objective: To determine and compare the viscosity of this compound-water and methanol-water mixtures.

Materials:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes and volumetric flasks

  • HPLC-grade this compound, methanol, and deionized water

  • Pycnometer or density meter

Procedure:

  • Preparation of Solvent Mixtures:

    • Prepare a series of this compound-water and methanol-water mixtures at various volume/volume percentages.

  • Density Measurement:

    • Determine the density of each solvent mixture using a pycnometer or density meter at the desired temperature.

  • Viscometer Preparation:

    • Clean the Ostwald viscometer thoroughly with a suitable solvent (e.g., chromic acid followed by deionized water and acetone) and dry it completely.

  • Measurement with Reference Liquid (Water):

    • Pipette a known volume of deionized water into the larger bulb of the viscometer.

    • Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15 minutes.

    • Using a pipette bulb, draw the water up into the other arm until the meniscus is above the upper mark.

    • Release the suction and start the stopwatch precisely when the meniscus passes the upper mark.

    • Stop the stopwatch precisely when the meniscus passes the lower mark.

    • Repeat this measurement at least three times and calculate the average flow time (t_water).

  • Measurement with Sample Mixtures:

    • Empty and dry the viscometer.

    • Rinse the viscometer with a small amount of the first solvent mixture to be tested.

    • Fill the viscometer with the solvent mixture and repeat the measurement process as described in step 4 to obtain the average flow time (t_sample).

    • Repeat this procedure for all prepared solvent mixtures.

  • Calculation of Viscosity:

    • The viscosity (η_sample) of each mixture can be calculated using the following formula: η_sample = (ρ_sample * t_sample) / (ρ_water * t_water) * η_water where:

      • ρ_sample is the density of the sample mixture

      • t_sample is the average flow time of the sample mixture

      • ρ_water is the density of water at the measurement temperature

      • t_water is the average flow time of water

      • η_water is the known viscosity of water at the measurement temperature

Visualizations

Elution_Strength_Viscosity_Relationship cluster_properties Solvent Properties cluster_performance Chromatographic Performance This compound This compound Elution_Strength Elution Strength This compound->Elution_Strength Higher Viscosity Viscosity This compound->Viscosity Lower Methanol Methanol Methanol->Elution_Strength Lower Methanol->Viscosity Higher Retention_Time Retention Time Elution_Strength->Retention_Time Inversely Proportional Backpressure Backpressure Viscosity->Backpressure Directly Proportional

Caption: Relationship between solvent properties and chromatographic performance.

Experimental_Workflow start Start: Define Analytes and Column prep Prepare Mobile Phase Mixtures (ACN/Water & MeOH/Water) start->prep hplc HPLC Analysis (Inject Standard, Record RT & Pressure) prep->hplc HPLC System viscosity Viscosity Measurement (Ostwald Viscometer) prep->viscosity Viscometer data Data Analysis & Comparison hplc->data viscosity->data conclusion Conclusion: Select Optimal Solvent data->conclusion

Caption: Workflow for comparing this compound and methanol performance.

References

Acetonitrile's Superior UV Transparency: A Comparative Guide for Spectroscopic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on UV spectroscopy, the choice of solvent is paramount to acquiring accurate and reliable data. Acetonitrile stands out as a preferred solvent due to its low UV absorbance at short wavelengths, a critical characteristic for the analysis of a wide range of compounds. This guide provides a detailed comparison of the UV absorbance properties of this compound against other common laboratory solvents, supported by experimental data and protocols.

This compound's desirable UV transparency is quantified by its low UV cutoff wavelength. The UV cutoff is the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to 1 Absorbance Unit (AU) when measured against a reference of purified water.[1][2][3][4] A lower UV cutoff indicates that the solvent absorbs less UV light at shorter wavelengths, providing a wider spectral window for analysis. This compound exhibits a UV cutoff of 190 nm, making it one of the most transparent common solvents in the far-UV region.[1][3][5] This property is particularly advantageous for High-Performance Liquid Chromatography (HPLC) and other spectroscopic applications where analytes exhibit maximum absorbance at lower wavelengths.

Comparative Analysis of UV Cutoff Wavelengths

The selection of an appropriate solvent is a critical step in spectroscopic analysis. A solvent with a high UV cutoff can interfere with the measurement of the analyte by absorbing in the same region, leading to inaccurate quantification and distorted spectral data. The following table provides a comparative summary of the UV cutoff wavelengths for this compound and other frequently used solvents.

SolventUV Cutoff Wavelength (nm)
This compound 190 [1][3][5]
Water190[1][3]
Pentane190[1][3]
Hexane195[1][2]
Cyclohexane200[1][2]
Methanol205[1][2][6]
Isopropanol205[1][6]
Ethanol210[1][2][6]
Dichloromethane233[1][2]
Chloroform245[1][2]
Toluene284[1]
Acetone330[1][6]

This data represents typical values and may vary slightly between different grades and manufacturers of the solvent.

Experimental Protocol for Determining UV Cutoff Wavelength

A precise and consistent methodology is crucial for determining the UV cutoff wavelength of a solvent. The following protocol outlines the standard procedure using a dual-beam UV-Vis spectrophotometer.

Objective: To measure the UV absorbance spectrum of a solvent and determine its UV cutoff wavelength.

Materials:

  • Dual-beam UV-Vis Spectrophotometer

  • Two matched 1 cm path length quartz cuvettes

  • High-purity (e.g., HPLC or spectroscopic grade) water as the reference solvent

  • The solvent to be tested (e.g., this compound)

Procedure:

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize according to the manufacturer's instructions. This typically takes 15-30 minutes.

    • Set the wavelength range for the scan, for example, from 400 nm down to 180 nm.

  • Cuvette Preparation:

    • Thoroughly clean the quartz cuvettes with a suitable solvent and rinse them with the reference solvent (high-purity water).

    • Ensure the optical surfaces of the cuvettes are clean and free of fingerprints or residues by wiping them with a lint-free cloth.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with high-purity water.

    • Place the cuvettes in the respective sample and reference holders of the spectrophotometer.

    • Perform a baseline correction or "auto zero" function. This will subtract any absorbance from the cuvettes and the reference solvent, establishing a zero-absorbance baseline across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it two to three times with the solvent to be tested (e.g., this compound).

    • Fill the sample cuvette with the test solvent and place it back into the sample holder. The reference cuvette containing water remains in the reference holder.

    • Initiate the wavelength scan. The spectrophotometer will measure the absorbance of the test solvent relative to the water reference at each wavelength.

  • Determination of UV Cutoff:

    • Analyze the resulting UV absorbance spectrum.

    • The UV cutoff wavelength is the wavelength at which the absorbance of the solvent reaches 1 AU.[1][2][3][4][6]

Solvent Selection Workflow for UV Spectroscopy

The choice of a suitable solvent is a critical decision in UV spectroscopy that directly impacts the quality of the analytical results. The following diagram illustrates a logical workflow for selecting an appropriate solvent based on its UV absorbance properties.

G cluster_0 Solvent Selection Workflow A Define Analyte's Expected λmax (Wavelength of Maximum Absorbance) B Consult Solvent UV Cutoff Table A->B C Is Solvent UV Cutoff < Expected λmax? B->C D Consider Solvent Polarity and Analyte Solubility C->D Yes G Choose an Alternative Solvent C->G No E Is Analyte Soluble? D->E F Select Solvent E->F Yes E->G No

Caption: Workflow for selecting a suitable solvent for UV spectroscopy.

References

Acetonitrile vs. Methanol in HPLC: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on selecting the optimal organic solvent for High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of acetonitrile and methanol, supported by experimental data and protocols to inform method development and optimization.

In the realm of analytical chemistry, particularly in pharmaceutical and drug development, the choice of organic solvent in reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a critical decision that impacts method performance, cost, and efficiency. This compound (ACN) and methanol (MeOH) are the two most predominantly used organic modifiers. This guide presents a thorough cost-benefit analysis of these solvents, summarizing their key characteristics, performance differences, and economic implications to aid researchers in making informed decisions.

Performance Characteristics: A Head-to-Head Comparison

The selection between this compound and methanol hinges on a variety of their physicochemical properties which directly influence chromatographic outcomes such as selectivity, resolution, and peak shape.

Key Performance Parameters:

PropertyThis compound (ACN)Methanol (MeOH)Significance in HPLC
Elution Strength Generally higherGenerally lowerACN typically leads to shorter retention times and faster separations.[1]
UV Cutoff ~190 nm~205 nmACN is superior for low-wavelength UV detection, providing a more stable baseline and lower noise.[2][3][4]
Viscosity (of water mixtures) LowerHigherACN generates lower backpressure, which is beneficial for instrument longevity and allows for faster flow rates.[1][2][5]
Selectivity Aprotic, strong dipole momentProtic, capable of hydrogen bondingDifferences in polarity can lead to altered elution orders and improved separation of certain compounds.[1]
Peak Shape Generally produces sharper peaksCan cause broader peaks, but may reduce tailing for some acidic/phenolic compounds.[1][2]
Safety More toxic (metabolizes to cyanide)Less toxicMethanol is considered a safer option for routine laboratory use.[2]

Economic and Practical Considerations

Beyond performance, the cost and practical handling of these solvents are significant factors in their selection.

ConsiderationThis compound (ACN)Methanol (MeOH)Impact on Laboratory Operations
Cost Significantly more expensiveMore economicalThe price of ACN can fluctuate and is a major consideration for high-throughput labs.[2]
Mobile Phase Preparation Endothermic mixing with water (absorbs heat), can lead to bubble formation if not equilibrated.[1]Exothermic mixing with water (releases heat), aiding in degassing.[1]Methanol is generally easier to prepare for mobile phases.
Solubility of Buffers Can cause precipitation of some buffer salts at high organic concentrations.Generally better solubility for buffer salts.Methanol is often preferred when using high concentrations of buffer salts.

Experimental Protocol: Comparative Analysis of this compound and Methanol

To provide a practical framework for evaluating these solvents, the following experimental protocol outlines a systematic approach to compare their performance for a given analytical method.

Objective: To compare the chromatographic performance of this compound and methanol as the organic modifier in a reverse-phase HPLC method.

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade this compound, methanol, and water

  • Analytical standards of interest (e.g., a mixture of caffeine and salicylic acid)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Standard Solution Preparation:

  • Prepare a stock solution of the analytical standards in a 50:50 mixture of methanol and water.

  • Prepare a working standard solution by diluting the stock solution to a suitable concentration for UV detection.

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): HPLC-grade water (can be buffered if necessary for the analytes).

  • Mobile Phase B1 (this compound): 100% HPLC-grade this compound.

  • Mobile Phase B2 (Methanol): 100% HPLC-grade methanol.

  • Degas all mobile phases before use.

4. Chromatographic Conditions (Isocratic Elution Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Set to the λmax of one of the key analytes.

  • Run 1 (this compound): Mobile phase composition of 40% Mobile Phase B1 and 60% Mobile Phase A.

  • Run 2 (Methanol): Mobile phase composition of 50% Mobile Phase B2 and 50% Mobile Phase A (adjust percentage to achieve similar retention times as with this compound).

5. System Suitability Testing:

  • Before each set of analyses, perform a system suitability test by injecting the working standard solution five times.

  • Evaluate the following parameters:

    • Repeatability: Relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Theoretical Plates: Should meet the column manufacturer's specifications.

6. Data Analysis and Comparison:

  • For each solvent, record the retention time, peak area, peak width, and tailing factor for each analyte.

  • Calculate the resolution between critical peak pairs.

  • Compare the backpressure generated by each mobile phase.

  • Evaluate the baseline noise and stability.

7. Gradient Elution (Optional):

  • For complex mixtures, a gradient elution can be developed. A typical starting point is a linear gradient from 5% to 95% of the organic modifier over 20 minutes. The gradient profile can then be optimized for each solvent.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Standard_Prep Prepare Standard Solution SST System Suitability Testing Standard_Prep->SST Mobile_Phase_Prep Prepare Mobile Phases (ACN & MeOH) ACN_Run HPLC Run with This compound Mobile_Phase_Prep->ACN_Run MeOH_Run HPLC Run with Methanol Mobile_Phase_Prep->MeOH_Run SST->ACN_Run SST->MeOH_Run Data_Collection Collect Data: Retention Time, Peak Area, Backpressure ACN_Run->Data_Collection MeOH_Run->Data_Collection Comparison Compare Performance: Resolution, Peak Shape, Efficiency Data_Collection->Comparison

Fig. 1: Experimental workflow for comparing this compound and methanol in HPLC.

Logical Framework for Solvent Selection

The decision-making process for choosing between this compound and methanol can be visualized as a logical flow, weighing the trade-offs between performance and cost.

Solvent_Selection_Logic Start Start: Method Development Performance High Performance Needed? (Low UV, High Throughput) Start->Performance Cost Is Cost a Major Constraint? Performance->Cost No ACN Choose this compound Performance->ACN Yes MeOH Choose Methanol Cost->MeOH Yes Evaluate_MeOH Evaluate Methanol Performance Cost->Evaluate_MeOH No Acceptable Performance Acceptable? Evaluate_MeOH->Acceptable Acceptable->ACN No Acceptable->MeOH Yes

Fig. 2: Decision-making flowchart for HPLC solvent selection.

Conclusion

The choice between this compound and methanol in HPLC is not always straightforward and depends on the specific requirements of the analytical method. This compound is often the superior choice for high-performance applications, offering lower UV absorbance, lower backpressure, and generally sharper peaks, which are critical for high-sensitivity and high-throughput analyses.[1][2] However, these advantages come at a significantly higher cost.

Methanol presents a more economical and safer alternative that can provide adequate to excellent performance for many applications.[2] Its different selectivity can sometimes be advantageous in separating compounds that are poorly resolved with this compound. Ultimately, a thorough cost-benefit analysis, guided by experimental evaluation as outlined in this guide, will enable researchers to select the most appropriate solvent that balances analytical performance with budgetary and practical constraints.

References

Performance differences between HPLC and spectroscopy grade acetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can significantly impact the accuracy, sensitivity, and reliability of analytical results. Acetonitrile is a ubiquitous solvent in analytical laboratories, favored for its unique properties in both High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[1] However, the performance differences between HPLC and spectroscopy grades of this compound are a critical consideration. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate grade for your specific application.

Core Differences and Their Implications

The primary distinction between HPLC and spectroscopy grade this compound lies in the stringency of their purification processes and the subsequent specifications for key impurities. While both grades are of high purity, HPLC grade solvents undergo additional purification steps and testing to ensure their suitability for the demanding requirements of modern chromatographic systems.[2]

HPLC Grade this compound is specifically manufactured and tested to minimize impurities that can interfere with HPLC analysis. These include UV-absorbing compounds, particulate matter, and substances that can cause baseline drift or ghost peaks in gradient elution.[1][3][4]

Spectroscopy Grade (or UV Grade) this compound is purified to ensure low background absorbance in the ultraviolet (and visible) spectrum. This is crucial for spectroscopic measurements where the solvent's own absorbance could mask the signal from the analyte.[5]

In practice, the specifications for HPLC grade often meet or exceed those for spectroscopy grade, making it suitable for both applications. However, relying on a spectroscopy grade solvent for sensitive HPLC work, especially gradient analysis, can introduce variability and compromise results.[4]

Performance Parameters: A Quantitative Comparison

The suitability of this compound for HPLC and spectroscopy is determined by several key performance parameters. The following table summarizes the typical specifications for a high-quality HPLC grade this compound, which would also be suitable for most spectroscopic applications.

ParameterSpecificationTypical ResultImportance in HPLC & Spectroscopy
Assay (Purity by GC) ≥ 99.9%99.98%Ensures the solvent is predominantly this compound, minimizing the presence of other organic compounds that could interfere with analysis.[6]
UV Absorbance (at 190 nm) ≤ 1.00 AU0.82 AUCritical for HPLC with UV detection at low wavelengths. High absorbance increases baseline noise and reduces sensitivity.[1]
UV Absorbance (at 200 nm) ≤ 0.05 AU0.04 AULow absorbance in this region is vital for the analysis of many organic molecules.[6]
UV Absorbance (at 254 nm) ≤ 0.005 AU< 0.005 AUA common wavelength for UV detection; low absorbance ensures a stable baseline.[6]
Water Content (by Karl Fischer) ≤ 0.02%0.001%High water content can affect chromatographic selectivity and retention times in reversed-phase HPLC.[7][8]
Residue after Evaporation ≤ 1 ppm0.1 ppmNon-volatile impurities can accumulate in the HPLC system, leading to column contamination and blockages.[6]
Titrable Acid ≤ 0.008 meq/g0.0007 meq/gAcidic impurities can affect the ionization of analytes and the stability of the stationary phase.[6][7]
Titrable Base ≤ 0.0006 meq/g0.00001 meq/gBasic impurities can cause similar interference as acidic ones, affecting peak shape and retention.[6][7]
LC Gradient Elution Suitability (at 210 nm) ≤ 5 mAU< 5 mAUThis test ensures a stable baseline during gradient elution, where the changing solvent composition can cause shifts if impurities are present.[6]

Note: Specifications and typical results are compiled from various manufacturers' technical data sheets for HPLC grade this compound.[5][6][7][8]

The Impact of Impurities on Analytical Performance

The stringent specifications for HPLC grade this compound are in place to mitigate the detrimental effects of impurities on analytical data.

  • UV-Absorbing Impurities: These are the most critical impurities for both HPLC-UV and spectroscopy. In HPLC, they contribute to high background noise, baseline drift (especially in gradient elution), and the appearance of "ghost peaks," which can be mistaken for analytes.[3][9] In spectroscopy, these impurities can lead to an overestimation of the analyte's absorbance.

  • Water Content: In reversed-phase HPLC, the mobile phase is typically a mixture of water and an organic solvent like this compound. Variations in the water content of the neat this compound can alter the polarity of the mobile phase, leading to shifts in retention times and poor reproducibility.

  • Non-Volatile Residue: These impurities can build up on the HPLC column frit, the column itself, or in the detector flow cell. This can lead to increased backpressure, peak tailing, and a general decline in system performance.[1]

The logical relationship between solvent purity and analytical performance is illustrated in the following diagram.

cluster_Purity Solvent Purity Parameters cluster_Performance Analytical Performance Outcomes P1 Low UV Absorbance O1 Stable & Low Baseline P1->O1 O2 High Sensitivity P1->O2 O4 Absence of Ghost Peaks P1->O4 P2 Low Water Content O3 Reproducible Retention Times P2->O3 P3 Low Non-Volatile Residue O5 Extended Column Lifespan P3->O5 P4 High Assay (Purity) O6 Accurate Quantification P4->O6 O1->O2 O3->O6 O4->O6

Impact of this compound Purity on Analytical Performance.

Experimental Protocols for Quality Assessment

To ensure that a batch of this compound meets the required specifications, several key experiments are performed. The methodologies for these tests are often based on standards set by organizations like the American Chemical Society (ACS).[1][3]

Purity Assay by Gas Chromatography (GC)

This method determines the percentage of this compound in the solvent and identifies any volatile organic impurities.

  • Principle: The sample is vaporized and injected into a gas chromatograph. Components are separated based on their boiling points and interaction with the stationary phase of the GC column. A detector, often a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), measures the amount of each component.[9][10]

  • Instrumentation: Gas chromatograph with a suitable capillary column (e.g., methyl silicone or bonded cross-linked polyethylene glycol) and a detector.[9][10]

  • Procedure:

    • Prepare calibration standards of known this compound concentration.

    • Inject a known volume of the this compound sample into the GC.

    • Run the sample through the programmed temperature gradient.

    • Measure the area under all peaks detected.

    • Calculate the this compound content in area percent, correcting for water content.[3]

UV Absorbance by UV-Vis Spectrophotometry

This test measures the absorbance of the solvent at specific wavelengths to quantify UV-absorbing impurities.

  • Principle: Based on Beer-Lambert law, the absorbance of a sample is directly proportional to the concentration of absorbing species. The UV absorbance of the this compound sample is measured against a reference of high-purity water.[11]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Use a pair of matched 1 cm quartz cells.

    • Fill both the sample and reference cells with high-purity water and record a baseline.

    • Empty the sample cell, rinse with the this compound sample, and then fill it with the sample.

    • Measure the absorbance at specified wavelengths (e.g., 190 nm, 200 nm, 220 nm, 254 nm).[3]

Water Content by Karl Fischer Titration

This is the standard method for quantifying trace amounts of water in a solvent.

  • Principle: The Karl Fischer reaction is a coulometric or volumetric titration based on the reaction of iodine with water in the presence of sulfur dioxide and a base in an alcohol solvent.[12][13]

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Procedure (Volumetric):

    • The titration vessel is pre-titrated with the Karl Fischer reagent to a stable endpoint, consuming any ambient moisture.

    • A known weight or volume of the this compound sample is injected into the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

    • The volume of reagent used is proportional to the water content in the sample.[12][14]

Residue after Evaporation

This gravimetric method determines the amount of non-volatile impurities.

  • Principle: A known volume of the solvent is evaporated, and the mass of the remaining residue is measured.

  • Instrumentation: A steam bath or hot plate, an analytical balance, and a drying oven.

  • Procedure:

    • A tared evaporating dish is used.

    • A specified volume of this compound (e.g., 50 mL) is placed in the dish.[3]

    • The solvent is evaporated to dryness on a steam bath in a fume hood.

    • The dish with the residue is then dried in an oven at 105°C for a set period (e.g., 30 minutes).[3][15]

    • After cooling in a desiccator, the dish is reweighed. The difference in mass represents the non-volatile residue.

The workflow for these quality control tests is summarized in the diagram below.

cluster_workflow This compound Quality Control Workflow cluster_tests Analytical Tests cluster_results Performance Parameters Measured Sample This compound Sample GC Gas Chromatography Sample->GC UV UV-Vis Spectrophotometry Sample->UV KF Karl Fischer Titration Sample->KF ROE Residue on Evaporation Sample->ROE Assay Purity (Assay) GC->Assay Absorbance UV Absorbance UV->Absorbance Water Water Content KF->Water Residue Non-Volatile Residue ROE->Residue Spec Compare to Specifications Assay->Spec Absorbance->Spec Water->Spec Residue->Spec Pass Pass Spec->Pass Meets Specs Fail Fail Spec->Fail Does Not Meet Specs

Workflow for this compound Quality Control Testing.

Conclusion

While both HPLC and spectroscopy grade this compound are high-purity solvents, the HPLC grade is subject to more rigorous testing to ensure minimal interference in sensitive chromatographic applications. The key performance differences are found in the levels of UV-absorbing impurities, water content, and non-volatile residue. For routine spectroscopic measurements where the solvent background can be easily subtracted, a high-quality spectroscopy grade may be sufficient. However, for demanding HPLC applications, particularly those involving gradient elution and low-wavelength UV detection, the use of HPLC grade this compound is essential to ensure a stable baseline, high sensitivity, and reproducible results. Investing in the appropriate grade of solvent is a critical step in generating high-quality, reliable analytical data.

References

Switching Solvents: A Comparative Guide to Validating Acetonitrile Alternatives in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), acetonitrile has long been a dominant organic modifier in mobile phases. Its low viscosity, low UV cutoff, and excellent elution strength make it a versatile solvent for a wide range of separations. However, concerns over cost, potential supply chain volatility, and its classification as a hazardous substance have driven the search for viable, greener alternatives. This guide provides a comprehensive comparison of common alternatives to this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in validating a switch in their methods.

The primary alternatives discussed include methanol, isopropanol, and propylene carbonate, each presenting a unique set of properties that can impact chromatographic performance. The transition from a well-established this compound-based method to one using an alternative solvent requires careful validation to ensure that key performance indicators such as resolution, selectivity, and efficiency are not compromised.

Comparative Performance of this compound and Its Alternatives

The choice of an alternative solvent hinges on a variety of factors, including the properties of the analytes, the desired separation mechanism, and the detection method. Below is a summary of the key physical and chromatographic properties of this compound and its common replacements.

PropertyThis compoundMethanolIsopropanolPropylene Carbonate
Elution Strength Strong[1][2]Weaker than ACN[3]-Similar to ACN[4]
UV Cutoff (nm) ~190[5][6]~205-210[5][6]~205[7]-
Viscosity (cP at 20°C) 0.37[6]0.602.32.53
Back Pressure Low[1][8]Higher than ACN[1][8][9]Significantly higher than ACN[10]-
Toxicity Toxic[6][11]Less toxic than ACN[2][3]Less toxic than ACNEnvironmentally benign[4]
Biodegradability ---Biodegradable[12][13]

Experimental Data: Head-to-Head Comparisons

Validation of an alternative solvent requires a direct comparison of the chromatographic results obtained with the original this compound-based method. The following tables summarize quantitative data from studies where this compound was replaced with an alternative solvent for the analysis of specific pharmaceutical compounds.

Case Study 1: Alprazolam and Sertraline Analysis

In a study comparing this compound with a mixture of propylene carbonate and methanol (Solvent-X) for the simultaneous estimation of Alprazolam and Sertraline, the following validation parameters were reported.[12][13]

Validation ParameterThis compound MethodPropylene Carbonate:Methanol (60:40) Method
Linearity (r²) Alprazolam: 0.999, Sertraline: 0.999Alprazolam: 0.999, Sertraline: 0.999
Accuracy (% Recovery) Alprazolam: 99.5-100.8%, Sertraline: 99.2-100.5%Alprazolam: 99.8-101.2%, Sertraline: 99.5-101.0%
Precision (%RSD) Alprazolam: <2%, Sertraline: <2%Alprazolam: <2%, Sertraline: <2%
Limit of Detection (µg/mL) Alprazolam: 0.1, Sertraline: 0.5Alprazolam: 0.1, Sertraline: 0.5
Limit of Quantitation (µg/mL) Alprazolam: 0.3, Sertraline: 1.5Alprazolam: 0.3, Sertraline: 1.5

The results indicate that the method using the propylene carbonate and methanol mixture is rapid, reproducible, and precise, meeting the acceptance criteria set by the International Conference on Harmonisation (ICH).[12][13]

Experimental Protocols

A successful transition to an alternative solvent requires a systematic approach to method validation. Below is a generalized protocol for validating a switch from this compound.

Protocol 1: General Method Validation for this compound Substitution
  • Initial Method Adaptation:

    • Based on the properties of the alternative solvent, make initial adjustments to the gradient profile and flow rate. For instance, when switching to the more viscous isopropanol, reducing the flow rate may be necessary to manage back pressure.[10][14]

    • For methanol, which is a weaker solvent, you may need to increase the proportion of the organic modifier to achieve similar retention times as this compound.[3] A nomogram can be used to estimate the equivalent concentration of the new solvent.[15]

  • System Suitability Testing:

    • Inject a standard mixture to evaluate system suitability parameters such as theoretical plates, tailing factor, and resolution between critical pairs.

    • Compare these parameters to those obtained with the original this compound method.

  • Validation According to ICH Guidelines:

    • Specificity: Analyze placebo and spiked samples to ensure no interference from excipients.

    • Linearity: Prepare a series of standards at different concentrations and perform a linear regression analysis.

    • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix.

    • Precision:

      • Repeatability: Perform multiple injections of the same sample.

      • Intermediate Precision: Analyze the sample on different days with different analysts.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of the aqueous phase, column temperature, flow rate) to assess the method's reliability.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial for a successful solvent switch. The following diagram illustrates the key steps involved in validating a new HPLC method after replacing this compound.

G cluster_0 Method Development & Adaptation cluster_1 System Suitability & Performance Check cluster_2 ICH Method Validation cluster_3 Finalization start Original this compound Method select_alt Select Alternative Solvent (Methanol, IPA, etc.) start->select_alt adapt_method Adapt Method Parameters (Gradient, Flow Rate) select_alt->adapt_method system_suitability System Suitability Testing (Plates, Tailing, Resolution) adapt_method->system_suitability compare_performance Compare with This compound Method system_suitability->compare_performance specificity Specificity compare_performance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_report Final Validation Report robustness->final_report end Validated Alternative Method final_report->end

Caption: Workflow for validating an alternative solvent in an HPLC method.

Logical Relationships in Solvent Selection

The decision to switch from this compound to an alternative involves a series of considerations. The following diagram outlines the logical relationships in this decision-making process.

G cluster_0 Initial Driver cluster_1 Solvent Property Evaluation cluster_2 Application Specific Considerations cluster_3 Decision & Validation driver Need to Replace this compound (Cost, Supply, Green Chemistry) properties Evaluate Alternative Solvent Properties (UV Cutoff, Viscosity, Elution Strength, Toxicity) driver->properties analyte_props Analyte Properties (Polarity, Size) properties->analyte_props detection Detection Method (UV, MS) properties->detection separation_mode Separation Mode (RP, HILIC) properties->separation_mode decision Select Most Suitable Alternative analyte_props->decision detection->decision separation_mode->decision validation Proceed with Method Validation decision->validation

Caption: Decision-making process for selecting an this compound alternative.

References

A Comparative Guide to Acetonitrile and Tetrahydrofuran in Normal-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of normal-phase chromatography, the choice of mobile phase is paramount to achieving optimal separation of polar compounds. The mobile phase typically consists of a non-polar primary solvent and a polar "modifier" to modulate the elution strength. Among the various modifiers, acetonitrile (ACN) and tetrahydrofuran (THF) are two common, yet distinct, aprotic solvents. This guide provides an objective comparison of their performance, supported by physicochemical data and experimental considerations, to aid researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Foundation for Performance

The chromatographic behavior of a solvent is deeply rooted in its physical and chemical properties. This compound and tetrahydrofuran, while both classified as polar aprotic solvents, exhibit significant differences that influence their function as mobile phase modifiers.

PropertyThis compound (ACN)Tetrahydrofuran (THF)Significance in Normal-Phase Chromatography
Polarity Index 5.8[1]4.0Indicates the relative polarity of the solvent. A higher index generally means stronger interactions with polar stationary phases.
Eluotropic Value (ε°) on Silica 0.50[2]0.53[3]Measures solvent strength or its ability to elute analytes from a polar adsorbent. Higher values indicate stronger elution.
Solvent Class VIIIISnyder's selectivity classification, indicating different contributions of dipole, proton acceptor, and proton donor characteristics.
Nature Aprotic[4][5][6][7]Aprotic, Lewis Base[8]Both lack acidic protons but can engage in different types of interactions. THF is a stronger hydrogen bond acceptor.
UV Cutoff 190 nm[1]~212 nm[9]The wavelength below which the solvent absorbs UV light significantly, affecting baseline noise and sensitivity in UV detection.
Viscosity (at 20°C) 0.37 cP0.48 cPAffects the column backpressure; lower viscosity is generally preferred, especially for high flow rates or small particle columns.[1]
Boiling Point 82 °C66 °C[9]Lower boiling point can lead to issues with bubble formation in the HPLC system if not properly degassed.

Performance and Selectivity in Separation

The primary distinction between this compound and THF in normal-phase chromatography lies in their elution strength and, more importantly, their selectivity.

Elution Strength: With eluotropic values of 0.50 (ACN) and 0.53 (THF) on silica, they possess similar, moderate solvent strengths.[2][3] This means that for a given concentration in a non-polar solvent like hexane, they will produce roughly comparable retention times for many compounds. However, THF is slightly stronger, which may require a lower concentration to achieve the same retention as ACN.

Selectivity: The most critical difference is their selectivity, which arises from their unique molecular interactions.

  • This compound: As a member of Snyder's selectivity class VI, its primary interaction mechanism is through its strong dipole moment originating from the nitrile group (C≡N).[2][4] It is a weak hydrogen bond acceptor.[10]

  • Tetrahydrofuran: Belonging to class III, THF is also aprotic but its cyclic ether structure makes it a much stronger hydrogen bond acceptor (Lewis base) than this compound.[3][8] This allows it to interact more strongly with analytes that are hydrogen bond donors (e.g., containing -OH or -NH groups).

This difference in interaction can lead to significant changes in elution order. For a mixture of compounds, switching from an ACN-based mobile phase to a THF-based one can reverse the elution order of certain peaks, providing a powerful tool for optimizing difficult separations when ACN fails to provide adequate resolution.[11][12] For example, a compound with strong hydrogen-bonding capabilities may be retained less (elute faster) with THF compared to ACN because THF competes more effectively for interaction sites on the polar stationary phase.

Practical and Safety Considerations
  • UV Detection: this compound's low UV cutoff of 190 nm makes it highly compatible with UV detectors, allowing for sensitive analysis at low wavelengths.[1] THF has a higher cutoff around 212 nm, which can result in a higher background signal and interfere with the detection of compounds that absorb in this region.[9]

  • Material Compatibility: A significant drawback of THF is its incompatibility with PEEK (polyetheretherketone) tubing and fittings, which are common in modern HPLC systems due to their convenience. THF can cause PEEK to swell, leading to increased system pressure and potential leaks.[9][13][14] Stainless steel systems are recommended when using THF.

  • Peroxide Formation: THF has a tendency to form explosive peroxides upon exposure to air and light during storage.[8][9] HPLC-grade THF is often supplied with an inhibitor like butylated hydroxytoluene (BHT) to prevent this, but care must be taken to use fresh bottles and monitor for peroxide formation.[15]

  • Viscosity and Pressure: While both have relatively low viscosities, this compound's lower viscosity results in lower backpressure, which is advantageous for high-throughput analysis and the use of columns packed with smaller particles.[16]

Experimental Protocol: A Comparative Approach

While a direct experimental comparison between ACN and THF for a specific separation was not found in the provided search results, a standard protocol for method development in normal-phase chromatography can be outlined. This protocol allows for the systematic evaluation of different modifiers.

Objective: To separate a mixture of three polar, neutral compounds (e.g., Methyl Paraben, Butyl Paraben, and Nitroimidazole) on a silica column and compare the performance of this compound and Tetrahydrofuran as mobile phase modifiers.

Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, UV-Vis detector.

  • Column: Bare silica, 5 µm particle size, 4.6 x 150 mm.

  • Solvents: HPLC-grade Hexane, this compound, and Tetrahydrofuran.

  • Sample: A solution containing 1 mg/mL each of Methyl Paraben, Butyl Paraben, and 4-methyl-4(5)-nitroimidazole dissolved in a 50:50 mixture of Dichloromethane and the initial mobile phase.

Methodology:

  • Column Equilibration: Equilibrate the silica column with the initial mobile phase (e.g., 95:5 Hexane:Modifier) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Initial Scouting Gradients:

    • Run 1 (ACN): Perform a linear gradient from 5% to 40% this compound in Hexane over 15 minutes.

    • Run 2 (THF): Perform a linear gradient from 5% to 40% Tetrahydrofuran in Hexane over 15 minutes.

  • Data Analysis: Compare the chromatograms from both runs. Observe changes in retention times, peak shape, resolution, and elution order.

  • Isocratic Optimization: Based on the scouting runs, determine an optimal isocratic mobile phase composition for each modifier that provides good separation (ideally, resolution > 1.5 for all peak pairs). For example, if the compounds of interest elute at an average of 20% modifier in the gradient run, start isocratic optimization around 15-25%.

  • Performance Comparison: Inject the sample under the optimized isocratic conditions for both ACN and THF and record the data.

Expected Quantitative Data Comparison

Based on the known properties of the solvents, the following table summarizes the expected outcomes from the experiment.

ParameterMobile Phase: Hexane/AcetonitrileMobile Phase: Hexane/Tetrahydrofuran
Concentration for Equal Retention Higher % ACN requiredLower % THF required
Selectivity (Elution Order) Dependent on dipole interactionsMay differ due to strong H-bond acceptance
Resolution May be sufficientPotentially improved for H-bond donor analytes
Peak Shape Generally good for a wide range of compoundsMay show improvement for specific compounds
System Backpressure LowerHigher
UV Baseline Noise (at 210 nm) LowerHigher

Visualizing Chromatographic Workflows and Interactions

Diagrams created using Graphviz can help illustrate the logical processes and molecular interactions involved in normal-phase chromatography.

G cluster_0 cluster_1 cluster_2 start Start: Method Development for Polar Analytes np_choice Select Normal-Phase Chromatography start->np_choice ss_choice Choose Stationary Phase (e.g., Silica) np_choice->ss_choice mp_select Select Mobile Phase Modifier ss_choice->mp_select acn Try this compound (ACN) mp_select->acn thf Try Tetrahydrofuran (THF) mp_select->thf scout Perform Scouting Gradient acn->scout thf->scout eval Evaluate Resolution & Peak Shape scout->eval optimize Optimize Isocratic/Gradient Conditions eval->optimize Resolution Inadequate final Final Method eval->final Resolution Adequate optimize->scout Re-evaluate

Caption: Workflow for mobile phase selection in normal-phase HPLC.

G Conceptual Molecular Interactions on Silica Surface cluster_silica Silica Surface cluster_analytes Polar Analytes cluster_solvents Mobile Phase Modifiers silanol Si-OH analyte_dipole Analyte with Dipole (e.g., R-C=O) analyte_dipole->silanol Interaction analyte_h_donor Analyte H-Bond Donor (e.g., R-OH) analyte_h_donor->silanol Strong Interaction acn This compound (ACN) (Strong Dipole) acn->silanol Dipole-Dipole acn->analyte_dipole Dipole-Dipole thf Tetrahydrofuran (THF) (Strong H-Bond Acceptor) thf->silanol H-Bonding thf->analyte_h_donor H-Bonding

Caption: Solvent-analyte interactions on a polar stationary phase.

Conclusion and Recommendations

Both this compound and tetrahydrofuran are valuable polar modifiers in normal-phase chromatography, but their optimal use cases differ.

  • Choose this compound as the default starting modifier for most applications. Its excellent UV transparency, low viscosity, and broad applicability make it a robust and reliable choice.[1] It is effective for separating compounds based on differences in polarity and dipole moment.

  • Choose Tetrahydrofuran when separations with this compound are unsuccessful, particularly when dealing with compounds that are strong hydrogen bond donors. THF's unique selectivity can resolve co-eluting peaks that are intractable with other solvents.[17] However, its use requires careful consideration of its incompatibility with PEEK components and its potential to form peroxides.[9]

By understanding the fundamental properties and performance characteristics of both solvents, chromatographers can strategically manipulate the mobile phase to achieve superior separations in their analytical and preparative work.

References

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